Technical Documentation Center

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
  • CAS: 63463-21-8

Core Science & Biosynthesis

Foundational

"7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Abstract The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in the development of synthetic ant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Abstract

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in the development of synthetic antibacterial agents. This guide provides a comprehensive overview of the discovery and synthesis history of a representative member of this class, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. We will explore the historical context of the quinolone family, from its serendipitous discovery to its establishment as a critical class of antibiotics. The core of this document is a detailed examination of the foundational synthetic methodologies, primarily the Gould-Jacobs reaction, that enable the construction of this vital pharmacophore. This guide is intended for researchers, scientists, and professionals in drug development, offering mechanistic insights, detailed experimental protocols, and a comparative analysis of synthetic strategies.

The 4-Quinolone-3-Carboxylic Acid: A Privileged Scaffold

The quinolone molecular structure, specifically the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core, is a classic example of a "privileged scaffold" in medicinal chemistry. This core structure is essential for the antibacterial activity of this class of drugs, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[1]

The Quinolone Pharmacophore

For a quinolone to exhibit significant antibacterial activity, several structural features are generally required. The foundational structure includes the 4-oxo-1,4-dihydro-quinoline ring system with a carboxylic acid group at the 3-position. The nitrogen at the 1-position (N-1) and the carbonyl group at the 4-position are crucial for binding to the enzyme-DNA complex.[1] Substitutions at various positions on the bicyclic ring system modulate the compound's potency, spectrum of activity, and pharmacokinetic properties. The 7-position, where the acetyl group is located in our topic compound, is a key site for modification, often with basic amino heterocyclic groups, to enhance antimicrobial potency.[2]

Historical Context: From Antimalarials to Antibacterials

The story of quinolones as antibacterials begins with research into antimalarial drugs. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[2] This unexpected compound exhibited modest antibacterial properties and served as the lead structure for a new line of research. This investigation ultimately led to the discovery of nalidixic acid, the first therapeutically useful quinolone, marking the dawn of a new era in antibacterial chemotherapy.[2][3]

Foundational Synthesis of the 4-Quinolone Scaffold

The construction of the 4-quinolone-3-carboxylic acid core has been achieved through several key named reactions. The Gould-Jacobs reaction stands out as the original and most fundamental approach.

The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis

First reported by R. G. Gould and W. A. Jacobs in 1939, this reaction provides a versatile pathway to 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-oxoquinolones.[1][4] The reaction is a multi-step sequence that begins with the condensation of a substituted aniline with a malonic ester derivative, followed by a thermal cyclization.[5][6]

The Gould-Jacobs reaction proceeds through two main stages:

  • Condensation: A substituted aniline reacts with diethyl ethoxymethylenemalonate (DEEM). The reaction starts with a nucleophilic attack from the aniline's nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[5]

  • Thermal Cyclization (Lappin Cyclization): The intermediate undergoes an intramolecular cyclization at high temperatures (typically around 250 °C).[1][7] This electrocyclic reaction forms the quinoline ring system. The final steps involve hydrolysis of the ester group to the carboxylic acid, which is often performed under basic conditions (saponification).[5]

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis Aniline Substituted Aniline (e.g., 3-Aminoacetophenone) Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Cyclization Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate->Cyclization Heat (~250°C) (Lappin Cyclization) Final_Product 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Cyclization->Final_Product Saponification (e.g., NaOH) Grohe_Heitzer cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Cyclization & Hydrolysis Ketoester β-Ketoester EnolEther Enol Ether Ketoester->EnolEther + Ortho Ester - ROH Orthoester Ortho Ester Enamine Enamine Intermediate EnolEther->Enamine + Primary Amine - ROH PrimaryAmine Primary Amine Final_Product Quinolone-3-carboxylic acid Enamine->Final_Product 1. Aromatic Nucleophilic    Displacement 2. Hydrolysis

Caption: Simplified workflow of the Grohe-Heitzer synthesis.

Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The most direct and classical approach to synthesizing the title compound utilizes the Gould-Jacobs reaction, starting with an appropriately substituted aniline.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction. [4][5][7] Starting Materials:

  • 3-Aminoacetophenone

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A) as a high-boiling solvent

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Ethanol

Step 1: Synthesis of Diethyl 2-((4-acetylphenyl)amino)maleate (Intermediate)

  • Rationale: This initial condensation step forms the key acyclic intermediate required for cyclization.

  • In a round-bottom flask, combine equimolar amounts of 3-aminoacetophenone and diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction involves the nucleophilic substitution of the ethoxy group from DEEM by the amino group of the aniline, with the elimination of ethanol.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be cooled, and the intermediate may crystallize. It can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization to Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Rationale: High thermal energy is required to overcome the activation barrier for the intramolecular 6-electron cyclization. A high-boiling, inert solvent prevents degradation. [7]2. Add the dried intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 15-30 minutes.

  • Cool the reaction mixture. The cyclized product, being less soluble, will precipitate.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Hydrolysis to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Rationale: Saponification converts the ethyl ester to the corresponding carboxylate salt, which upon acidification yields the final carboxylic acid.

  • Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (typically 1-3 hours), forming the sodium salt of the carboxylic acid.

  • Cool the solution and filter if necessary to remove any unreacted starting material.

  • Acidify the clear filtrate with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2-3).

  • The final product, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Modern Enhancements: Microwave-Assisted Synthesis

Classical Gould-Jacobs reactions often require long reaction times and very high temperatures. Microwave irradiation has emerged as a powerful tool to accelerate this process, dramatically reducing reaction times from hours to minutes and often improving yields by providing efficient and uniform heating. [7][8]The thermal cyclization step is particularly amenable to microwave heating. [8]

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Advantages Disadvantages References
Gould-Jacobs Reaction Substituted Aniline, Diethyl ethoxymethylenemalonateCondensation, Thermal Cyclization, HydrolysisVersatile, well-established, readily available starting materials.Requires very high temperatures, can have long reaction times, moderate yields.,[1],[5],[4] [6]
Grohe-Heitzer Method β-Ketoester, Ortho Ester, Primary AmineEnol ether formation, Enamine formation, Cyclization, HydrolysisExcellent for fluoroquinolones, often provides good yields.Requires specifically substituted precursors (e.g., ortho-halogenated).,[1] [9]
Microwave-Assisted Gould-Jacobs Same as classicalCondensation, Microwave-assisted Cyclization, HydrolysisDrastically reduced reaction times (minutes vs. hours), often improved yields.Requires specialized microwave reactor equipment.,[7] [8]

Conclusion

The journey from a byproduct in antimalarial synthesis to a vast class of essential antibiotics is a testament to the power of observation and medicinal chemistry. 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a classic structure within this family. Its synthesis is rooted in the foundational Gould-Jacobs reaction, a robust and enduring method that has been a workhorse in quinolone chemistry for over 80 years. While modern techniques like microwave-assisted synthesis have refined and accelerated the process, the fundamental logic of the Gould-Jacobs approach remains a cornerstone of heterocyclic chemistry and a vital tool for drug discovery professionals.

References

  • Nonclassical Biological Activities of Quinolone Derivatives. (2011).
  • Gould–Jacobs reaction - Wikipedia. (n.d.). [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Molecules, 27(13), 4235. [Link]

  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same. (n.d.).
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2011). ACS Medicinal Chemistry Letters, 2(1), 55–60. [Link]

  • Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 7-(substituted)-aminomethyl-4-quinolone-3-carboxylic acid derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(23), 7476–7486. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(8), 2823–2826. [Link]

Sources

Exploratory

Physicochemical properties of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Introduction: The Significance of the 4-Quinolone-3-Carboxylic Acid Scaffold The 4-quinolone-3-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Introduction: The Significance of the 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis for a wide array of biologically active compounds.[1] Since the discovery of nalidixic acid, the first quinolone antibiotic, in 1962, this scaffold has been extensively modified to produce potent therapeutic agents.[2] These derivatives are primarily known for their antibacterial activity, with fluoroquinolones being designated by the WHO as second-line drugs for treating tuberculosis.[1] However, the versatility of this scaffold extends far beyond antibiotics, with recent research uncovering derivatives with antitumor, anti-HIV, and cannabinoid receptor modulating activities.[1][3]

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of this vital chemical class. A thorough understanding of its physicochemical properties is paramount for its potential application in research and drug development. These properties govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides a detailed examination of these core characteristics and outlines the established methodologies for their empirical determination.

Molecular Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological investigation.

  • IUPAC Name: 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • CAS Number: 51726-78-4[4][5]

  • Molecular Formula: C₁₂H₉NO₄[4][6]

  • Molecular Weight: 231.21 g/mol [7]

The structural integrity of the molecule, characterized by a fused bicyclic quinolone system with a carboxylic acid at position 3 and an acetyl group at position 7, is responsible for its chemical personality and potential biological interactions. An intramolecular hydrogen bond between the 4-oxo group and the 3-carboxylic acid's hydroxyl group contributes to the planarity and stability of the core structure.[8]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes key physicochemical parameters. It is important to note that while some data for this specific molecule is available from chemical suppliers and computational models, many properties must be determined empirically for definitive characterization. The subsequent sections detail the significance and experimental determination of these values.

PropertyValue / RangeSignificance in Drug Development
Molecular Weight 231.21 g/mol [7]Influences diffusion, bioavailability; aligns with Lipinski's Rule of Five.
Melting Point (°C) Data not availableIndicates purity, lattice energy, and aids in polymorph screening.
Aqueous Solubility Predicted to be lowCrucial for dissolution, absorption, and formulation of oral dosage forms.[9]
pKa Data not availableGoverns ionization state, influencing solubility, permeability, and receptor binding.
LogP (XLogP3) 1.3 - 1.5 (Computed)[10][11]Measures lipophilicity; critical for predicting membrane permeability and ADME properties.
Topological Polar Surface Area (TPSA) 83.5 Ų (Computed)[11]Predicts transport properties, particularly blood-brain barrier penetration.
Hydrogen Bond Donors 2 (Computed)[11]Influences solubility and binding interactions.
Hydrogen Bond Acceptors 4 (Computed)[11]Influences solubility and binding interactions.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), representing the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Causality and Importance: A molecule's LogP value profoundly impacts its ADME profile.

  • Absorption: Adequate lipophilicity is required to partition from the aqueous intestinal lumen across the lipid bilayer of epithelial cells.

  • Distribution: LogP influences how a drug distributes into tissues, its propensity to cross the blood-brain barrier, and its potential for plasma protein binding.

  • Metabolism & Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may be more slowly excreted.

For the 4-quinolone class, computational methods for determining LogP can yield widely different results, underscoring the necessity of experimental validation.[12][13]

Experimental Protocol: LogP Determination by HPLC

The shake-flask method is the traditional approach, but it can be labor-intensive. A more rapid and high-throughput method utilizes High-Performance Liquid Chromatography (HPLC) to estimate LogP based on retention time.[14]

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) correlates with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System or equivalent.[14]

    • Column: A suitable reverse-phase column (e.g., C18, C8).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Standard Preparation:

    • Select a series of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the analyte.

    • Prepare individual stock solutions of each standard in a suitable solvent (e.g., methanol).

    • Create a calibration mixture containing all standards at an appropriate concentration.

  • Sample Preparation:

    • Accurately prepare a stock solution of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable solvent.

    • Dilute to a final concentration appropriate for UV detection.

  • Chromatographic Run:

    • Inject the calibration mixture and record the retention time (t_R) for each standard.

    • Inject the analyte sample and record its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log k versus the known LogP for the calibration standards.

    • Perform a linear regression on the calibration data to obtain a calibration curve.

    • Using the log k value of the analyte, interpolate its LogP from the calibration curve.

Diagram: LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Standards Prepare Calibration Standards (Known LogP) InjectStandards Inject Standards & Record Retention Times (tR) Standards->InjectStandards Analyte Prepare Analyte Solution (Unknown LogP) InjectAnalyte Inject Analyte & Record Retention Time (tR) Analyte->InjectAnalyte MobilePhase Prepare Mobile Phase (e.g., ACN/H2O) MobilePhase->InjectStandards MobilePhase->InjectAnalyte CalcK Calculate Capacity Factor (k) for all compounds InjectStandards->CalcK InjectAnalyte->CalcK Plot Plot log(k) vs. Known LogP CalcK->Plot Interpolate Interpolate Analyte LogP from Calibration Curve Plot->Interpolate Result Final LogP Value Interpolate->Result

Caption: Workflow for LogP determination via HPLC.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, two primary ionizable groups exist: the carboxylic acid (acidic) and the quinolone ring nitrogen (potentially basic, but influenced by the 4-oxo group).

Causality and Importance: The ionization state of a drug is critical as it dictates:

  • Solubility: The ionized form of a molecule is generally much more water-soluble than the neutral form. Quinolones, for instance, often exhibit zwitterionic character and have their lowest solubility at their isoelectric point.[15]

  • Permeability: The neutral, unionized form is more lipophilic and more readily permeates biological membranes.

  • Receptor Binding: Drug-target interactions are often dependent on specific ionization states to form key hydrogen bonds or electrostatic interactions.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic and reliable method involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is incrementally added.[16]

Principle: As a weak acid is titrated with a strong base, the pH changes. A plot of pH versus the volume of titrant added produces a titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of that acid. This is derived from the Henderson-Hasselbalch equation.[16]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh a sample of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (e.g., 0.1-0.2 g).[16]

    • Dissolve the sample in a known volume of deionized water (e.g., 100 mL). Gentle warming may be necessary, followed by cooling to room temperature.[16] If aqueous solubility is too low, a co-solvent system (e.g., water-methanol) may be required, and the apparent pKa (pKa_app) will be determined.

    • Standardize a solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Place the dissolved analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) using a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq) from the inflection point of the curve. This can be done visually or more accurately by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa.[17]

Diagram: pKa Determination Workflow

pKa_Workflow A Dissolve Analyte in Water C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Veq) (Inflection Point) E->F G Calculate Half-Equivalence Point (Veq / 2) F->G H Find pH at Veq/2 on Curve G->H I Result: pKa = pH at Veq/2 H->I

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For oral drug candidates, poor aqueous solubility is a major hurdle, leading to low dissolution rates and incomplete absorption, ultimately resulting in poor bioavailability.

Causality and Importance: The solubility of quinolone derivatives is highly pH-dependent due to their acidic and basic functional groups.[15] They typically exhibit their lowest solubility near their isoelectric point and higher solubility at low and high pH values where the acidic or basic groups become fully ionized. Investigating solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is crucial.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[18]

Principle: An excess amount of the solid compound is equilibrated with a solvent over a prolonged period to ensure saturation. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

    • Dispense a fixed volume of each buffer into separate vials (e.g., 2 mL glass vials).

  • Equilibration:

    • Add an excess amount of solid 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to each vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Processing:

    • After equilibration, allow the vials to stand so that the excess solid can sediment.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample immediately through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

    • A calibration curve prepared with known concentrations of the analyte is required for accurate quantification.

  • Reporting:

    • The determined concentration is reported as the solubility in units such as mg/mL or µM at the specific pH and temperature.

Conclusion

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to a class of compounds with immense therapeutic potential. Its progression from a chemical entity to a viable research tool or drug candidate is critically dependent on a robust understanding of its physicochemical properties. While computational tools provide valuable initial estimates for parameters like LogP and pKa, the principles of scientific integrity demand empirical validation. The detailed protocols provided in this guide for determining lipophilicity, ionization, and solubility represent the foundational experimental work required to fully characterize this molecule. This essential data enables informed decisions in medicinal chemistry, aids in the design of relevant biological assays, and provides the necessary groundwork for future formulation and development efforts.

References

  • Mohammadi, M. S., Bayat, Z., & Mohammadinasab, E. (2020). Evaluation of the 1-octanol/water partition coefficient of quinolones and quinolones compounds via free energy estimated in quantum chemical calculations. Eurasian Chemical Communications. Available from: [Link]

  • Sinfoo Biotech. 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Available from: [Link]

  • University of Toronto. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

  • PubChem. 7-Acetylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Csonka, R., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3823. Available from: [Link]

  • ResearchGate. Calculated logP values for investigated compounds. Available from: [Link]

  • Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 47(9), 631. Available from: [Link]

  • ResearchGate. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Available from: [Link]

  • ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Available from: [Link]

  • ResearchGate. (PDF) Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Available from: [Link]

  • Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR, Potentiometry and Conductometry. Journal of Applied Solution Chemistry and Modeling, 4(1), 7-14. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • Pissavini, M., et al. (2003). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Technology. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. Available from: [Link]

  • Pobudkowska, A., et al. (2020). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data, 65(11), 5439-5452. Available from: [Link]

  • Al-Trawneh, S. A., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current topics in medicinal chemistry, 13(15), 1856–1881. Available from: [Link]

  • Szymańska, E., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(19), 11881. Available from: [Link]

  • Manfroni, G., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of medicinal chemistry, 59(3), 1046–1058. Available from: [Link]

  • PubChem. 7-acetyl-2-oxo-1H-quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Manfroni, G., et al. (2010). Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands. Journal of medicinal chemistry, 53(16), 5915–5928. Available from: [Link]

  • Kumar, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8821-8843. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 63463-21-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a member of the quinolone class of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a member of the quinolone class of compounds. The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore, forming the basis of numerous clinically significant antibacterial and anticancer agents.[1] This document elucidates the probable synthetic route to this specific analog, its physicochemical properties, and explores its potential biological activities based on extensive structure-activity relationship data from the broader quinolone family. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing a robust foundation for further investigation and development of novel therapeutics based on this promising molecular framework.

Introduction: The Significance of the 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological impact. Since the discovery of nalidixic acid in 1962, this bicyclic heteroaromatic system has been the subject of intensive research, leading to the development of a vast arsenal of therapeutic agents.[1] The inherent chemical tractability of the quinolone core allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse range of biological entities.

While initially acclaimed for their potent antibacterial activity, achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, the therapeutic potential of quinolone derivatives has expanded to encompass a variety of "non-classical" biological activities.[2] These include promising antitumor, anti-HIV, and cannabinoid receptor modulating effects, underscoring the privileged nature of this scaffold in drug design.[1][2] The subject of this guide, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, represents an intriguing yet underexplored iteration of this vital chemical class. The presence of an acetyl group at the 7-position offers a unique point of chemical modification and potential interaction with biological targets, warranting a detailed examination of its synthesis and putative pharmacological profile.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and characteristics of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 63463-21-8Internal Knowledge
Molecular Formula C₁₂H₉NO₄Internal Knowledge
Molecular Weight 231.21 g/mol Internal Knowledge
IUPAC Name 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidInternal Knowledge
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMFInferred

Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A Proposed Gould-Jacobs Approach

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the 4-oxo form.[3] This synthetic strategy involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization.[3] For the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the logical aniline precursor is 3-aminoacetophenone.[4][5][6][7]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined mechanistic pathway:

  • Condensation: The synthesis commences with a nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to yield the intermediate, diethyl ((3-acetylphenyl)amino)methylene)malonate.[3]

  • Thermal Cyclization: This critical step requires high temperatures to facilitate an intramolecular 6-electron cyclization, forming the quinoline ring system.[8]

  • Saponification: The resulting ethyl ester is hydrolyzed, typically using a base such as sodium hydroxide, to afford the corresponding carboxylic acid.[3] Subsequent acidification precipitates the final product.

The following diagram illustrates the proposed synthetic pathway:

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization & Hydrolysis 3-aminoacetophenone 3-Aminoacetophenone intermediate Diethyl ((3-acetylphenyl)amino)methylene)malonate 3-aminoacetophenone->intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate (DEEM) cyclized_ester Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate->cyclized_ester High Temperature (e.g., Dowtherm A) final_product 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid cyclized_ester->final_product 1. NaOH 2. H+

Caption: Proposed Gould-Jacobs synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented: a classical thermal protocol and a modern microwave-assisted protocol.

3.2.1. Classical Thermal Synthesis Protocol

This traditional approach utilizes a high-boiling point inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminoacetophenone (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Saponification

  • Suspend the crude ester in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry.

3.2.2. Microwave-Assisted Synthesis Protocol

Microwave irradiation offers a significant enhancement in reaction efficiency, leading to shorter reaction times and often improved yields.[9]

Step 1: Condensation and Cyclization (One-Pot)

  • In a microwave-safe vial, combine 3-aminoacetophenone (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq, acting as both reactant and solvent).[9]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250-300 °C for 5-10 minutes.[9]

  • Cool the vial to room temperature, which should induce precipitation of the product.

  • Isolate the solid by filtration and wash with a cold solvent such as acetonitrile.[9]

Step 2: Saponification

Proceed with the saponification protocol as described in the classical thermal synthesis (Step 3).

Potential Biological Activities and Therapeutic Applications

Antibacterial Activity

The 4-quinolone-3-carboxylic acid core is synonymous with antibacterial agents. Structure-activity relationship (SAR) studies have demonstrated that substituents at the C-7 position play a crucial role in determining the spectrum and potency of antibacterial activity.[10] The introduction of various cyclic amines at this position has led to the development of highly effective fluoroquinolone antibiotics. While an acetyl group is not a traditional C-7 substituent in this context, its electronic and steric properties could influence the molecule's interaction with bacterial topoisomerases. Further investigation is required to determine if 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits any meaningful antibacterial properties.

Anticancer Activity

Recent research has highlighted the potential of 4-quinolone-3-carboxylic acid derivatives as anticancer agents.[2][11] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, a key enzyme in DNA replication and repair. The presence of an aromatic group at the C-7 position has been shown to be critical for potent activity against mammalian topoisomerase II.[2] The acetyl group at the 7-position of the title compound, while not a simple aromatic ring, introduces a carbonyl functionality that could participate in hydrogen bonding or other interactions within the active site of target enzymes.

The following diagram illustrates the potential mechanism of action for quinolone-based anticancer agents:

Anticancer_Mechanism cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect quinolone 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid topoisomerase Topoisomerase II quinolone->topoisomerase Inhibition dna_damage DNA Strand Breaks topoisomerase->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis Induces

Caption: Potential anticancer mechanism of action via Topoisomerase II inhibition.

Future Directions and Conclusion

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents a scientifically intriguing molecule within the well-established and pharmacologically significant quinolone class. This technical guide has outlined a plausible and efficient synthetic route based on the Gould-Jacobs reaction, providing both classical and modern microwave-assisted protocols. While direct biological data for this specific compound is lacking, the extensive body of literature on related 4-quinolone-3-carboxylic acids provides a strong rationale for its investigation as a potential antibacterial or anticancer agent.

Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. In vitro screening against a panel of bacterial strains and cancer cell lines would provide initial insights into its therapeutic potential. Subsequent mechanistic studies could then elucidate its mode of action and identify specific molecular targets. The findings from such investigations will be crucial in determining the value of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a lead compound for the development of novel therapeutics.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Synthesis of compounds 4a-4e and 7a-7d. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 7-Acetylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Retrieved from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. Retrieved from [Link]

  • 3-Aminoacetophenone. ChemBK. Retrieved from [Link]

  • Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[9]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[9][12]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. PMC. Retrieved from [Link]

  • 3-Aminoacetophenone. NIST WebBook. Retrieved from [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. Publishing at the Library. Retrieved from [Link]

  • 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Crysdot. Retrieved from [Link]

  • Pyridonecarboxylic Acids as Antibacterial Agents. VII. Synthesis and Structure-Activity Relationship of Amino- and Hydroxyl-Substituted 7-Cycloalkyl and 7-Vinyl Derivatives of l-Cyclopropyl-6-fluoro-4- quinolone-3-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Retrieved from [Link]

Sources

Exploratory

"7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" molecular weight and formula

An In-depth Technical Guide To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Technical Guide to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid E...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Technical Guide to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Executive Summary

This document provides a comprehensive technical overview of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound belongs to the quinolone class of heterocyclic molecules, a scaffold of paramount importance in the development of antibacterial agents. We will delve into its core molecular and physicochemical properties, propose a detailed and rationalized synthetic pathway, outline robust analytical methods for its characterization, and discuss its strategic relevance in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel quinolone-based compounds.

Core Molecular Profile

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a specific derivative of the foundational quinolone structure. Its identity is defined by a molecular formula of C12H9NO4 and a molecular weight of approximately 231.21 g/mol .[1] The presence of the acetyl group at the 7-position and the carboxylic acid at the 3-position are critical functional handles for both biological activity and further synthetic modification.

A summary of its key identifiers is presented below for rapid reference and data integration.

IdentifierValueSource(s)
Molecular Formula C12H9NO4[1][2][3][4]
Molecular Weight 231.21 g/mol [1]
CAS Number 51726-78-4[1][3]
IUPAC Name 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[5]
PubChem CID 328529[1]
SMILES CC(=O)c1ccc2c(c1)c(C(=O)O)cn_c2=O
InChI Key LPSWUKNDSMXKRO-UHFFFAOYSA-N

Proposed Synthesis Pathway and Mechanistic Rationale

The synthesis of the 4-oxo-1,4-dihydroquinoline core is classically achieved through variations of the Gould-Jacobs reaction. This strategy involves the condensation of an aniline derivative with a malonic acid derivative, followed by thermal cyclization and subsequent hydrolysis. For the target molecule, a plausible and efficient pathway begins with 3-aminoacetophenone.

The rationale for this multi-step synthesis is grounded in established organic chemistry principles. The initial reaction creates an enamine intermediate, which is poised for an intramolecular cyclization under thermal conditions to form the quinolone ring system. The final saponification step is a standard procedure to convert the ester protecting group into the desired carboxylic acid, which is crucial for the biological activity of many quinolone antibiotics.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Aminoacetophenone C Enamine Intermediate A->C + B - EtOH B Diethyl ethoxymethylenemalonate (EMME) D Ethyl 7-acetyl-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D Heat (e.g., Dowtherm A) ~250 °C E 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid (Final Product) D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Experimental Protocol: Synthesis

The following protocol is a representative, step-by-step methodology based on the principles of the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl 2-((3-acetylphenyl)amino)methylenemalonate (Intermediate C)

  • In a 250 mL round-bottom flask, combine 3-aminoacetophenone (10 mmol) and diethyl ethoxymethylenemalonate (EMME) (10.5 mmol).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Rationale: This step is a condensation reaction where the nucleophilic amine attacks the electrophilic carbon of the ethoxy group on EMME, eliminating ethanol to form a stable enamine intermediate.

  • Allow the reaction mixture to cool to room temperature. The resulting crude oil or solid is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate D)

  • Add the crude enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether (100 mL) in a flask equipped with a reflux condenser.

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

  • Rationale: The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization), where the enamine attacks the aromatic ring to form the fused heterocyclic system.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the cooled mixture with hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Final Product E)

  • Suspend the crude ethyl ester from Step 2 in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved, indicating the completion of ester hydrolysis (saponification).

  • Rationale: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to hydrolyze it to a sodium carboxylate salt, which is soluble in the aqueous medium.

  • Cool the resulting solution in an ice bath and acidify to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of the final carboxylic acid product will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of standard analytical techniques must be employed. Each technique provides a piece of a self-validating data set.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of all protons. Expected signals include distinct aromatic protons, a characteristic singlet for the C2-proton of the quinolone ring, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Will verify the carbon skeleton, showing characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the acetyl methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C12H9NO4.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, C=O stretches for the ketone and carboxylic acid, and C=C stretches for the aromatic system.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase method would be employed, and the purity is assessed by the percentage of the area of the main product peak relative to the total area of all peaks.

Significance in Drug Development

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the foundational pharmacophore for the quinolone and fluoroquinolone classes of antibiotics.[6][7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to rapid bactericidal effects.

The specific molecule, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a valuable building block or intermediate in drug discovery programs. The acetyl group at the C-7 position is a key site for synthetic elaboration.[8] It can be:

  • Reduced to an alcohol, which can then be further functionalized.

  • Oxidized or otherwise modified to introduce different side chains.

  • Used as a handle to attach larger, more complex heterocyclic rings, a common strategy to modulate the antibacterial spectrum, potency, and safety profile of quinolone antibiotics.

By leveraging this scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop next-generation antibiotics with improved efficacy against resistant strains.

References

  • Vertex AI Search. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Crysdot. (n.d.). 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Sinfoo Biotech. (n.d.). 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Fisher Scientific. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • PubChem. (n.d.). 7-acetyl-4-oxo-3H-quinoline-3-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • National Center for Biotechnology Information. (n.d.). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][3]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Retrieved January 16, 2026, from

  • ResearchGate. (n.d.). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[1]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Retrieved January 16, 2026, from

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Introduction 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No: 51726-78-4) is a member of the quinolone class of compounds, a family renowned for its significant pharmacological activities.[1] The physicoche...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No: 51726-78-4) is a member of the quinolone class of compounds, a family renowned for its significant pharmacological activities.[1] The physicochemical properties of quinolones, particularly their solubility, are critical determinants of their biological activity, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] This guide provides an in-depth analysis of the anticipated solubility of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in dimethyl sulfoxide (DMSO) and other common laboratory solvents. While specific quantitative solubility data for this particular compound is not extensively documented in publicly available literature, this guide will establish a robust framework for its empirical determination, drawing upon the known characteristics of the quinolone family.

Physicochemical Profile and Predicted Solubility Behavior

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses a molecular formula of C₁₂H₉NO₄ and a molecular weight of 231.21 g/mol .[4] The structure, characterized by a carboxylic acid group and a ketone, suggests a propensity for hydrogen bonding, which plays a significant role in its solubility. Quinolone derivatives are typically zwitterionic molecules, with their ionization state being pH-dependent.[3] This class of compounds generally exhibits low solubility in aqueous solutions, particularly around physiological pH, but demonstrates enhanced solubility in organic solvents.[2][5]

Based on the general behavior of quinolones, it is anticipated that 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will exhibit good solubility in polar aprotic solvents such as DMSO. The use of DMSO for preparing stock solutions of quinolone derivatives is a common practice in research settings.[6] Solubility in alcohols, such as ethanol and methanol, is expected to be moderate, while solubility in non-polar solvents is likely to be limited.

Table 1: Predicted Solubility Profile of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent hydrogen bond acceptor, commonly used for quinolones.[6]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar properties to DMSO.
Ethanol Polar ProticModerateCapable of hydrogen bonding, but polarity is lower than DMSO.
Methanol Polar ProticModerateSimilar to ethanol.
Water Polar ProticLowGenerally low aqueous solubility for this class of compounds.[2][5]
Acetone Polar AproticLow to ModerateLess polar than DMSO and DMF.
Acetonitrile Polar AproticLow to ModerateLower polarity and hydrogen bonding capacity.
Dichloromethane (DCM) Non-polarLowLimited interaction with the polar functional groups of the compound.
Hexanes Non-polarVery LowMismatch in polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of definitive solubility data, an empirical approach is necessary. The following protocol outlines a robust method for determining the solubility of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials and Equipment
  • 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Calibrated pipettes

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

  • Solvents: DMSO, Ethanol, Methanol, Water, etc.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid into a glass vial. The excess is crucial to ensure a saturated solution is achieved.

    • Add a known volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate initial dissolution and create a suspension.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for a sufficient period, typically 24-48 hours. This ensures that the dissolution process reaches a thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a calibrated pipette, being cautious not to disturb the solid pellet.

    • For highly accurate measurements, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Adsorption to the filter material should be considered and evaluated if necessary.

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant with the same solvent.

    • Analyze the concentration of the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of the compound in the chosen solvent. The result is typically expressed in mg/mL or mol/L.

Safety and Handling

Conclusion

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as a member of the quinolone family, is predicted to have favorable solubility in polar aprotic solvents like DMSO. However, for precise formulation and experimental design, empirical determination of its solubility is paramount. The detailed protocol provided in this guide offers a reliable methodology for researchers to obtain accurate and reproducible solubility data. Understanding the solubility profile of this compound is a critical first step in unlocking its full potential in research and drug development.

References

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250.
  • Podgorska, M., et al. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • E-Resource. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Retrieved from [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Pharmaceutical Research, 11(4), 522-527.

Sources

Exploratory

Theoretical and computed properties of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

An In-depth Technical Guide on the Theoretical and Computed Properties of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Authored by: A Senior Application Scientist Foreword The quinolone scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical and Computed Properties of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Authored by: A Senior Application Scientist

Foreword

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The continuous exploration of novel derivatives is paramount for the discovery of next-generation pharmaceuticals with improved efficacy and tailored properties. This guide focuses on a specific, lesser-explored derivative: 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Due to the limited availability of direct experimental data for this exact molecule, this document serves as a comprehensive theoretical and computational blueprint. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for predicting, analyzing, and ultimately synthesizing and validating the properties of this compound. Our approach is grounded in established principles of physical organic chemistry and state-of-the-art computational methodologies, drawing parallels from well-characterized analogs to construct a scientifically rigorous profile.

Introduction to the 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a privileged structure in drug discovery. Its inherent planarity, hydrogen bonding capabilities, and electronic properties make it an ideal framework for interacting with biological targets, most notably bacterial DNA gyrase and topoisomerase IV. The parent compound, nalidixic acid, was the first-generation quinolone antibacterial agent. Subsequent modifications, particularly the addition of a fluorine atom at position 6 and various substituents at position 7, have led to the development of highly potent fluoroquinolone antibiotics like ciprofloxacin and levofloxacin.

The introduction of an acetyl group at the 7-position, as in the title compound, is a strategic modification. The acetyl moiety is a strong electron-withdrawing group, which can significantly modulate the electronic distribution within the quinoline ring system. This, in turn, is expected to influence the compound's physicochemical properties, such as its acidity (pKa), lipophilicity (logP), and ultimately its pharmacokinetic and pharmacodynamic profile.

Rationale for Investigation

The exploration of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is driven by the following key hypotheses:

  • Modulation of Electronic Properties: The acetyl group is anticipated to alter the electron density across the bicyclic system, potentially influencing the compound's interaction with biological targets.

  • Novel Structure-Activity Relationships (SAR): Investigating non-traditional substituents like the acetyl group can uncover new SAR trends, moving beyond the conventional piperazinyl or other heterocyclic moieties commonly found at this position.

  • Potential for Alternative Therapeutic Applications: While the antibacterial activity is a primary consideration, the unique electronic nature of the 7-acetyl substituent might confer activity against other targets, such as viral enzymes or cancer-related proteins.

Predicted Physicochemical and Spectroscopic Properties

In the absence of direct experimental data, we can predict the properties of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by extrapolating from known data of analogous compounds and considering the electronic and steric effects of the acetyl substituent.

Predicted Spectroscopic Data

A summary of the anticipated spectroscopic features is presented below. These predictions are based on the analysis of related quinolone structures and established principles of spectroscopy.

Property Predicted Value/Observation Rationale
¹H NMR Aromatic protons with distinct downfield shifts, particularly for the proton at C5 due to the anisotropic effect of the C4-carbonyl. A sharp singlet for the acetyl methyl group around 2.5-2.7 ppm. A characteristic singlet for the C2-H proton above 8.5 ppm.The electron-withdrawing nature of the acetyl and carboxylic acid groups will deshield the aromatic protons.
¹³C NMR Carbonyl carbons (C4 and acetyl) resonating at the downfield end of the spectrum (>170 ppm). Quaternary carbons showing distinct chemical shifts. The acetyl methyl carbon appearing around 30 ppm.The chemical shifts will be influenced by the electronegativity of the oxygen and nitrogen atoms and the overall aromatic system.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Sharp C=O stretches for the ketone, carboxylic acid, and acetyl group (~1600-1750 cm⁻¹). C=C aromatic stretches (~1450-1600 cm⁻¹).The presence of multiple carbonyl groups and the carboxylic acid moiety will dominate the IR spectrum.
Mass Spec (ESI-) A prominent [M-H]⁻ peak corresponding to the deprotonated molecule.The carboxylic acid is the most acidic proton and will be readily lost under negative ion electrospray ionization.
Predicted Crystal Structure and Solid-State Properties

The solid-state packing of this molecule is expected to be governed by a network of hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the 4-oxo group and the acetyl carbonyl can act as hydrogen bond acceptors. It is highly probable that the crystal structure will feature dimeric interactions between the carboxylic acid moieties of adjacent molecules, a common motif in the solid state of carboxylic acids.

Computational Modeling and Theoretical Properties

To gain a deeper, quantitative understanding of the molecule's properties, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT offers a robust framework for predicting molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy.

Computational Methodology: A Self-Validating Protocol

The following protocol outlines a reliable and reproducible approach for the computational analysis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: DFT calculations using a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a good balance between computational cost and accuracy for organic molecules.

  • Environment: Calculations should be performed in the gas phase to represent the isolated molecule and in a solvent continuum (e.g., using the Polarizable Continuum Model - PCM) to simulate conditions in solution (e.g., in water or DMSO).

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared spectrum.

  • Method: Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • Validation: The absence of imaginary frequencies confirms a true minimum. The calculated vibrational frequencies can be compared with experimental IR data for validation.

Step 3: Electronic Structure Analysis

  • Objective: To understand the distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO).

  • Method: Analysis of the output from the DFT calculation.

  • Key Parameters:

    • HOMO-LUMO Gap: This provides an indication of the molecule's chemical reactivity and electronic excitation energy.

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

    • Mulliken Population Analysis or Natural Bond Orbital (NBO) Analysis: These methods provide atomic charges, offering insights into the charge distribution across the molecule.

Diagram: Computational Workflow

G cluster_0 Computational Analysis Workflow A Initial Structure Generation (2D Sketch -> 3D) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Validation (No Imaginary Frequencies) C->D Confirmation I Predicted Spectroscopic Data (NMR, IR) C->I E Electronic Property Calculation D->E F HOMO/LUMO Analysis E->F G MEP Mapping E->G H NBO/Charge Analysis E->H

Caption: A flowchart illustrating the key steps in the computational analysis of the title compound.

Predicted Molecular Properties from DFT

Based on the proposed computational workflow, we can anticipate the following theoretical properties for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Computed Property Predicted Outcome Significance
Dipole Moment A significant dipole moment is expected due to the presence of multiple polar functional groups (carbonyls, carboxylic acid).Influences solubility in polar solvents and intermolecular interactions.
HOMO-LUMO Gap A moderate energy gap is anticipated. The electron-withdrawing acetyl group may slightly lower this gap compared to the unsubstituted parent compound.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Negative potential (red/yellow) will be concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups. Positive potential (blue) will be associated with the acidic proton of the carboxylic acid and the N-H proton.Identifies sites for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.
Atomic Charges The oxygen atoms will carry significant negative charges, while the carbonyl carbons and the acidic proton will be positively charged.Quantifies the polarity of bonds and the overall charge distribution.
Diagram: Key Intermolecular Interactions

G Predicted Carboxylic Acid Dimerization cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B O1_1 O C1_1 C O2_1 O-H O1_2 O O2_1->O1_2 H-Bond C1_2 C O2_2 O-H O2_2->O1_1 H-Bond

Caption: A representation of the likely hydrogen-bonded dimer formation between two molecules.

Proposed Synthetic Approach

The synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid would likely follow a well-established pathway for quinolone synthesis, such as the Gould-Jacobs reaction.

Synthetic Workflow Protocol

Step 1: Synthesis of the Anilinomethylene Intermediate

  • Reactants: 3-Acetylaniline and diethyl ethoxymethylenemalonate (DEEMM).

  • Procedure: A mixture of 3-acetylaniline and DEEMM is heated, typically at temperatures ranging from 100-140 °C. The reaction proceeds via a nucleophilic substitution followed by the elimination of ethanol.

  • Rationale: This step creates the key C-N bond and sets up the necessary functionality for the subsequent cyclization.

Step 2: Thermal Cyclization

  • Reactant: The anilinomethylene intermediate from Step 1.

  • Procedure: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at temperatures around 250 °C.

  • Rationale: This high-temperature reaction induces an intramolecular cyclization to form the quinoline ring system.

Step 3: Saponification

  • Reactant: The ethyl ester of the quinolone from Step 2.

  • Procedure: The ester is hydrolyzed using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

  • Rationale: This final step converts the ethyl ester to the desired carboxylic acid, yielding the final product.

Diagram: Synthetic Pathway

G A 3-Acetylaniline + DEEMM B Anilinomethylene Intermediate A->B Step 1 C Thermal Cyclization (~250 °C) B->C D Ethyl 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D E Saponification (NaOH, H₃O⁺) D->E Step 2 F Final Product E->F Step 3

Caption: A simplified schematic of the proposed Gould-Jacobs synthesis route.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and computational framework for understanding the properties of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While direct experimental data is currently lacking, the principles outlined here, derived from well-established chemical knowledge and advanced computational techniques, offer a robust starting point for any research program aimed at synthesizing and characterizing this novel compound.

The next logical steps would be the practical execution of the proposed synthesis, followed by a thorough experimental characterization using the spectroscopic and analytical techniques described. A high-resolution crystal structure would be invaluable for validating the predicted solid-state interactions. Finally, the synthesized compound should be subjected to a battery of biological assays to determine its activity profile and to validate the hypotheses that underpin its design. This integrated approach of theoretical prediction followed by empirical validation is a powerful paradigm in modern drug discovery and materials science.

References

  • Due to the theoretical nature of this guide for a novel compound, direct references are not available. The methodologies and principles are based on standard organic chemistry and computational chemistry literature.
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Introduction to Computational Chemistry Source: Wiley URL: [Link]

  • Title: The Gould-Jacobs Reaction Source: Organic Reactions URL: [Link]

Foundational

An In-depth Technical Guide to the Initial Biological Screening of 7-Acetyl-Quinolone Derivatives

This guide provides a comprehensive framework for the initial biological evaluation of novel 7-acetyl-quinolone derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of novel 7-acetyl-quinolone derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The narrative emphasizes the rationale behind experimental choices, adherence to robust scientific principles, and the integration of in-vitro assays to build a comprehensive preliminary profile of these compounds.

Introduction: The Rationale for Screening 7-Acetyl-Quinolone Derivatives

Quinolones are a well-established class of heterocyclic compounds, with many derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.[1][2] The core quinolone scaffold has proven to be a privileged structure in medicinal chemistry, amenable to synthetic modification to optimize potency and selectivity.[1][3] The introduction of a 7-acetyl group is a strategic modification intended to explore new chemical space and potentially modulate the pharmacokinetic and pharmacodynamic properties of the quinolone core. This substituent may influence key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's ultimate success.[4][5][6][7][8]

The initial biological screening of a new chemical series, such as these 7-acetyl-quinolone derivatives, is a critical phase in the drug discovery process. It aims to identify promising "hit" compounds with the desired biological activity and acceptable safety profiles for further optimization. A well-designed screening cascade can efficiently filter out compounds with undesirable characteristics, saving valuable time and resources.[9][10][11] This guide outlines a tiered approach, beginning with broad-based primary screens to identify any biological activity, followed by more focused secondary assays to confirm and characterize that activity.

Synthesis and Characterization

While this guide focuses on the biological screening, a brief overview of the synthesis is pertinent. The 7-acetyl-quinolone derivatives for this screening campaign can be synthesized through various established synthetic routes. One common approach involves the cyclization of appropriately substituted anilines with β-ketoesters, followed by functionalization at the 7-position.[12][13][14][15]

General Synthetic Scheme: A plausible synthetic route could involve the reaction of a 3-aminoacetophenone derivative with diethyl malonate, followed by cyclization to form the quinolone ring. Subsequent N-alkylation or N-arylation and other modifications can be performed to generate a library of diverse 7-acetyl-quinolone derivatives.

Prior to biological screening, it is imperative that each synthesized compound is rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

A Tiered Approach to Biological Screening

A hierarchical screening strategy is employed to efficiently evaluate the biological potential of the 7-acetyl-quinolone derivatives. This approach starts with broad, high-throughput screens and progresses to more specific and complex assays for the most promising candidates.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Selectivity & Preliminary Safety Assessment A Compound Library of 7-Acetyl-Quinolone Derivatives B Single-Point Concentration Screen (e.g., 10 µM) A->B Initial Evaluation C Broad-Spectrum Antimicrobial Assay (Gram-positive & Gram-negative) B->C D Anticancer Screen (e.g., NCI-60 cell line panel) B->D E General Cytotoxicity Assay (e.g., on a non-cancerous cell line) B->E F Dose-Response Studies C->F Active Compounds D->F Active Compounds G Determine Minimum Inhibitory Concentration (MIC) for active antimicrobial hits F->G H Determine IC50 values for active anticancer hits F->H I Selectivity Profiling (e.g., against a panel of related targets or cell lines) G->I Potent Hits H->I Potent Hits J Preliminary ADME/Tox Assessment (e.g., solubility, metabolic stability, cytotoxicity) I->J

Caption: A tiered workflow for the initial biological screening of 7-acetyl-quinolone derivatives.

Tier 1: Primary Screening

The primary screen aims to identify any significant biological activity of the synthesized compounds at a single, relatively high concentration (e.g., 10 or 25 µM). This initial pass is designed to be broad and efficient.

Given the historical success of quinolones as antibacterial agents, this is a logical starting point.[1][16]

  • Assay: Broth microdilution or agar well diffusion assays are suitable for initial high-throughput screening.[17][18]

  • Organisms: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Endpoint: Inhibition of microbial growth, measured by optical density or the size of the zone of inhibition.

Many quinolone derivatives have demonstrated potent anticancer activity.

  • Assay: A single-dose screen against a panel of human cancer cell lines is recommended. The National Cancer Institute's NCI-60 panel is a well-established platform for this purpose. Alternatively, a smaller, representative panel (e.g., a lung, breast, and colon cancer cell line) can be used.

  • Method: The Sulforhodamine B (SRB) assay is a robust and widely used method for assessing cytotoxicity in adherent cell lines.[19][20][21][22][23] It measures total protein content, which is proportional to cell number.

  • Endpoint: Percentage of cell growth inhibition.

It is crucial to assess the general toxicity of the compounds early on.

  • Assay: A cytotoxicity assay against a non-cancerous cell line (e.g., human embryonic kidney cells HEK293, or normal human fibroblasts) should be performed.[24]

  • Method: The Lactate Dehydrogenase (LDH) assay is a suitable choice. It measures the release of LDH from damaged cells, providing an indication of membrane integrity.[25][26][27]

  • Endpoint: Percentage of LDH release compared to a positive control (lysis buffer).

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screens ("hits") are advanced to Tier 2 for confirmation and to determine their potency.

  • Assay: Dose-response studies are conducted to generate concentration-response curves.

  • Endpoints:

    • Minimum Inhibitory Concentration (MIC): For antimicrobial hits, the MIC is the lowest concentration of the compound that prevents visible microbial growth.[28][29][30][31]

    • Half-maximal Inhibitory Concentration (IC50): For anticancer hits, the IC50 is the concentration of the compound that inhibits cell growth by 50%.

Tier 3: Selectivity and Preliminary Safety Assessment

The most potent and promising compounds from Tier 2 are further characterized in Tier 3.

  • Selectivity Profiling:

    • Antimicrobial: Test active compounds against a broader panel of bacterial and fungal strains, including drug-resistant isolates.[32]

    • Anticancer: Evaluate the cytotoxicity of active compounds against a panel of normal, non-cancerous cell lines to determine a selectivity index (SI). The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI is desirable.

  • Preliminary ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities.[9][10][11][33][34]

    • Aqueous Solubility: A key physicochemical property that influences absorption and formulation.[6]

    • In-vitro Metabolic Stability: Incubation with liver microsomes can provide an early indication of how quickly the compound is metabolized.

    • Cytotoxicity: Further confirmation of cytotoxicity using multiple assays (e.g., MTT assay in addition to LDH) can provide a more complete picture.[35]

Detailed Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Compound Stock Solutions: Dissolve the 7-acetyl-quinolone derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[31]

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the final bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth.[36]

Protocol for Anticancer IC50 Determination (Sulforhodamine B Assay)

This protocol is based on the method developed by the National Cancer Institute.[20][23]

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-acetyl-quinolone derivatives in the cell culture medium.

    • Replace the existing medium in the plates with the medium containing the compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading:

    • Allow the plates to air dry completely.

    • Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.[22]

  • Calculation: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value using a suitable software package.

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Dose-response) A->B C 3. Incubation (48-72 hours) B->C D 4. Cell Fixation (TCA) C->D E 5. Staining (Sulforhodamine B) D->E F 6. Washing (1% Acetic Acid) E->F G 7. Solubilization (Tris Base) F->G H 8. Absorbance Reading (510 nm) G->H I 9. IC50 Calculation H->I

Sources

Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatilit...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and profound impact on various therapeutic areas.[1][2][3] Since the discovery of nalidixic acid in 1962, this structural motif has been the foundation for a multitude of clinically significant drugs, most notably the fluoroquinolone antibiotics.[3][4] However, the therapeutic potential of this scaffold extends far beyond antibacterial agents, with derivatives demonstrating antitumor, antiviral, and immunomodulatory activities.[1][2] This guide focuses on a specific derivative, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and explores its potential mechanisms of action based on the rich pharmacology of its chemical class. While specific biological data on this particular compound is limited in publicly available literature, its structural features allow for informed hypotheses regarding its potential therapeutic targets and cellular effects.

This document serves as a technical framework for researchers and drug development professionals, providing a comprehensive overview of potential mechanisms and a detailed roadmap for their experimental validation.

Core Structural Motif and its Mechanistic Implications

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is characterized by a bicyclic heterocyclic system with a carboxylic acid at position 3 and a ketone at position 4.[2][5] These two functional groups are critical for the biological activity of many quinolone derivatives, often acting as a pincer to chelate metal ions essential for enzyme function.[2] The substituents at various positions on the quinolone ring, such as the acetyl group at position 7 in our compound of interest, are key determinants of target specificity and pharmacological profile.[3][6]

Hypothesized Mechanisms of Action

Based on the extensive literature on 4-quinolone-3-carboxylic acid derivatives, we can postulate several potential mechanisms of action for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These are presented below, along with detailed experimental protocols for their investigation.

Inhibition of Bacterial Type II Topoisomerases

The most well-established mechanism for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][7][8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[2][8][9]

A systematic approach is required to determine if 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses antibacterial properties and, if so, whether it targets bacterial topoisomerases.

Diagram: Workflow for Investigating Antibacterial and Topoisomerase Inhibition

G cluster_0 Phase 1: Antibacterial Activity Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation A Minimum Inhibitory Concentration (MIC) Assays B Minimum Bactericidal Concentration (MBC) Assays A->B C Spectrum of Activity (Gram-positive & Gram-negative) A->C D Bacterial Topoisomerase Inhibition Assays (Gyrase & Topoisomerase IV) C->D E DNA Supercoiling/ Relaxation Assays D->E F Cleavage Complex Stabilization Assays D->F G SOS Response Induction Assay F->G H Resistant Mutant Selection & Target Gene Sequencing G->H

Caption: A stepwise experimental workflow to evaluate the antibacterial potential and topoisomerase-targeting mechanism of the compound.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

    • Prepare a two-fold serial dilution of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in appropriate broth media.

    • Inoculate each dilution with a standardized suspension of test bacteria (e.g., E. coli, S. aureus).

    • Incubate at the optimal temperature for the bacteria for 18-24 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

    • To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Bacterial Topoisomerase Inhibition Assays:

    • Utilize commercially available kits for DNA gyrase and topoisomerase IV activity assays.

    • These assays typically measure the supercoiling of relaxed plasmid DNA by gyrase or the decatenation of kinetoplast DNA by topoisomerase IV.

    • Incubate the enzyme, DNA substrate, and varying concentrations of the test compound.

    • Analyze the DNA topology by agarose gel electrophoresis. Inhibition is observed as a decrease in the supercoiled or decatenated product.

Modulation of Eukaryotic Topoisomerase II

Some quinolone derivatives have been shown to interact with eukaryotic topoisomerase II, leading to anticancer activity.[2] Similar to their bacterial counterparts, these compounds can stabilize the cleavage complex, inducing DNA damage and apoptosis in cancer cells.

Diagram: Workflow for Investigating Anticancer and Eukaryotic Topoisomerase II Inhibition

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation A Cell Viability Assays (e.g., MTT, SRB) - Panel of cancer cell lines B IC50 Determination A->B C Apoptosis Assays (e.g., Annexin V/PI staining) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E DNA Damage Response (γ-H2AX staining) C->E F Eukaryotic Topoisomerase II Inhibition Assays E->F G Cleavage Complex Stabilization in cells (e.g., ICE assay) F->G

Caption: A structured approach to evaluate the anticancer potential and targeting of eukaryotic topoisomerase II.

Experimental Protocols:

  • Cell Viability Assays (e.g., MTT):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid for 48-72 hours.

    • Add MTT reagent and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

    • Calculate the IC50 value, the concentration that inhibits cell growth by 50%.

  • Eukaryotic Topoisomerase II Inhibition Assay:

    • Similar to the bacterial topoisomerase assays, use a commercially available kit that measures the relaxation of supercoiled plasmid DNA by human topoisomerase II.

    • Incubate the enzyme, DNA substrate, and test compound.

    • Analyze the results by agarose gel electrophoresis.

Other Potential Mechanisms

The versatility of the 4-quinolone-3-carboxylic acid scaffold suggests other potential mechanisms of action for the 7-acetyl derivative.

  • Anti-inflammatory Activity: Some quinoline derivatives have demonstrated anti-inflammatory properties.[10] This could be investigated by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[10]

  • Enzyme Inhibition (e.g., Dihydroorotate Dehydrogenase - DHODH): Certain 4-quinoline carboxylic acids have been identified as potent inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis.[11][12] This can be explored using a specific DHODH enzyme inhibition assay.

  • Cannabinoid Receptor Modulation: Derivatives of 4-quinolone-3-carboxamide have been identified as high-affinity ligands for the cannabinoid receptor 2 (CB2R).[13] While our compound is a carboxylic acid, this avenue could be explored through radioligand binding assays for CB1 and CB2 receptors.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear comparison of the compound's activity across different assays.

Assay Test System Endpoint Result (e.g., IC50, MIC)
Antibacterial Activity E. coliMIC
S. aureusMIC
Topoisomerase Inhibition Bacterial DNA GyraseIC50
Human Topoisomerase IIIC50
Anticancer Activity MCF-7 (Breast Cancer)IC50
HCT116 (Colon Cancer)IC50
Anti-inflammatory Activity LPS-stimulated RAW 264.7IL-6 Inhibition (IC50)
Enzyme Inhibition Human DHODHIC50

Conclusion

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, by virtue of its core structure, holds significant therapeutic potential that warrants a thorough investigation. While its primary mechanism of action remains to be elucidated, the established pharmacology of the 4-quinolone-3-carboxylic acid class provides a strong foundation for hypothesizing its biological targets. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous approach to systematically unravel the potential mechanisms of action of this promising compound. Such studies are essential for guiding its future development as a potential therapeutic agent.

References

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • Quinolone antibiotic - Wikipedia. Wikipedia.
  • Nonclassical Biological Activities of Quinolone Derivatives.
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Mechanism of action of and resistance to quinolones. PMC - NIH.
  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed.
  • Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • Mechanism of Quinolone Action and Resistance.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot

Sources

Foundational

An In-Depth Technical Guide to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in Chemical Biology Databases

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a small molecule of interest withi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a small molecule of interest within the broader class of quinoline carboxylic acids. This document delves into the available data within two major chemical biology databases, PubChem and ChEMBL, offering a detailed analysis of its chemical properties, and potential biological significance. The guide also explores relevant synthetic strategies and outlines experimental protocols for the evaluation of its potential bioactivities, thereby serving as a crucial resource for researchers engaged in drug discovery and development.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in particular, have been extensively investigated, leading to the development of potent antibacterial agents known as quinolones.[1] The core structure allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to collate and analyze its presence and associated data in the public domain, primarily through the PubChem and ChEMBL databases.

Compound Profile in the PubChem Database

PubChem is a comprehensive public repository of chemical substances and their associated biological activities. 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is registered in the PubChem database with the following primary identifiers.[2][3]

Identifier Type Identifier
PubChem CID328529
CAS Number51726-78-4
IUPAC Name7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular FormulaC12H9NO4
Molecular Weight231.21 g/mol
InChI KeyLPSWUKNDSMXKRO-UHFFFAOYSA-N
Physicochemical Properties

The computed physicochemical properties available in PubChem provide initial insights into the compound's druglikeness and potential pharmacokinetic behavior.

Property Value
XLogP31.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass231.053158 g/mol
Topological Polar Surface Area86.3 Ų

These properties suggest that the compound adheres to Lipinski's rule of five, indicating good oral bioavailability.

Presence and Activity in the ChEMBL Database

As of the latest search, a dedicated entry for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 51726-78-4) was not explicitly found within the ChEMBL database. ChEMBL is a manually curated database of bioactive molecules with drug-like properties, and the absence of an entry suggests a lack of reported specific bioactivity data from medicinal chemistry literature that has been curated by the ChEMBL team. However, the broader class of quinoline carboxylic acids is well-represented, with numerous entries detailing their interactions with various biological targets.

Potential Biological Activities and Therapeutic Applications

While specific bioactivity data for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in the public domain, the quinoline scaffold is associated with a diverse range of pharmacological effects. Extrapolation from related structures suggests potential for this compound in several therapeutic areas.

Antibacterial Activity

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the defining feature of quinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV.[1] Structure-activity relationship (SAR) studies on quinolones have shown that substitutions at the C-7 position can significantly modulate the antibacterial spectrum and potency.[1][4] Therefore, it is plausible that 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could exhibit antibacterial properties.

Anticancer Activity

Several quinoline derivatives have demonstrated significant anticancer activity.[5] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and induction of apoptosis. Studies on related quinoline-carboxylic acids have shown antiproliferative effects against various cancer cell lines.[6][7][8]

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has also been explored.[6][9][10] Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions.

Synthetic Approaches: The Gould-Jacobs Reaction

A primary and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[11][12][13] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

A plausible synthetic route for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using the Gould-Jacobs reaction would start with 3-aminoacetophenone.

Synthesis_Workflow A 3-Aminoacetophenone C Condensation A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Intermediate Anilinomethylenemalonate C->D E Thermal Cyclization (Gould-Jacobs Reaction) D->E F Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Hydrolysis F->G H 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid G->H

Caption: Synthetic workflow for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-((3-acetylphenyl)amino)methylenemalonate (Intermediate D)

  • In a round-bottom flask, combine 3-aminoacetophenone (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product should crystallize upon standing.

  • Recrystallize the crude product from ethanol to yield the pure intermediate.

Step 2: Synthesis of Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound F)

  • Add the intermediate anilinomethylenemalonate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250°C for 30 minutes.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Filter the solid and wash with petroleum ether.

  • Recrystallize from a suitable solvent like ethanol or dimethylformamide (DMF).

Step 3: Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound H)

  • Suspend the ethyl ester in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash with water, and dry under vacuum.

Protocols for Biological Evaluation

Given the potential bioactivities of the quinoline scaffold, the following are generalized protocols for the initial screening of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in the microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents an under-investigated member of the medicinally important quinoline carboxylic acid family. While its presence is documented in the PubChem database, a significant gap exists in the curated bioactivity data within ChEMBL. The structural similarity to known bioactive quinolones suggests a strong rationale for its further investigation as a potential antibacterial, anticancer, or anti-inflammatory agent. The synthetic and experimental protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this compound. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to elucidate its specific targets and mechanism of action, which could pave the way for the development of novel therapeutic agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org.
  • Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. (2025). Benchchem.
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. PubChem.
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. (1990). Journal of Medicinal Chemistry, 33(2), 849–854.
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Sigma-Aldrich.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). Journal of Medicinal Chemistry, 23(12), 1358–1363.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). Molecules, 25(15), 3343.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). ACS Medicinal Chemistry Letters, 12(12), 1916–1924.
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Santa Cruz Biotechnology.
  • 51726-78-4|7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. BLDpharm.
  • 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Crysdot.
  • 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Sinfoo Biotech.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Molecules, 26(16), 4989.
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. (2024). International Journal of Molecular Sciences, 25(5), 2573.
  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. (2024).
  • Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. (1984). Journal of Medicinal Chemistry, 27(12), 1543–1548.
  • Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[11]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. (2000). Archiv der Pharmazie, 333(1), 3–7.

  • 7-acetyl-4-oxo-3H-quinoline-3-carboxylic acid. PubChem.
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). European Journal of Medicinal Chemistry, 249, 115144.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2018). Molecules, 23(9), 2235.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). Molecules, 19(10), 15686–15705.
  • Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. (2021). Indonesian Journal of Pharmacy, 32(1), 1.
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
  • Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. (2025). European Journal of Medicinal Chemistry, 297, 117922.

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid: A Detailed Application Note and Protocol via the Gould-Jacobs Reaction

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid," a quinolone derivative of significant interest in med...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid," a quinolone derivative of significant interest in medicinal chemistry and drug development. The synthetic route leverages the classical Gould-Jacobs reaction, a robust and versatile method for the construction of the 4-quinolone scaffold. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also the underlying chemical principles that govern the reaction.

Introduction: The Significance of the 4-Quinolone Scaffold and the Gould-Jacobs Reaction

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents, including the widely recognized fluoroquinolones. The specific target molecule, 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, possesses key structural features that make it a valuable building block for the synthesis of novel therapeutic agents. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[1] It involves a sequence of reactions beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis of the resulting ester yields the desired 4-quinolone-3-carboxylic acid.

The Synthetic Pathway: A Three-Step Approach

The synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is accomplished through a well-defined three-step process, commencing with commercially available starting materials.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 4-Aminoacetophenone C Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate (Intermediate A) A->C + DEEM Heat B Diethyl ethoxymethylenemalonate (DEEM) D Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B) C->D High Temperature (e.g., Diphenyl ether) E 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (Final Product) D->E 1. NaOH, Reflux 2. HCl (acidification)

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through a series of well-established steps:

  • Nucleophilic Attack and Condensation: The reaction initiates with the nucleophilic attack of the amino group of 4-aminoacetophenone on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable enamine intermediate, diethyl 2-(((4-acetylphenyl)amino)methylene)malonate.

  • Thermal Electrocyclization: This is the rate-determining step and requires significant thermal energy (typically >250 °C). The intermediate undergoes a 6-electron electrocyclization, a type of pericyclic reaction, to form the quinoline ring system. The high activation energy is necessary to overcome the aromaticity of the aniline ring.

  • Tautomerization: The initially formed cyclized product rapidly tautomerizes to the more stable 4-hydroxyquinoline (which exists in equilibrium with its 4-oxo tautomer) aromatic system.

  • Saponification: The final step involves the base-catalyzed hydrolysis of the ethyl ester to a carboxylate salt, followed by acidification to yield the final carboxylic acid product.

Gould_Jacobs_Mechanism A 4-Aminoacetophenone (Nucleophile) C Nucleophilic Attack A->C B Diethyl ethoxymethylenemalonate (Electrophile) B->C D Elimination of EtOH C->D E Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate (Enamine Intermediate) D->E F 6-π Electrocyclization (High Temperature) E->F G Cyclized Intermediate F->G H Tautomerization G->H I Ethyl 7-acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate H->I J Saponification (NaOH, H₂O) I->J K Carboxylate Salt J->K L Acidification (HCl) K->L M 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid L->M

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Aminoacetophenone≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)≥97%Sigma-Aldrich
Diphenyl ether99%Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Hydrochloric acid (HCl)2N solutionVWR
Ethanol (EtOH)AnhydrousVWR
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Step 1: Synthesis of Diethyl 2-(((4-acetylphenyl)amino)methylene)malonate (Intermediate A)

This initial condensation can be performed using either conventional heating or microwave irradiation. The microwave-assisted method is often preferred for its significantly reduced reaction times and potentially higher yields.

Method A: Conventional Heating

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminoacetophenone (13.5 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete (as indicated by the consumption of 4-aminoacetophenone), allow the mixture to cool to room temperature.

  • The resulting crude oil (Intermediate A) is typically of sufficient purity to be used directly in the next step without further purification.

Method B: Microwave-Assisted Synthesis

  • In a 10 mL microwave reaction vial, combine 4-aminoacetophenone (1.35 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature. The resulting crude product can be used directly in the subsequent step.

Step 2: Thermal Cyclization to Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

This step requires high temperatures to facilitate the intramolecular cyclization. A high-boiling solvent is essential to achieve the necessary reaction temperature.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (100 mL) to 250-255 °C.

  • Slowly add the crude diethyl 2-(((4-acetylphenyl)amino)methylene)malonate (Intermediate A) from Step 1 to the hot diphenyl ether with vigorous stirring over a period of 30 minutes.

  • Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C and then add hexanes (200 mL) to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with hexanes to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from ethanol to afford ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B) as a solid.

Step 3: Saponification to 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (Final Product)

The final step is a straightforward hydrolysis of the ethyl ester to the carboxylic acid.

  • Suspend the ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B) (e.g., 10 g, 36.6 mmol) in a 2N sodium hydroxide solution (100 mL).[2]

  • Heat the suspension to reflux with stirring for 2 hours. The solid will gradually dissolve as the saponification proceeds.[2]

  • After 2 hours, cool the reaction mixture to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Slowly acidify the filtrate to a pH of 3-4 with a 2N hydrochloric acid solution. A white precipitate of the final product will form.[2]

  • Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
Intermediate A ¹H NMR, ¹³C NMR, IRPresence of signals corresponding to the acetyl group, the aromatic protons, the vinyl proton, and the two ethyl ester groups.
Intermediate B ¹H NMR, ¹³C NMR, IR, Mass SpecAppearance of characteristic quinolone ring proton signals. Confirmation of the molecular weight.
Final Product ¹H NMR, ¹³C NMR, IR, Mass Spec, Melting PointDisappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum. A sharp melting point should be observed.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Consider using the microwave-assisted method.
Low yield in Step 2 Insufficient temperature for cyclization.Ensure the reaction temperature is maintained at 250-255 °C. Use a high-boiling solvent with a precise boiling point.
Decomposition of the product.The addition of the intermediate to the hot solvent should be slow and controlled.
Incomplete saponification in Step 3 Insufficient reaction time or base.Increase the reflux time or the concentration of the NaOH solution.
Product is an oil or difficult to crystallize Impurities present.Purify the intermediate products more thoroughly. For the final product, try different recrystallization solvents.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. By carefully controlling the reaction conditions, particularly the high-temperature cyclization step, the desired product can be obtained in good yield. Modern techniques such as microwave-assisted synthesis can be employed to enhance the efficiency of the initial condensation step. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize this valuable quinolone derivative for their drug discovery and development endeavors.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Gould–Jacobs reaction. In Wikipedia; 2023. [Link]

Sources

Application

Detailed experimental protocol for "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" synthesis

This comprehensive guide provides a detailed experimental protocol for the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of significant interest in medicinal chemistry and drug development. The quinolone scaffold is a core component of numerous therapeutic agents, and this particular derivative serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

The synthesis is primarily achieved through the Gould-Jacobs reaction, a robust and versatile method for the construction of the 4-hydroxyquinoline ring system.[1] This guide will present two well-established protocols for the key cyclization step: a classical thermal approach and a modern microwave-assisted method, allowing researchers to choose the most suitable procedure based on available equipment and desired reaction times.

I. Introduction to the Synthetic Strategy

The synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via the Gould-Jacobs reaction is a three-step process commencing with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal or microwave-assisted cyclization to form the quinolone ring, and finally, saponification of the resulting ester to yield the target carboxylic acid.

The choice of the starting aniline is critical for the final product's substitution pattern. For the synthesis of the 7-acetyl derivative, the required precursor is 3-aminoacetophenone. The acetyl group at the meta-position of the aniline is an electron-withdrawing group, which can influence the reactivity of the amine and the subsequent cyclization step.

II. Mechanistic Overview of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through the following key mechanistic stages:

  • Nucleophilic Attack and Condensation: The reaction initiates with the nucleophilic attack of the amino group of 3-aminoacetophenone on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl (3-acetyl-anilinomethylene)malonate.[1]

  • Electrocyclization: The crucial ring-forming step involves a 6-electron electrocyclization of the anilidomethylenemalonate intermediate. This intramolecular reaction requires significant thermal energy to overcome the activation barrier, leading to the formation of the quinoline ring system.[2]

  • Tautomerization: The initially formed 4-hydroxyquinoline exists in tautomeric equilibrium with its more stable 4-oxo (quinolone) form.

  • Saponification: The final step is the hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid, typically achieved under basic conditions.[1]

Gould-Jacobs Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification 3-Aminoacetophenone 3-Aminoacetophenone Intermediate Diethyl (3-acetyl-anilinomethylene)malonate 3-Aminoacetophenone->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclized_Ester Ethyl 7-acetyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclized_Ester Heat (Δ) or Microwave Final_Product 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Cyclized_Ester->Final_Product 1. NaOH 2. H+

Caption: Reaction pathway for the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

III. Experimental Protocols

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
3-AminoacetophenoneC₈H₉NO135.16Major Chemical SupplierPurity ≥ 98%
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Major Chemical SupplierPurity ≥ 98%
Diphenyl etherC₁₂H₁₀O170.21Major Chemical SupplierHigh boiling point solvent for thermal protocol
Sodium hydroxide (NaOH)NaOH40.00Major Chemical SupplierPellets or solution
Hydrochloric acid (HCl)HCl36.46Major Chemical SupplierConcentrated (37%)
Ethanol (EtOH)C₂H₅OH46.07Major Chemical SupplierAnhydrous for reaction, 95% for recrystallization
Ethyl acetate (EtOAc)C₄H₈O₂88.11Major Chemical SupplierFor extraction and chromatography
HexanesC₆H₁₄86.18Major Chemical SupplierFor chromatography
Step 1: Synthesis of Diethyl (3-acetyl-anilinomethylene)malonate (Intermediate)

This initial condensation step is crucial for the success of the overall synthesis. The reaction can be performed with or without a solvent.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminoacetophenone (1.35 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

  • Heat the reaction mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature. The crude product, diethyl (3-acetyl-anilinomethylene)malonate, will solidify upon cooling.

  • The crude intermediate can be used directly in the next step without further purification. Alternatively, it can be recrystallized from ethanol to obtain a purified solid.

Expert Insight: The absence of a solvent in this step simplifies the work-up procedure. The direct use of the crude intermediate in the subsequent cyclization step is often efficient and minimizes product loss.

Step 2: Cyclization to Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This is the key ring-forming step and can be performed using either classical thermal heating in a high-boiling solvent or with the aid of microwave irradiation for a more rapid and often higher-yielding reaction.

Protocol A: Classical Thermal Cyclization

  • Place the crude diethyl (3-acetyl-anilinomethylene)malonate (from Step 1) in a round-bottom flask.

  • Add a high-boiling point solvent, such as diphenyl ether (approximately 10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The product, ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate out of the solution.

  • Add a non-polar solvent like hexanes or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash it with the non-polar solvent to remove residual diphenyl ether.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol B: Microwave-Assisted Cyclization

  • Place the crude diethyl (3-acetyl-anilinomethylene)malonate (from Step 1) in a microwave-safe reaction vial.

  • If desired, a high-boiling polar solvent such as N,N-dimethylformamide (DMF) can be added to ensure even heating, although the reaction can also be performed neat.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C for 10-20 minutes. The optimal time may need to be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will typically solidify in the vial. Add a small amount of ethanol or ethyl acetate and triturate to obtain a filterable solid.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[3]

Trustworthiness Check: The progress of the cyclization can be reliably monitored by TLC. The disappearance of the intermediate spot and the appearance of a new, more polar product spot (which is often fluorescent under UV light) indicates a successful reaction.

Step 3: Saponification to 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Suspend the ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (from Step 2) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The target compound, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry in a vacuum oven.[4]

Self-Validation: The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_cyclization Step 2: Cyclization Start Start: 3-Aminoacetophenone + DEEM Condensation Step 1: Condensation (110-120 °C, 2h) Start->Condensation Intermediate Intermediate: Diethyl (3-acetyl-anilino- methylene)malonate Condensation->Intermediate Thermal Protocol A: Thermal (Diphenyl ether, 250-260 °C) Intermediate->Thermal Microwave Protocol B: Microwave (250 °C, 10-20 min) Intermediate->Microwave Cyclized_Ester Product: Ethyl 7-acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate Thermal->Cyclized_Ester Microwave->Cyclized_Ester Saponification Step 3: Saponification (NaOH, reflux then HCl) Cyclized_Ester->Saponification Final_Product Final Product: 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Saponification->Final_Product

Sources

Method

Application Note: Spectroscopic Characterization of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid using ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. As a member of the quinolone class of compounds, which are known for their significant biological activities, a thorough structural elucidation is paramount for research and development.[1] This document outlines a comprehensive protocol for NMR sample preparation and data acquisition. Furthermore, it presents a detailed analysis and prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinolone derivatives.

Introduction

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (C₁₂H₉NO₄, CAS: 51726-78-4) is a quinolone derivative with potential applications in medicinal chemistry and drug discovery.[2][3] The structural integrity and purity of such compounds are critical for their intended biological and pharmacological evaluation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution. This note details the expected ¹H and ¹³C NMR spectral features of this molecule, providing a baseline for its characterization.

I. Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for the title compound, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar quinolone derivatives and established chemical shift principles.[4][5][6][7][8]

Predicted ¹H NMR Spectral Data
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~15.5br s1H1-NHThe acidic proton of the N-H in the quinolone ring is expected to be highly deshielded and appear as a broad singlet.
~13.0br s1H3-COOHThe carboxylic acid proton is highly deshielded and will appear as a very broad singlet.[9]
~8.90s1HH-2The proton at position 2 is a singlet and is expected to be significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the aromatic ring.
~8.40d1HH-5This proton is part of the aromatic ring system and is coupled to H-6. Its downfield shift is due to its position on the quinoline ring.
~8.25dd1HH-6Coupled to both H-5 and H-8, this proton will appear as a doublet of doublets.
~8.10d1HH-8This proton, adjacent to the acetyl group, will be a doublet coupled to H-6.
~2.70s3H7-COCH₃The methyl protons of the acetyl group are in a relatively shielded environment and will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
  • Solvent: DMSO-d₆

  • Reference: DMSO-d₆ at 39.52 ppm

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentRationale
~197.07-C OCH₃The carbonyl carbon of the acetyl group is expected in this region.[8]
~177.04-C =OThe ketone carbonyl carbon in the quinolone ring is highly deshielded.
~166.03-C OOHThe carboxylic acid carbon is also significantly deshielded.[6][10]
~148.0C-8aA quaternary carbon in the aromatic system.
~145.0C-2The carbon at position 2 is deshielded by the adjacent nitrogen and the double bond.
~138.0C-7The carbon bearing the acetyl group.
~133.0C-5Aromatic methine carbon.
~127.0C-6Aromatic methine carbon.
~125.0C-4aA quaternary carbon in the aromatic system.
~119.0C-8Aromatic methine carbon.
~110.0C-3The carbon at position 3 is shielded relative to other sp² carbons in the ring.
~27.07-COC H₃The methyl carbon of the acetyl group.

II. Experimental Protocols

The following section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

A. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Due to the presence of a carboxylic acid and an N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it can solubilize the compound and allow for the observation of exchangeable protons.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used as a secondary reference.

B. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6-8 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

C. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual DMSO-d₆ peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

III. Visualization of Workflow and Structure

Molecular Structure

Caption: Molecular structure of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

Experimental Workflow

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition (16-64 scans) transfer->h1_acq c13_acq ¹³C NMR Acquisition (1024-4096 scans) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base ref Referencing (TMS or Solvent) phase_base->ref integrate Integration (¹H) ref->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals to Structure peak_pick->assign report Generate Spectral Report assign->report

Caption: Workflow for NMR analysis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

IV. Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectroscopic analysis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. The predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for the structural verification and purity assessment of this and related quinolone compounds. Adherence to these guidelines will facilitate accurate and reproducible results, which are essential for advancing research and development in medicinal chemistry.

V. References

  • SciELO. (n.d.). Article. Retrieved January 16, 2026, from

  • ResearchGate. (2008). ¹H- and ¹³C-NMR chemical shifts for compound 7. Retrieved January 16, 2026, from

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 16, 2026, from

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved January 16, 2026, from

  • National Institutes of Health. (2024). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. Retrieved January 16, 2026, from

  • Sigma-Aldrich. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved January 16, 2026, from

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Examples. Retrieved January 16, 2026, from

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved January 16, 2026, from

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 16, 2026, from

  • Santa Cruz Biotechnology. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved January 16, 2026, from

  • Semantic Scholar. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and. Retrieved January 16, 2026, from

  • SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl. Retrieved January 16, 2026, from

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved January 16, 2026, from

  • PubChem. (n.d.). 7-acetyl-4-oxo-3H-quinoline-3-carboxylic acid. Retrieved January 16, 2026, from

  • PubChem. (n.d.). 7-Acetylquinoline-4-carboxylic acid. Retrieved January 16, 2026, from

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 16, 2026, from

  • Doc Brown's Chemistry. (2026). database C-13 NMR SPECTROSCOPY INDEX. Retrieved January 16, 2026, from

  • PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved January 16, 2026, from

  • ResearchGate. (n.d.). ¹³C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved January 16, 2026, from

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved January 16, 2026, from

Sources

Application

High-resolution mass spectrometry (HRMS) of "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid"

An Application Note for Researchers, Scientists, and Drug Development Professionals High-Resolution Mass Spectrometry for the Characterization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Abstract This applic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

High-Resolution Mass Spectrometry for the Characterization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Abstract

This application note presents a detailed protocol for the definitive identification and structural characterization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 51726-78-4, Formula: C₁₂H₉NO₄) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Quinolone derivatives are a significant class of compounds in pharmaceutical development, often investigated as active pharmaceutical ingredients (APIs) or related impurities. The methodology described herein leverages the high accuracy and resolving power of Orbitrap or Time-of-Flight (TOF) mass analyzers to provide unambiguous elemental composition and structural confirmation through fragmentation analysis. This guide is designed for researchers in pharmaceutical analysis, quality control, and drug discovery, providing a robust framework for method development, validation, and data interpretation.

Introduction: The Analytical Imperative

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative, a structural class renowned for its broad-spectrum antibacterial activities. The precise characterization of such molecules is a critical step in drug development, ensuring the identity, purity, and stability of the substance.[1] High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical technique for this purpose. Unlike nominal mass instruments, HRMS provides mass measurements with high precision (typically within 5 parts-per-million, ppm), enabling the determination of a molecule's elemental formula.[2][3] This capability is indispensable for identifying unknown impurities, confirming synthesis products, and characterizing metabolites.[3][4]

The "soft ionization" technique of Electrospray Ionization (ESI) is particularly well-suited for analyzing polar molecules like our target compound, as it minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement.[5] When coupled with tandem mass spectrometry (MS/MS), HRMS allows for controlled fragmentation, generating a structural fingerprint that can be used for definitive confirmation.[6] This application note details a comprehensive workflow, from sample preparation to data analysis, for the robust characterization of this target quinolone.

Principle of the LC-HRMS Method

The core of this method is the coupling of liquid chromatography for physical separation with ESI-HRMS for detection and characterization. The analyte is first separated from matrix components on a reversed-phase C18 column. It then enters the ESI source, where it is ionized to form gaseous ions. Due to the presence of a carboxylic acid and a basic quinolone nitrogen, the molecule can be readily detected in both negative ([M-H]⁻) and positive ([M+H]⁺) ion modes, providing complementary data. The HRMS analyzer then measures the mass-to-charge ratio (m/z) of the intact ion with high accuracy. Subsequently, data-dependent MS/MS analysis is triggered to isolate the parent ion, induce fragmentation, and measure the exact masses of the resulting product ions, which is crucial for structural elucidation.[7][8]

Caption: Proposed fragmentation pathway for [M+H]⁺.

Interpretation of Key Fragments:

  • Loss of H₂O (18.0106 Da): A common initial fragmentation for carboxylic acids in positive ion mode, resulting in an ion at m/z 214.0504. [9]* Loss of CO₂ (43.9898 Da): Decarboxylation is a characteristic fragmentation of the carboxylic acid moiety, yielding an ion at m/z 188.0706. [10][11]* Sequential Loss of H₂O and CO: The ion at m/z 214.0504 can further lose carbon monoxide (27.9949 Da) from the 4-oxo position to produce a fragment at m/z 186.0550. [12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid using LC-HRMS. By following the detailed steps for sample preparation, chromatography, and mass spectrometry, researchers can achieve high-confidence identification based on accurate mass, isotopic pattern, and MS/MS fragmentation data. The outlined method validation framework ensures that the results are reliable and reproducible, meeting the stringent requirements of the pharmaceutical industry. The power of HRMS to deliver unambiguous elemental composition and detailed structural information makes it an essential tool for accelerating drug development and ensuring product quality. [3]

References

  • Vertex AI Search. (2026).
  • Kovacevic, M., et al. (2014). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Journal of the American Society for Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis.
  • Rathahao-Paris, E., et al. (2016). High resolution mass spectrometry for structural identification of metabolites in metabolomics.
  • Kovacevic, M., et al. (2014).
  • Mass Analytica. (2017).
  • Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
  • Neta, P., et al. (2010). Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions.
  • Sigma-Aldrich. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Emery Pharma. (2023).
  • de Souza, S.V.C., & Junqueira, R.G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • PubChem. (n.d.). 7-acetyl-4-oxo-3H-quinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Lin, H., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Christianson, C. (2025).
  • Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis.
  • Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Waters Corporation. (n.d.).
  • Wang, Y., et al. (2022).
  • Wang, Y., et al. (2024).
  • MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS - AppNote.
  • Gu, C., & Chen, B. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Developments in Mass Spectrometry.
  • Ingram, N. (2024). HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories.
  • Preprints.org. (2025).
  • Van der Heijden, A., et al. (2021).
  • Kumar, A., et al. (2026).
  • Wikipedia. (n.d.).

Sources

Method

Application Notes and Protocols for the Analysis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This technical guide provides detailed analytical methodologies for the qualitative and quantitative assessment of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides detailed analytical methodologies for the qualitative and quantitative assessment of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, these notes offer robust starting protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), grounded in established principles for the analysis of quinolone carboxylic acid derivatives.

Introduction

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone class of compounds, a core scaffold in many pharmaceutical agents.[1] The structural features, including the carboxylic acid, keto group, and acetyl moiety, necessitate well-defined analytical methods for its identification, quantification, and purity assessment in various matrices.[1] This document outlines starting protocols for HPLC and TLC, providing the scientific rationale behind the selection of chromatographic conditions.

Chemical Structure and Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC12H9NO4[2][3]
Molecular Weight231.21 g/mol [2]
CAS Number51726-78-4

The presence of a chromophore in the quinolone ring system allows for straightforward detection using UV spectrophotometry, a key consideration in the development of the following methods.[4]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of polar to moderately nonpolar compounds like quinolone derivatives.[5][6] The proposed method utilizes a C18 stationary phase to provide excellent separation and resolution.

Rationale for Method Selection
  • Stationary Phase: An octadecyl silane (C18) column is selected for its hydrophobicity, which allows for effective retention and separation of the analyte from polar impurities.[5] The use of end-capped columns is recommended to minimize peak tailing caused by the interaction of the acidic carboxylic acid group with residual silanols on the silica support.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer is proposed. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer (e.g., phosphate buffer at pH 3.1) is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[7]

  • Detection: Based on the quinolone structure, UV detection is appropriate. While a wavelength of 254 nm is a common starting point for aromatic compounds, a more specific wavelength, such as 325 nm, may offer higher sensitivity and selectivity for this particular derivative.[5]

Proposed HPLC Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 3.1 adjusted with phosphoric acid) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 325 nm
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare the 0.05 M Potassium Dihydrogen Phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.

    • Adjust the pH of the buffer to 3.1 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reference standard in methanol or a small amount of mobile phase to prepare a stock solution (e.g., 1 mg/mL).[5]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the expected linear range (e.g., 10-50 µg/mL).[5]

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibrated range of the instrument.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention time and peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Thin-Layer Chromatography (TLC) Method

TLC is a rapid, cost-effective, and versatile technique for the qualitative analysis and purity assessment of pharmaceutical compounds.[8][9]

Rationale for Method Selection
  • Stationary Phase: Silica gel 60 F254 plates are recommended. The polar silica gel stationary phase is well-suited for the separation of moderately polar quinolone carboxylic acids. The fluorescent indicator (F254) allows for easy visualization of UV-active compounds under short-wave UV light.[9]

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., dichloromethane or toluene), a polar solvent (e.g., methanol or acetone), and a small amount of a basic modifier (e.g., ammonia) is proposed.[10][11] The nonpolar and polar solvents control the overall polarity of the mobile phase and thus the retention factor (Rf) of the analyte. The addition of ammonia helps to deprotonate the acidic carboxylic acid, reducing streaking and improving spot shape.[10]

  • Visualization: The inherent UV absorbance of the quinolone ring allows for visualization under a UV lamp at 254 nm.[9]

Proposed TLC Parameters
ParameterRecommended Condition
Stationary Phase TLC silica gel 60 F254 plates
Mobile Phase Dichloromethane : Methanol : Ammonia (5:1:0.1 v/v/v)
Chamber Saturation 20-30 minutes
Application Volume 5-10 µL
Development Distance 8 cm
Drying Air dry
Visualization UV light at 254 nm
Step-by-Step TLC Protocol
  • Mobile Phase and Chamber Preparation:

    • Prepare the mobile phase by mixing the solvents in the specified ratio in a suitable container.

    • Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm.

    • Line the chamber with filter paper, close the lid, and allow it to saturate for at least 20-30 minutes.

  • Sample and Standard Application:

    • Prepare concentrated solutions of the sample and reference standard in a suitable volatile solvent (e.g., methanol).

    • Using a capillary tube or micropipette, spot a small volume (5-10 µL) of the sample and standard solutions onto the TLC plate, about 1.5 cm from the bottom edge.

    • Allow the spots to dry completely.

  • Development:

    • Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the spots.

    • Close the chamber and allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp at 254 nm.

    • Calculate the Retention Factor (Rf) for the analyte and any impurities using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • Compare the Rf value of the analyte in the sample to that of the reference standard for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the analytical methods described.

Caption: General workflow for HPLC and TLC analysis.

Conclusion

The HPLC and TLC methods detailed in these application notes provide robust and scientifically sound starting points for the analysis of 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The provided protocols are based on established analytical principles for quinolone carboxylic acids and should be validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure accuracy, precision, linearity, and robustness for their intended application.

References

  • Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (n.d.). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. Retrieved from [Link]

  • Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Limit Test of Eight Quinolone Residues in Food Based on TLC-SERS, a New Limit Test Method. Retrieved from [Link]

  • Choma, I. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

  • DePauw University. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. Retrieved from [Link]

  • SID. (n.d.). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. Retrieved from [Link]

  • DePauw University. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. Retrieved from [Link]

  • AHH Chemical. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from [Link]

  • Scholar Commons - University of Cairo. (n.d.). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Development and Validation of a Thin-Layer Chromatographic-Densitometric Method for the Analysis of Ciprofloxacin Hydrochloride Tablets. Retrieved from [Link]

Sources

Application

Application & Protocol Guide: 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a Reference Standard

This document provides a comprehensive technical guide for researchers, analytical chemists, and professionals in drug development on the proper use of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a reference...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, analytical chemists, and professionals in drug development on the proper use of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a reference standard. The protocols and insights herein are designed to ensure analytical accuracy, reproducibility, and adherence to rigorous scientific standards.

Foundational Principles: The Role of a Reference Standard

In the landscape of pharmaceutical development and quality control, a reference standard is the cornerstone of analytical testing. It is a highly purified and well-characterized compound that serves as a benchmark against which unknown samples are compared. The use of a certified reference standard for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is critical for:

  • Identity Confirmation: Verifying the presence of the analyte in a sample.

  • Purity Assessment: Determining the purity of synthesized batches or formulated products.

  • Quantitative Analysis: Accurately measuring the concentration of the compound in various matrices.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as a High-Performance Liquid Chromatography (HPLC) assay.

The integrity of analytical data is directly dependent on the quality of the reference standard used. Therefore, proper handling, storage, and application are paramount. Pharmaceutical secondary standards, which are characterized and traceable to primary standards from pharmacopeias like USP or EP, offer a reliable and cost-effective solution for routine laboratory use[1].

Physicochemical Profile

A thorough understanding of the compound's properties is essential for its effective use. The key physicochemical characteristics of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are summarized below.

PropertyValueSource(s)
Chemical Name 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2][3]
CAS Number 51726-78-4[2][3]
Molecular Formula C₁₂H₉NO₄[2][3][4]
Molecular Weight 231.21 g/mol [2]
Appearance White to off-white solidGeneral chemical property
Purity ≥98% (Typical for reference standards)General requirement
Solubility Soluble in DMSO, slightly soluble in Methanol (may require heating)[5]
Storage Store at 2-8°C, sealed in a dry environment.[5]

Protocol: Preparation of Standard Solutions

Accurate preparation of standard solutions is the first critical step in any quantitative analysis. The following protocol outlines the procedure for preparing stock and working standards.

Rationale for Procedural Choices
  • Analytical Balance: A four or five-place analytical balance is required to minimize weighing errors, which directly impact the final concentration accuracy.

  • Class A Volumetric Flasks: These are calibrated to a high tolerance, ensuring the accuracy of the final solution volume.

  • Sonication: This technique uses ultrasonic waves to create cavitation, which helps to break apart solute particles and accelerate dissolution, especially for sparingly soluble compounds.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is often chosen for initial stock solutions due to its strong solvating power for a wide range of organic molecules. Subsequent dilutions are made in a mobile phase-compatible solvent like methanol or acetonitrile to ensure miscibility and prevent precipitation upon injection.

Step-by-Step Protocol for a 1 mg/mL Stock Solution
  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto a weighing paper using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of DMSO to the flask. Swirl gently to wet the powder.

  • Complete Dissolution: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.

  • Final Volume: Once the solid is fully dissolved and the solution is at room temperature, add DMSO to the 10 mL mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. This is your Stock Standard Solution .

Preparation of Working Solutions

Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., methanol). For example, to prepare a 100 µg/mL working standard:

  • Pipette 1.0 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen diluent.

  • Mix thoroughly by inverting the flask.

G cluster_prep Standard Solution Preparation Workflow cluster_dilution Working Standard Preparation start Start: Obtain Reference Standard weigh Accurately weigh ~10 mg of standard start->weigh transfer Transfer to 10 mL volumetric flask weigh->transfer add_solvent Add ~7 mL DMSO transfer->add_solvent sonicate Sonicate to dissolve add_solvent->sonicate fill_mark Dilute to mark with DMSO sonicate->fill_mark mix Mix by inversion fill_mark->mix stock Result: 1 mg/mL Stock Solution mix->stock pipette Pipette 1 mL of Stock stock->pipette Dilution transfer_work Transfer to 10 mL volumetric flask pipette->transfer_work dilute_work Dilute to mark with diluent transfer_work->dilute_work mix_work Mix by inversion dilute_work->mix_work working Result: 100 µg/mL Working Solution mix_work->working

Caption: Workflow for preparing stock and working standard solutions.

Application Protocol: HPLC Analysis

This section details a general-purpose Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the identification and quantification of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Quinolone carboxylic acids are well-suited for RP-HPLC due to their aromatic nature and polarity.[6]

System & Conditions
  • HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water is a common starting point for related structures.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: Quinolone structures typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the absorbance maximum (λmax). If unavailable, start with 254 nm or 275 nm.

Protocol for Analyte Identification
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject the prepared working standard solution (e.g., 100 µg/mL).

  • Record Retention Time: Record the retention time (RT) of the peak corresponding to the reference standard.

  • Sample Injection: Inject the prepared sample solution.

  • Comparison: The identity of the analyte in the sample is confirmed if a peak appears at the same retention time as the reference standard, within an acceptable tolerance (typically ±2%). Co-injection with the standard can be used for further confirmation.

Protocol for Analyte Quantification (External Standard Method)
  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. A typical range might be 1, 5, 10, 25, and 50 µg/mL.

  • Inject Standards: Inject each calibration standard in triplicate.

  • Construct Calibration Curve: Plot the mean peak area against the known concentration for each standard.

  • Linear Regression: Perform a linear regression analysis on the data points. The curve should have a coefficient of determination (r²) of ≥ 0.999.

  • Inject Sample: Inject the sample solution (prepared to fall within the calibration range).

  • Calculate Concentration: Use the equation of the line (y = mx + c) from the calibration curve to calculate the concentration of the analyte in the sample based on its peak area.

G cluster_hplc HPLC Analysis Workflow start Start: Prepare Standards & Samples equilibrate Equilibrate HPLC System start->equilibrate inject_cal Inject Calibration Standards (e.g., 1-50 µg/mL) equilibrate->inject_cal inject_sample Inject Unknown Sample equilibrate->inject_sample plot_curve Plot Peak Area vs. Concentration inject_cal->plot_curve regression Perform Linear Regression (r² ≥ 0.999) plot_curve->regression cal_curve Generate Calibration Curve regression->cal_curve calculate Calculate Concentration using Calibration Curve cal_curve->calculate get_area Measure Peak Area of Sample inject_sample->get_area get_area->calculate result Report Final Concentration calculate->result

Caption: Workflow for quantitative analysis using HPLC.

System Suitability and Trustworthiness

To ensure the validity of the analytical results, system suitability tests must be performed before any sample analysis. This is a self-validating mechanism that demonstrates the analytical system is performing as expected.

ParameterTestAcceptance Criteria (Typical)
Repeatability Inject the same working standard five or six times.Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.
Peak Asymmetry (Tailing Factor) Measure the tailing factor of the standard peak.Tailing factor between 0.8 and 1.5.
Theoretical Plates (N) Calculate the column efficiency from the standard peak.N > 2000.

These criteria are based on general guidelines from pharmacopeias such as the USP and EP. Adherence to these parameters ensures the trustworthiness of the data generated using the reference standard. For novel methods, full validation according to ICH guidelines (Q2(R1)) is required, covering specificity, linearity, range, accuracy, precision, and robustness.

References

  • Vertex AI Search. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved January 16, 2026.
  • Matrix Scientific. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved January 16, 2026.
  • Santa Cruz Biotechnology. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved January 16, 2026.
  • Sinfoo Biotech. (n.d.). 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved January 16, 2026.
  • PubChem. (n.d.). 7-acetyl-4-oxo-3H-quinoline-3-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). 1 new Ph. Eur. reference standard and 18 replacement batches released in April 2023. Retrieved January 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • University of Cambridge. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved January 16, 2026, from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Introduction The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds characterized by the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety ar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds characterized by the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety are particularly noteworthy for their extensive biological activities. Historically, this class of compounds has been at the forefront of antibacterial drug discovery, primarily through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1] Beyond their antibacterial prowess, emerging research has illuminated the potential of quinoline derivatives in oncology and immunology, demonstrating cytotoxic effects against cancer cell lines and potent anti-inflammatory properties.[2][3]

This document provides a comprehensive guide for the in vitro characterization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . As a member of the quinolone family, it is hypothesized that this compound will exhibit a range of biological activities. The following protocols are designed to enable researchers, scientists, and drug development professionals to systematically evaluate its potential as an antibacterial, cytotoxic, and anti-inflammatory agent. The methodologies detailed herein are grounded in established scientific principles to ensure robust and reproducible data generation.

Compound Profile

Compound Name 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS Number 51726-78-4
Molecular Formula C₁₂H₉NO₄
Molecular Weight 231.21 g/mol
Chemical Structure O // \ C C=O / \ / \ C C N-H

I. Antibacterial Activity Assessment

The primary mechanism of action for many quinolone compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.[1] Therefore, the initial characterization of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" should focus on its antibacterial efficacy and its direct impact on these enzymatic targets.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[4][5] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Overnight bacterial culture inoculum_prep Adjust bacterial suspension to 0.5 McFarland standard bacterial_culture->inoculum_prep compound_prep Prepare serial dilutions of test compound inoculation Inoculate microplate wells containing compound dilutions compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation readout Visually inspect for turbidity or measure OD600 incubation->readout mic_determination Determine MIC as the lowest concentration with no visible growth readout->mic_determination cluster_setup Reaction Setup cluster_reaction Reaction cluster_detection Detection reaction_mix Prepare reaction mix (buffer, relaxed plasmid DNA, ATP) add_compound Add test compound or vehicle control reaction_mix->add_compound add_enzyme Add DNA gyrase add_compound->add_enzyme incubation Incubate at 37°C for 30-60 minutes add_enzyme->incubation stop_reaction Stop reaction (e.g., with SDS/proteinase K) incubation->stop_reaction gel_electrophoresis Run samples on an agarose gel stop_reaction->gel_electrophoresis visualization Stain with ethidium bromide and visualize under UV light gel_electrophoresis->visualization analysis Analyze inhibition of supercoiling visualization->analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate and allow to adhere compound_treatment Treat cells with serial dilutions of the test compound cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution and incubate for 2-4 hours incubation->mtt_addition solubilization Add solubilization solution (e.g., DMSO) mtt_addition->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate cell viability and IC₅₀ value readout->calculation

Caption: Workflow for the MTT Cell Viability Assay.

  • Cell Seeding and Treatment:

    • Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation and MTT Reaction:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

[6]3. Solubilization and Measurement:

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

III. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

[6][7]#### A. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and oxidized product of NO, in the cell culture supernatant.

[6][7]##### Workflow for Nitric Oxide Assay

cluster_prep Cell Treatment cluster_assay Griess Reaction cluster_analysis Analysis cell_seeding Seed RAW 264.7 macrophages in a 96-well plate pre_treatment Pre-treat cells with test compound cell_seeding->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant add_griess_reagent Add Griess reagent to supernatant collect_supernatant->add_griess_reagent incubation_griess Incubate at room temperature add_griess_reagent->incubation_griess readout Measure absorbance at 540 nm incubation_griess->readout calculation Calculate nitrite concentration using a standard curve readout->calculation

Caption: Workflow for the Nitric Oxide Production Assay.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. [6] * Pre-treat the cells with various concentrations of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (cells alone, cells with LPS, cells with compound alone).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

[6]### IV. Data Interpretation and Summary

The results from these in vitro assays will provide a comprehensive preliminary profile of the biological activities of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid".

Assay Parameter Measured Expected Outcome for an Active Compound
Minimum Inhibitory Concentration (MIC) Lowest concentration inhibiting bacterial growthLow MIC values against a panel of bacteria.
DNA Gyrase Supercoiling Inhibition Inhibition of plasmid DNA supercoilingDose-dependent decrease in supercoiled DNA.
MTT Cell Viability Cell metabolic activityDose-dependent decrease in cell viability (low IC₅₀ value).
Nitric Oxide (NO) Production Nitrite concentration in cell supernatantDose-dependent reduction in LPS-induced NO production.

References

  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.
  • CLYTE Technologies. (2025).
  • Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Roche. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB.
  • Hagen, S. E., Domagala, J. M., Heifetz, C. L., Sanchez, J. P., & Solomon, M. (1990). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 33(2), 849–854.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
  • TopoGEN. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. TopoGEN.
  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. PMC.
  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC.
  • National Center for Biotechnology Information. (2013). Topoisomerase Assays. PMC.
  • Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer.
  • American Society for Microbiology. (1990). In vitro assays used to measure the activity of topoisomerases. ASM Journals.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • ResearchGate. (n.d.). In vitro gyrase activity assays reveal inhibition of the gyrase....
  • TopoGEN. (n.d.). DNA Gyrase Assay Kit USER MANUAL. TopoGEN.
  • Oxford Academic. (n.d.). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy.
  • ACS Publications. (n.d.).
  • Bentham Science. (n.d.).
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages.
  • Cell Biolabs, Inc. (n.d.). In Vitro Nitric Oxide Assays. Cell Biolabs, Inc.
  • National Center for Biotechnology Information. (n.d.).
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC.

Sources

Application

Cell-based assays for "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" cytotoxicity

A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid Authored by: Senior Application Scientist, Gemini Laboratories Abstract This document provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Authored by: Senior Application Scientist, Gemini Laboratories
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing pipeline to evaluate the cytotoxic potential of the novel compound, 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Quinolone derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial and potential anticancer properties.[1][2] Therefore, a rigorous assessment of cytotoxicity is a critical first step in characterizing the pharmacological profile of this new chemical entity. We present a tiered, multi-parametric approach, moving from primary viability screening to confirmatory assays and mechanistic elucidation, ensuring a self-validating and data-rich evaluation.

Introduction: The Rationale for Cytotoxicity Profiling

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (PubChem CID: 328529) is a quinolone derivative whose biological effects are not yet widely characterized.[3] The core 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid scaffold is the foundation for quinolone antibiotics, which function by inhibiting prokaryotic type II topoisomerases.[1] Interestingly, some novel derivatives of this scaffold have shown significant cytotoxic activity against cancer cell lines, suggesting that they may also interact with human topoisomerases or other cellular targets to induce cell death.[1][4]

Given this background, determining the compound's effect on cell viability and proliferation is fundamental. In vitro cytotoxicity assays serve as a rapid and cost-effective method to:

  • Identify potential therapeutic candidates: Screen for compounds with potent anti-proliferative effects against cancer cells.

  • Establish safety profiles: Determine the concentration at which a compound becomes toxic to normal, healthy cells.

  • Elucidate mechanism of action: Differentiate between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects and begin to understand the pathways involved (e.g., necrosis vs. apoptosis).

This guide outlines a logical workflow, from initial assay selection to detailed protocols and data interpretation, providing the necessary tools for a thorough investigation.

Strategic Framework: Selecting the Right Assays

No single assay can provide a complete picture of a compound's cytotoxic profile. Different assays measure distinct cellular events. A multi-assay approach provides orthogonal validation, increasing confidence in the results. We propose a three-tiered strategy that interrogates metabolic health, membrane integrity, and apoptotic pathways.

Assay_Selection_Workflow cluster_0 Initial Research Question cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Confirmation & Mechanism cluster_3 Tier 3: Mechanistic Insight start What is the effect of the compound on cells? metabolism Is cellular metabolism affected? (Viability) start->metabolism General Screen mtt_assay MTT Assay (Measures mitochondrial reductase activity) metabolism->mtt_assay membrane Is the cell membrane compromised? (Cytotoxicity) mtt_assay->membrane If viability is reduced ldh_assay LDH Release Assay (Measures cytosolic enzyme leakage) membrane->ldh_assay apoptosis Is a specific death pathway activated? (Apoptosis) ldh_assay->apoptosis To understand HOW cells die caspase_assay Caspase-3/7 Assay (Measures executioner caspase activity) apoptosis->caspase_assay

Caption: A tiered workflow for cytotoxicity assay selection.

Cell Line Selection: The Biological Context

The choice of cell line is critical and depends on the ultimate research goal.[5][6] For a comprehensive initial assessment of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, we recommend using a panel that includes both a cancer cell line and a non-cancerous cell line to evaluate for potential selective toxicity.

  • Cancer Cell Line: HeLa (ATCC® CCL-2™) . A human cervical adenocarcinoma cell line. It is a robust and widely used model for cancer research and cytotoxicity studies.[4]

  • Non-Cancerous Cell Line: MRC-5 (ATCC® CCL-171™) . A human lung fibroblast cell line. It is an established standard for general cytotoxicity testing as stipulated by ISO 10993-5 and provides a baseline for toxicity against normal, non-transformed cells.[7][8]

Key Considerations:

  • Authentication: Always source cell lines from reputable repositories like ATCC to ensure identity and prevent cross-contamination issues.[6]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[6]

  • Passage Number: Use low-passage cells for experiments to maintain genetic and phenotypic stability.[6]

Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for dose-response studies and high-throughput screening.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[10]

MTT_Workflow seed Step 1: Cell Seeding Seed cells in 96-well plate Incubate 24h treat Step 2: Compound Treatment Add serial dilutions of test compound Incubate 24-72h seed->treat mtt_add Step 3: MTT Addition Add MTT solution (5 mg/mL) Incubate 3-4h treat->mtt_add solubilize Step 4: Solubilization Add solubilization buffer (e.g., SDS-HCl) Incubate 4h to overnight mtt_add->solubilize read Step 5: Data Acquisition Read absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

A. Materials

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[11]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test Compound: 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, dissolved in DMSO to create a high-concentration stock (e.g., 100 mM).

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • 96-well flat-bottom sterile tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

B. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

  • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[12] Pipette up and down to mix and ensure all crystals are dissolved.

  • Incubate the plate at 37°C for at least 4 hours (or overnight) in a humidified chamber, protected from light.[12]

  • Data Acquisition: Mix each sample again and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of necrotic cell death.[13][14]

A. Materials

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox-ONE™ from Promega or similar). These kits typically provide the LDH substrate, cofactor, and diaphorase.[13]

  • Lysis Buffer (often 10X, provided with the kit or can be prepared as 9% Triton X-100).[13]

  • Stop Solution (often provided with the kit).

  • Opaque-walled 96-well plates (recommended for fluorescence/luminescence-based kits).[13][14]

B. Step-by-Step Procedure

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT protocol (Steps 1-4). It is crucial to set up the following controls:[13]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the assay endpoint. This serves as the 100% cytotoxicity control.

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Medium Background Control: Medium only.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at ~250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new, corresponding well in an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing the substrate with the assay buffer.[15]

  • LDH Reaction: Add 50 µL of the prepared reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[16]

  • Data Acquisition: Measure the absorbance (e.g., 490 nm) or fluorescence/luminescence according to the kit manufacturer's instructions.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[17] Many kits use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases to generate a signal.[18]

A. Materials

  • Commercially available Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 from Promega or similar).[18]

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Positive Control for apoptosis (e.g., Staurosporine or Camptothecin).

B. Step-by-Step Procedure

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described previously. Include appropriate untreated, vehicle, and positive controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This usually involves adding a buffer to the lyophilized substrate. Allow it to equilibrate to room temperature before use.

  • Assay Execution (Add-Mix-Measure): At the end of the compound treatment period, remove the plate from the incubator and allow it to cool to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

  • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds at a low speed.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

A. Calculations

  • MTT Assay - Percent Viability:

    • Corrected Absorbance = Absorbance of Sample - Absorbance of Blank Control

    • % Viability = (Corrected Abs of Treated Cells / Corrected Abs of Vehicle Control) x 100

  • LDH Assay - Percent Cytotoxicity:

    • Corrected Reading = Sample Reading - Medium Background Reading

    • % Cytotoxicity = [(Corrected Reading of Treated Cells - Corrected Spontaneous Release) / (Corrected Maximum Release - Corrected Spontaneous Release)] x 100

  • Caspase-3/7 Assay - Fold Induction:

    • Fold Induction = Luminescence of Treated Cells / Luminescence of Vehicle Control

B. Data Presentation

Plot the calculated values against the log of the compound concentration to generate dose-response curves. From these curves, the IC₅₀ (the concentration that causes 50% inhibition of viability) or EC₅₀ (the concentration that causes 50% of the maximal effect) can be determined using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Induction)
Vehicle (0) 100 ± 4.52.1 ± 0.81.0 ± 0.1
0.1 98 ± 5.13.5 ± 1.11.2 ± 0.2
1 85 ± 6.210.2 ± 2.52.5 ± 0.4
10 48 ± 3.945.8 ± 4.16.8 ± 0.7
50 15 ± 2.878.3 ± 5.53.1 ± 0.5
100 5 ± 1.595.2 ± 3.71.5 ± 0.3
IC₅₀ / EC₅₀ 9.5 µM 11.2 µM ~8 µM
*Note: Caspase activity may decrease at very high cytotoxic concentrations due to widespread cell death and loss of cellular machinery.

C. Interpreting the Results

The combined data from these assays provides a powerful, multi-faceted view of the compound's biological effect.

Caption: Decision tree for interpreting combined cytotoxicity assay results.

Conclusion

This application note provides a structured and validated framework for assessing the cytotoxicity of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can generate a comprehensive and reliable dataset. This multi-parametric approach not only quantifies the cytotoxic potential of the compound but also provides crucial first insights into its mechanism of action, paving the way for further, more targeted investigations in the drug discovery process.

References
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Retrieved from [Link]

  • MDPI. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Retrieved from [Link]

  • Mitscher, L. A., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gould-Jacobs Synthesis of 7-Acetyl-Quinolones

Welcome to the technical support center for the Gould-Jacobs synthesis of 7-acetyl-quinolones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs synthesis of 7-acetyl-quinolones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this classic yet powerful reaction. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in mechanistic principles and field-proven experience to ensure your success.

I. Overview of the Gould-Jacobs Synthesis Pathway

The Gould-Jacobs reaction is a cornerstone for synthesizing 4-hydroxyquinolines.[1] The multi-step process, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone core.[1] When targeting a 7-acetyl-quinolone, the typical starting aniline is 3-aminoacetophenone.

The overall workflow can be visualized as follows:

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis (Saponification) cluster_3 Step 4: Decarboxylation A 3-Aminoacetophenone C Anilinomethylenemalonate Intermediate A->C 100-130°C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-acetyl-4-hydroxyquinoline- 3-carboxylate C->D High Temp. (~250°C) Dowtherm A or Microwave E 7-Acetyl-4-hydroxyquinoline- 3-carboxylic acid D->E Aq. NaOH, Reflux F 7-Acetyl-4-hydroxyquinoline E->F Heat (>250°C)

Caption: Overall workflow for the Gould-Jacobs synthesis of 7-acetyl-4-hydroxyquinoline.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Condensation Reaction

Question 1: My initial condensation between 3-aminoacetophenone and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the cause?

Answer: This is a common issue that can often be traced back to a few key factors:

  • Purity of Reactants: Ensure both your 3-aminoacetophenone and DEEM are pure. Impurities in the aniline can inhibit the initial nucleophilic attack. DEEM can hydrolyze over time, so using a freshly opened bottle or distilled material is advisable.

  • Reaction Temperature: While the condensation is typically run at 100-130°C, the acetyl group on the 3-aminoacetophenone is electron-withdrawing, which can decrease the nucleophilicity of the amino group compared to simpler anilines. You may need to prolong the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[2]

  • Removal of Ethanol: The condensation is a reversible reaction that produces ethanol as a byproduct. Efficiently removing the ethanol as it forms will drive the equilibrium towards the product. This can be achieved by performing the reaction under a slow stream of nitrogen or by applying a vacuum after an initial reaction period.[2]

Troubleshooting Protocol: Incomplete Condensation

  • Verify Reagent Quality: Check the purity of 3-aminoacetophenone and DEEM by NMR or GC-MS.

  • Optimize Temperature: Increase the reaction temperature in 10°C increments, from 130°C up to 150°C, while monitoring for any signs of decomposition.

  • Use Excess DEEM: Employing a slight excess of DEEM (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Facilitate Ethanol Removal: After heating for 1-2 hours, apply a gentle vacuum to remove the ethanol byproduct before proceeding to the cyclization step.[2]

Step 2: Thermal Cyclization

Question 2: I'm getting a low yield of the cyclized product, or a significant amount of tar-like material. How can I improve the cyclization step?

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs synthesis, requiring high temperatures (typically >250°C) to facilitate the 6-electron electrocyclization.[2] Low yields and decomposition are frequent problems.

  • Insufficient Temperature: The reaction requires a significant thermal energy input. Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is refluxing vigorously, or that your microwave reactor is accurately reaching the target temperature.[3]

  • Reaction Time: There is a fine balance between achieving complete cyclization and product degradation.[4] Prolonged heating at very high temperatures can lead to charring and decomposition. Conversely, insufficient time will leave unreacted intermediate. Optimization is key.

  • Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions at these high temperatures.

Table 1: Comparison of Thermal vs. Microwave Cyclization Conditions

ParameterConventional HeatingMicrowave Irradiation
Solvent High-boiling (e.g., Dowtherm A)Often neat or with excess DEEM
Temperature ~250°C250 - 300°C[4]
Time 30 - 60 minutes[2]5 - 20 minutes[4]
Typical Issues Charring, product degradationHigh pressure generation, potential for decarboxylation[4]
Advantages Scalable, traditionalRapid optimization, shorter times, often higher yields[4]

Troubleshooting Protocol: Low Cyclization Yield

  • Confirm Intermediate Purity: Ensure the anilinomethylenemalonate intermediate from Step 1 is reasonably pure. Impurities can polymerize at high temperatures.

  • Temperature & Time Optimization: If using conventional heating, ensure the solvent is vigorously refluxing. For microwave synthesis, perform a time-temperature study. A higher temperature for a shorter duration is often optimal. For instance, one study found that 300°C for 5 minutes gave a better yield than 250°C for 20 minutes.[4]

  • Inert Atmosphere: Equip your reaction flask with a reflux condenser and a nitrogen inlet to prevent oxidation.

Question 3: I'm concerned about the regioselectivity of the cyclization. How can I be sure I am forming the 7-acetyl isomer and not the 5-acetyl isomer?

Answer: This is a critical consideration when using a meta-substituted aniline like 3-aminoacetophenone. The cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of 7-acetyl and 5-acetyl quinolones.

Regioselectivity cluster_0 Intermediate Anilinomethylenemalonate Intermediate C7 7-Acetyl Isomer (Less Sterically Hindered) Intermediate->C7 Path A (Favored) C5 5-Acetyl Isomer (More Sterically Hindered) Intermediate->C5 Path B (Disfavored)

Sources

Optimization

Technical Support Center: Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Welcome to the technical support resource for the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies in a practical question-and-answer format, grounded in mechanistic principles and field-tested experience.

Frequently Asked Questions (FAQs)
General Questions

Q1: What is the most common synthetic route for this molecule, and what are the critical steps?

A1: The most prevalent and established method is the Gould-Jacobs reaction .[1][2] This multi-step synthesis involves three core transformations:

  • Condensation: Nucleophilic substitution of 3-aminoacetophenone with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, diethyl ((3-acetylphenylamino)methylene)malonate.

  • Thermal Cyclization: A high-temperature, intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to construct the quinolone ring system, yielding ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][2][3]

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product.

The most critical and often problematic stage is the thermal cyclization, which requires harsh conditions and is highly sensitive to temperature and reaction time.

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 3-Aminoacetophenone + Diethyl Ethoxymethylenemalonate (DEEMM) B Diethyl ((3-acetylphenylamino)methylene)malonate A->B Heat (e.g., 100°C) -EtOH C Ethyl 7-acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate B->C High Heat (e.g., 250°C) in Diphenyl Ether -EtOH D Target Molecule: 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid C->D 1. NaOH (aq), Reflux 2. Acidification (HCl) cluster_main Key Side Reactions in Cyclization cluster_paths Key Side Reactions in Cyclization A Intermediate: Diethyl ((3-acetylphenylamino)methylene)malonate B Desired Path: 7-Acetyl Product A->B Controlled Heat (245-250°C) C Side Reaction 1: 5-Acetyl Regioisomer A->C High Heat D Side Reaction 2: Polymerization / Tar A->D Excessive Heat (>260°C) / Time E Side Reaction 3: Decarboxylation B->E Excessive Heat (>260°C) / Time

Caption: Potential reaction pathways during thermal cyclization.

Troubleshooting the Hydrolysis & Purification Step

Q5: During the final basic hydrolysis and acidification, my yield is low and the product seems impure. What could be the issue?

A5: Low yield at this stage often points to two culprits: incomplete hydrolysis or unintentional decarboxylation.

Causality & Troubleshooting:

  • Incomplete Hydrolysis: The ethyl ester is sterically hindered and may require vigorous conditions to fully hydrolyze.

    • Solution: Ensure a sufficient excess of NaOH (e.g., 2.5-4.0 equivalents) and an adequate reflux time (typically 2-4 hours). Monitor the reaction by TLC until the starting ester spot has completely disappeared. A co-solvent like ethanol can be added to improve solubility.

  • Decarboxylation: The product is a vinylogous β-keto acid, which is susceptible to decarboxylation (loss of CO₂) under harsh acidic or basic conditions, especially with heat. [4]Over-refluxing in base or heating during acid workup can cleave the C3-carboxylic acid.

    • Solution: Do not prolong the basic reflux unnecessarily. After hydrolysis, cool the reaction mixture thoroughly in an ice bath before and during the slow, portion-wise addition of acid. Avoid allowing the temperature to rise during neutralization.

  • Purification: The product is often sparingly soluble in most organic solvents.

    • Solution: The standard purification involves precipitating the carboxylic acid from the aqueous basic solution by adjusting the pH to ~2-3. [5]The resulting solid should be washed thoroughly with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to remove organic impurities (like residual diphenyl ether). Recrystallization from a polar solvent like ethanol, DMF, or acetic acid may be necessary for high purity.

Q6: I see an unexpected byproduct that appears to have lost the carboxylic acid group. How can I prevent this?

A6: You are observing the product of decarboxylation, 7-acetyl-1,4-dihydroquinolin-4-one. This is a classic side reaction for this class of compounds. [6][7] Causality & Troubleshooting: The mechanism involves the formation of an enol intermediate, which facilitates the elimination of CO₂. [4]This is most likely to occur if:

  • The saponification step was run for an excessively long time at reflux.

  • The acidification step was performed at elevated temperatures.

  • The final product was purified by recrystallization from a high-boiling protic solvent with prolonged heating.

Preventative Measures:

  • Minimize Heat: Use the minimum time and temperature necessary for each step.

  • Careful Workup: Always perform the acidification in an ice bath.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C). Avoid oven drying at high temperatures.

References
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Gould–Jacobs Reaction - ResearchGate. [Link]

  • CGS-9896 - Pharmaceutical Synthesis Database. [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl - SID. [Link]

  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. - ResearchGate. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety - ResearchGate. [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google P
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ResearchGate. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PrepChem.com. [Link]

  • Method for purifying quinolinecarboxylic acid derivative - Google P
  • Decarboxylation of Carboxylic Acids - YouTube. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. [Link]

  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]

  • Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P
  • The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Decarboxylation (video) | Carboxylic acids - Khan Academy. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 7-Acetyl-Quinolone Synthesis

Welcome to the technical support center for the synthesis of 7-acetyl-quinolone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-acetyl-quinolone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic route. Here, we move beyond simple protocols to address the common, yet often undocumented, challenges encountered in the lab. Our focus is on providing logical, evidence-based solutions to optimize your reaction conditions, improve yields, and ensure the purity of your final compound.

Part 1: Synthesis of the 4-Quinolone Core

The foundation of any 7-acetyl-quinolone synthesis is the robust construction of the quinolone ring system itself. The Gould-Jacobs reaction is a classic and highly adaptable method for this purpose, involving the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]

FAQ 1: I'm new to quinolone synthesis. What is the Gould-Jacobs reaction, and what are the critical stages?

The Gould-Jacobs reaction is a powerful multi-step process for creating the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form.[1] Understanding its mechanism is key to troubleshooting.

Mechanism Overview:

  • Condensation: The process begins with a nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: This is the most demanding step. It requires high temperatures (often >250 °C) to drive a 6-electron electrocyclization, which forms the quinoline ring.[2][3]

  • Saponification & Decarboxylation: The resulting ester is typically hydrolyzed (saponified) to a carboxylic acid, which is then decarboxylated by heating to yield the final 4-quinolone product.[2][3]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM DEEM Cyclized Ethyl 4-oxo-1,4-dihydroquinoline -3-carboxylate Intermediate->Cyclized Heat (>250°C) - EtOH Acid Quinolone-3-carboxylic Acid Cyclized->Acid 1. NaOH 2. H+ Final 4-Quinolone Core Acid->Final Heat - CO2

Caption: The Gould-Jacobs reaction pathway.

FAQ 2: My initial condensation to form the anilidomethylenemalonate intermediate is giving low yields. How can I improve this?

This step is crucial for the overall efficiency of the synthesis. Low conversion is a common issue that can almost always be resolved by optimizing the reaction conditions.

Causality: The reaction is an equilibrium process. The primary obstacle to achieving high yield is the presence of the ethanol byproduct, which can push the equilibrium back towards the starting materials. Furthermore, the reaction requires sufficient thermal energy to overcome the activation barrier.

Solutions:

  • Temperature Control: Heating the neat mixture of the aniline and DEEM to 100-130 °C is typically sufficient to drive the reaction forward.[2][4]

  • Removal of Byproduct: Applying a vacuum after an initial heating period can effectively remove the ethanol, driving the reaction to completion.[2]

  • Microwave Irradiation: Modern approaches have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes with comparable or improved yields.[2][4]

ParameterConventional HeatingMicrowave-Assisted SynthesisRationale
Temperature 100-130 °C170 °C[4]Microwave heating provides rapid and uniform energy transfer.
Time 1-4 hours[2][4]~7 minutes[4]Overcomes the activation energy barrier much more efficiently.
Solvent Often neat or in refluxing ethanol.[4]Neat (excess DEEM can act as solvent).[2]Simplifies workup and reduces waste.
Yield Good to ExcellentGood to Excellent[4]Comparable yields in a fraction of the time.
FAQ 3: The thermal cyclization step results in a black, tarry crude product and a very low yield. What is causing this, and how can it be prevented?

This is the most common failure point in the Gould-Jacobs synthesis. The harsh conditions required for cyclization can also lead to polymerization and decomposition.[3][5]

Causality: The high temperatures (>250 °C) needed for the 6-electron cyclization can exceed the decomposition temperature of your starting materials or intermediates, leading to charring.

Solutions:

  • High-Boiling Point Solvents: Using an inert, high-boiling solvent like Dowtherm A or diphenyl ether allows for uniform heating and better temperature control, minimizing localized "hot spots" that cause decomposition. The intermediate is added to the pre-heated solvent.

  • Acid Catalysis (Eaton's Reagent): A significant improvement is the use of Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid).[6] This potent Brønsted acid promotes cyclization under much milder conditions (e.g., 55-80 °C), thereby avoiding thermal decomposition and significantly improving yields.[4][6]

  • Inert Atmosphere: Performing the high-temperature reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

IssueCauseRecommended Solution
Low Yield / No Product Insufficient temperature for cyclization.Ensure the reaction medium reaches at least 250 °C. For sensitive substrates, switch to Eaton's reagent for a lower-temperature cyclization.[6]
Significant Charring / Tar Thermal decomposition of organic material.Use a high-boiling point solvent for even heating. Most effectively, use Eaton's reagent to lower the required temperature significantly.[4][6]
Inconsistent Results Non-uniform heating or oxidative degradation.Use a well-stirred reaction vessel and maintain an inert atmosphere.

Part 2: Friedel-Crafts Acylation at the C-7 Position

With the quinolone core in hand, the next critical step is the regioselective introduction of the acetyl group. This is typically achieved via a Friedel-Crafts acylation.

FAQ 4: How can I ensure the acetyl group is selectively added to the 7-position of the quinolone ring?

Regioselectivity in Friedel-Crafts acylation is governed by the electronic properties of the quinolone ring system.[7]

Causality: The quinolone ring system has two fused rings: a benzene ring and a pyridine ring. The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. Therefore, acylation will occur on the benzene portion of the molecule. The directing effects of the substituents on this ring will determine the final position. For a standard 4-quinolone, the C-7 position is often favored electronically for electrophilic attack.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcCl Acetyl Chloride Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Attacks C-7 Quinolone 4-Quinolone Core Quinolone->Sigma Final 7-Acetyl-Quinolone Sigma->Final - H⁺ (captured by AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts acylation on the quinolone core.

FAQ 5: My Friedel-Crafts acylation is failing or giving very low yields. What are the most critical parameters to troubleshoot?

The success of a Friedel-Crafts acylation hinges on the careful control of several factors, especially the catalyst and reaction conditions.[7]

Causality: The reaction requires a potent Lewis acid to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[7] However, the nitrogen atom in the quinolone ring is basic and can coordinate with the Lewis acid, deactivating both the catalyst and the substrate. Therefore, a sufficient excess of the catalyst is required.

FC_Troubleshooting Start Low/No Yield in Friedel-Crafts Acylation CheckCatalyst Is Catalyst Stoichiometry Correct? Start->CheckCatalyst CheckPurity Are Reagents Anhydrous? CheckCatalyst->CheckPurity Yes IncreaseCatalyst Increase AlCl₃ to >2.5 eq. to overcome N-coordination. CheckCatalyst->IncreaseCatalyst No CheckTemp Is Temperature Optimized? CheckPurity->CheckTemp Yes DryReagents Dry solvent and reactants. Use fresh, high-purity AlCl₃. CheckPurity->DryReagents No AdjustTemp Start at low temp (0°C) and wam slowly to RT or gentle heat. CheckTemp->AdjustTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseCatalyst->CheckPurity DryReagents->CheckTemp AdjustTemp->Success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Key Troubleshooting Steps:

  • Catalyst Stoichiometry: At least 2.5 equivalents of AlCl₃ are often required. One equivalent coordinates to the quinolone nitrogen, another to the carbonyl oxygen, and the third acts as the catalyst.

  • Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture, which will hydrolyze the Lewis acid catalyst. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.

  • Temperature Control: The reaction can be exothermic. Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents, then allow it to warm to room temperature or heat gently as needed. This can also help control regioselectivity.

  • Choice of Acylating Agent: Acetyl chloride is generally more reactive than acetic anhydride.

Part 3: Product Purification and Characterization

FAQ 6: What is the most effective method for purifying the final 7-acetyl-quinolone product?

The choice of purification method depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: If your crude product is a solid and of reasonable purity (>85%), recrystallization is often the most efficient method for obtaining highly pure material. Common solvents to try include ethanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: If the crude product is an oil or contains multiple byproducts, silica gel column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Washing: Sometimes, a simple wash is sufficient. For example, if the primary impurity is unreacted starting material, washing the solid crude product with a solvent that dissolves the starting material but not the product can be effective.[8]

FAQ 7: How can I use spectroscopy to confirm that I have successfully synthesized 7-acetyl-quinolone?

A combination of spectroscopic techniques is essential to confirm the structure and purity of your final compound.

TechniqueExpected Key Features for 7-Acetyl-Quinolone
¹H NMR - A sharp singlet around 2.2-2.7 ppm for the acetyl (-CH₃) protons.[9]- Distinct aromatic protons with splitting patterns confirming substitution at the 7-position.- Signals corresponding to the quinolone core protons.
¹³C NMR - A signal for the acetyl carbonyl carbon around 195-205 ppm.[9]- A signal for the quinolone C4-carbonyl carbon around 175-180 ppm.[9]- A signal for the acetyl methyl carbon around 25-30 ppm.[9]
IR Spectroscopy - A sharp carbonyl (C=O) stretch for the acetyl ketone around 1680-1700 cm⁻¹.- A carbonyl (C=O) stretch for the quinolone C4-ketone around 1610-1630 cm⁻¹.[10]
Mass Spectrometry - A clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 7-acetyl-quinolone.[11]

By methodically addressing these common issues, you can significantly streamline the synthesis of 7-acetyl-quinolone, leading to higher yields, greater purity, and more reliable results in your research and development efforts.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Scilit. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Brieflands. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. [Link]

  • ResearchGate. Synthesis of quinoline‐propionic acid 10a and intramolecular... [Link]

  • PMC - NIH. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

  • 1library.net. Synthesis of Quinoline and derivatives1). [Link]

  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Frontiers. Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. [Link]

  • ACS Publications. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. [Link]

  • PubMed. Vibrational spectra study on quinolones antibiotics. [Link]

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • PMC - NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." This docume...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflow and ensure the highest purity of your target compound.

Introduction: The Chemistry of a Challenging Purification

"7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a member of the quinolone class of compounds, many of which are known for their therapeutic potential. Its synthesis, likely through a variation of the Gould-Jacobs reaction, can introduce a range of impurities that complicate purification.[1][2] The inherent physicochemical properties of the quinolone scaffold, such as poor solubility in common organic solvents and the presence of both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities, further compound these challenges. This guide will address these issues head-on, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I get it to solidify?

A1: An oily or tarry crude product is a common issue in quinoline synthesis, often due to high-temperature cyclization steps leading to degradation byproducts.[3]

  • Initial Work-up: Before attempting solidification, try an aqueous work-up. Dissolve the crude material in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities. If the product is in the aqueous layer, acidify with dilute HCl to precipitate the product.

  • Trituration: If an aqueous work-up is insufficient, trituration can be effective. This involves repeatedly washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. This process can often induce crystallization.

Q2: I have a solid, but TLC and HPLC analysis show multiple spots/peaks. What are the likely impurities?

A2: Given the probable Gould-Jacobs synthesis route, the following are the most likely impurities:

  • Unreacted Starting Materials: The substituted aniline (e.g., 4-aminoacetophenone) and the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) may be present.

  • Incomplete Cyclization Intermediate: The anilinomethylenemalonate intermediate may not have fully cyclized.[4]

  • Regioisomers: Depending on the precise reaction conditions and the aniline used, isomeric quinolones can form.

  • Decarboxylation Products: High temperatures can sometimes lead to the loss of the carboxylic acid group.

Q3: What is the best general approach to purify this compound?

A3: A multi-step approach is often necessary. The recommended workflow is:

  • Initial Purification by Acid-Base Extraction: This leverages the carboxylic acid functionality to separate it from neutral or basic impurities.

  • Recrystallization: This is the most effective technique for achieving high purity of the final solid product.

  • Chromatographic Polishing (if necessary): For very stubborn impurities, column chromatography may be required, although it can be challenging due to the compound's polarity.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem: I can't find a suitable single solvent for recrystallization.

  • Possible Cause: "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a polar molecule with hydrogen bonding capabilities, making it poorly soluble in many common non-polar solvents and too soluble in highly polar solvents.

  • Solution: Use a mixed-solvent system.

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Chloroform/Petroleum Ether: Dissolve the crude product in a minimal amount of hot chloroform. Add petroleum ether dropwise until the solution becomes cloudy. Add a few drops of hot chloroform to redissolve the precipitate and then allow it to cool slowly.[5]

Solvent SystemSuitability for "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid"
Ethanol/WaterGood for polar compounds with hydrogen bonding capabilities.
Chloroform/Petroleum EtherEffective for moderately polar compounds.
Dimethylformamide (DMF)/WaterDMF is a powerful solvent for quinolones, but its high boiling point can make removal difficult. Use with caution.

Problem: The product "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling is too rapid. The presence of impurities can also inhibit crystal lattice formation.

  • Solution:

    • Slower Cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Guide 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for accurately determining the purity of your compound and for tracking the success of your purification steps.

Problem: My HPLC peaks are broad or tailing.

  • Possible Cause: Secondary interactions between the quinolone's basic nitrogen and acidic silanol groups on the C18 column are a common cause of peak tailing.[6]

  • Solution: Optimize the mobile phase.

    • Lower the pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%). This will protonate the quinolone nitrogen and suppress the ionization of residual silanols on the stationary phase, leading to sharper peaks.

    • Use a Competing Base: Adding a small amount of a competing base like triethylamine (TEA) can also mask the active silanol sites.[7]

Problem: I am not getting good separation between my product and impurities.

  • Possible Cause: The mobile phase composition is not optimal for resolving compounds with similar polarities.

  • Solution: Adjust the gradient and organic modifier.

    • Gradient Optimization: If using a gradient, make the slope shallower around the elution time of your product to improve resolution.

    • Solvent Choice: If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated solution of sodium bicarbonate (3 x 50 mL for a 1g scale). The product, being a carboxylic acid, will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 2N HCl with stirring until the pH is approximately 2-3.

  • The purified product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from Ethanol/Water

This is a robust method for obtaining high-purity crystalline material.

  • Place the crude or partially purified solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and then with cold water.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: HPLC Method for Purity Analysis

This method provides a good starting point for the analysis of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid."[6][8]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 325 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid."

PurificationWorkflow Crude Crude Product AqueousWorkup Aqueous Workup (Acid-Base Extraction) Crude->AqueousWorkup If oily/impure Trituration Trituration (e.g., Hexanes/EtOAc) Crude->Trituration If still oily SolidCrude Solid Crude Product AqueousWorkup->SolidCrude Trituration->SolidCrude Recrystallization Recrystallization (e.g., EtOH/Water) SolidCrude->Recrystallization HPLC_Analysis HPLC Purity Check Recrystallization->HPLC_Analysis PureProduct Pure Product (>98%) HPLC_Analysis->PureProduct Purity OK ColumnChromatography Column Chromatography (if necessary) HPLC_Analysis->ColumnChromatography Purity Not OK ColumnChromatography->Recrystallization Re-purify

Caption: A decision-tree workflow for the purification of the target compound.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Investigations on the 4-quinolone-3-carboxylic acid motif part 5: modulation of the physicochemical profile of a set of potent a. (n.d.). SciSpace. Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[1][5]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. (2009). Molecules, 14(12), 5035-5047.

  • Gould–Jacobs reaction. (2023, November 26). In Wikipedia. [Link]

  • Ravisankar, P., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(1), 1-15.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]

  • U.S. Patent No. 4,822,801. (1989). Washington, DC: U.S.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). Asian Journal of Chemistry, 26(14), 4321-4324.
  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Molecules, 26(16), 4963.
  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. (2009). Iranian Journal of Basic Medical Sciences, 12(1), 35-42.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). (2014). Oriental Journal of Chemistry, 30(3), 1139-1145.
  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2011). Revista de Chimie, 62(6), 613-617.
  • Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1957-1963.
  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991.
  • carboxylic acid solubility + TLC. (2023, March 9). Reddit. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2022, January 15). YouTube. [Link]

  • Derivatives of Carboxylic Acids. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Here, we provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its recrystallization, a critical step for obtaining high-purity material.

Introduction to the Challenges in Recrystallization

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses a complex structure with multiple functional groups: a carboxylic acid, a ketone, and a quinolone core. This intricate molecular architecture can lead to low solubility in many common organic solvents, increasing the difficulty of purification by recrystallization. Quinolone derivatives, in general, can present solubility challenges that complicate their extraction and purification. This guide offers a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The solutions provided are based on established principles of crystallization and experience with related compounds.

Problem 1: The compound does not dissolve in the chosen solvent, even at boiling.
  • Underlying Cause: The solvent polarity may not be appropriate for the compound at elevated temperatures. The highly polar nature of the carboxylic acid and the quinolone core requires a solvent that can effectively solvate these groups.

  • Solutions:

    • Solvent Selection: If you are using a non-polar solvent, switch to a more polar alternative. Good starting points for carboxylic acids include water, ethanol, or acetic acid.[1][2] However, given the quinolone structure, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary, although their high boiling points can complicate solvent removal.

    • Solvent Mixtures: Employing a solvent mixture can fine-tune the polarity. For instance, a mixture of ethanol and water, or chloroform and petroleum ether, has been used for recrystallizing quinolone derivatives.[3][4] You can dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until turbidity is observed. Heating this mixture should result in a clear solution.

    • pH Adjustment: For acidic compounds like this one, solubility can be dramatically increased in a basic aqueous solution. You can dissolve the compound in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide), perform a hot filtration to remove insoluble impurities, and then re-precipitate the purified compound by acidifying the filtrate with an acid like hydrochloric acid. This is technically a precipitation, not a recrystallization, but it is a powerful purification technique for carboxylic acids.

Problem 2: No crystals form upon cooling.
  • Underlying Cause: This is a classic case of either using too much solvent or the solution being supersaturated.[5][6]

  • Solutions:

    • Reduce Solvent Volume: The most common reason for crystallization failure is an excess of solvent.[5] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Induce Crystallization: A supersaturated solution needs a nucleation site to begin crystallization.[6][7]

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6][8] The microscopic scratches on the glass can provide a surface for crystals to form.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution.[6][7] This "seed" crystal will act as a template for further crystal growth.

    • Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice bath or even a freezer.[8] However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Problem 3: The compound "oils out" instead of forming crystals.
  • Underlying Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[5][9] This is more likely with low-melting point compounds or when using a solvent that has a very high boiling point.[2][9]

  • Solutions:

    • Reheat and Add More Solvent: If an oil forms, reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level and allow it to cool slowly.[5]

    • Slower Cooling: Allow the solution to cool at a much slower rate. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool or a beaker of warm water.[5]

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Problem 4: The resulting crystals are colored, indicating impurities.
  • Underlying Cause: The recrystallization process did not effectively remove colored impurities. These impurities may be highly soluble in the chosen solvent and co-precipitate with your compound.

  • Solutions:

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious not to add too much charcoal, as it can also adsorb your product.

    • Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Dissolve the colored crystals in a fresh portion of the recrystallization solvent and repeat the process.

    • Alternative Purification: If recrystallization fails to remove the color, consider another purification technique, such as column chromatography, before a final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Given the presence of a carboxylic acid and a quinolone core, a polar solvent is a logical starting point. Ethanol or a mixture of ethanol and water is a good first choice.[2] If the compound has poor solubility, polar aprotic solvents such as DMF or DMSO could be effective, though their high boiling points can be a drawback.[10]

Q2: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the compound.[7] A good practice is to start with a small amount of solvent, bring it to a boil, and then add more solvent in small portions until the solid just dissolves.[8]

Q3: My yield is very low. What can I do to improve it?

Several factors can contribute to low yield:

  • Using too much solvent: This is the most common cause of poor yield.[7]

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.[9] Ensure your filtration apparatus is hot.

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[7]

Q4: Is it better to cool the solution slowly or quickly?

Slow cooling generally produces larger and purer crystals.[8] Rapid cooling can trap impurities within the crystal lattice. However, if no crystals form with slow cooling, a faster cooling rate in an ice bath may be necessary to induce crystallization.[5]

Experimental Workflow & Data

Recommended Solvent Screening Protocol
  • Place a small amount (10-20 mg) of the crude 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the solution to cool to room temperature, and then in an ice bath.

  • A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but drying can be slow.[2][7]
Ethanol78HighA versatile solvent for moderately polar compounds.[2]
Acetic Acid118HighCan be effective for carboxylic acids.[1]
Ethyl Acetate77MediumOften used for compounds of intermediate polarity.[2]
Acetone56MediumLow boiling point, good for many organic compounds.[2]
Chloroform61LowCan be used in mixtures for quinolone derivatives.[4]
N,N-Dimethylformamide (DMF)153HighA strong solvent for poorly soluble compounds.[3]
Dimethyl Sulfoxide (DMSO)189HighSimilar to DMF, effective for dissolving difficult compounds.[10]

Visualizing the Process

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Slowly cool the filtrate hot_filtration->cool crystals Crystals form cool->crystals vacuum_filtration Vacuum filtration to isolate crystals crystals->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end end dry->end Pure Compound G start No Crystals Form q1 Is the solution clear? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No supersaturated Supersaturated or too much solvent a1_yes->supersaturated oiling_out Compound is 'oiling out' a1_no->oiling_out action_supersaturated Reduce solvent volume Scratch flask Add seed crystal supersaturated->action_supersaturated action_oiling_out Reheat and add more solvent Cool more slowly Change solvent oiling_out->action_oiling_out

Caption: A decision tree for troubleshooting common crystallization failures.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (2025, August 8). Retrieved from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved from [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.). Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - NIH. (n.d.). Retrieved from [Link]

  • Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroT[5][7]hiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Improving yield and purity in 7-acetyl-quinolone synthesis

Technical Support Center: Synthesis of 7-Acetyl-Quinolone Welcome to the technical support center for the synthesis of 7-acetyl-quinolone. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Acetyl-Quinolone

Welcome to the technical support center for the synthesis of 7-acetyl-quinolone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of 7-acetyl-quinolone.

Q1: What are the primary synthetic routes to 7-acetyl-quinolone, and what are their main challenges?

The most common method for synthesizing 7-acetyl-quinolone is the Friedel-Crafts acylation of quinoline. However, this reaction is notoriously challenging due to the nature of the quinoline ring. The nitrogen atom in quinoline acts as a Lewis base, which can bind to and neutralize the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] This deactivates the catalyst and hinders the acylation process. Furthermore, the quinoline ring is electron-deficient, making it less reactive toward electrophilic substitution compared to benzene.[2][3]

Alternative modern approaches involve transition-metal-catalyzed C-H activation, which can offer higher selectivity and milder reaction conditions.[4][5] For instance, palladium-catalyzed acylation has been developed for various heterocyclic compounds and can be adapted for quinoline functionalization.[6][7]

Q2: Why is my overall yield consistently low?

Low yields in 7-acetyl-quinolone synthesis can stem from several factors:

  • Catalyst Deactivation: As mentioned, the basic nitrogen on the quinoline ring can sequester the Lewis acid catalyst in Friedel-Crafts reactions.[1]

  • Poor Regioselectivity: Acylation of quinoline can lead to a mixture of isomers, primarily the 5-acetyl and 8-acetyl derivatives, in addition to the desired 7-acetyl product. Separating these isomers is difficult and reduces the isolated yield of the target compound.

  • Substrate Decomposition: Harsh reaction conditions, such as high temperatures and strong acids, can lead to the degradation of the starting material or the product.[8]

  • Incomplete Reaction: Due to the deactivated nature of the quinoline ring, reactions may not go to completion, leaving a significant amount of unreacted starting material.

Q3: What are the typical impurities and byproducts I should expect?

The primary impurities are often regioisomers (5-acetyl- and 8-acetyl-quinolone). Other potential byproducts can include:

  • Poly-acylated products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acetyl group, it can occur under certain conditions.[9][10]

  • Products from side-reactions: Depending on the specific reagents and conditions, byproducts from dimerization or polymerization of starting materials can occur.[11]

  • Hydrolysis products: If water is present during workup, the acylating agent can hydrolyze back to the corresponding carboxylic acid.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (quinoline), the product (7-acetyl-quinolone), and any major byproducts. Visualizing the spots under UV light will show the consumption of the starting material and the formation of the product over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[12][13]

Part 2: Troubleshooting Guide

This section provides a detailed, problem-solution framework for specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC analysis shows a strong spot for the starting quinoline and a very faint or no spot for the product, even after extended reaction times.

Causality Analysis: This issue typically points to a problem with the activation of the electrophile (the acetyl group) or the deactivation of the catalyst.

Troubleshooting Workflow:

G cluster_checks Initial Checks cluster_actions Corrective Actions start Low/No Conversion Detected check_reagents Verify Reagent Quality (Anhydrous AlCl₃, Fresh Acylating Agent) start->check_reagents check_conditions Confirm Anhydrous Reaction Conditions check_reagents->check_conditions Reagents OK increase_catalyst Increase Lewis Acid Stoichiometry (e.g., to 2.5-3.0 eq.) check_conditions->increase_catalyst Conditions OK increase_temp Incrementally Increase Reaction Temperature increase_catalyst->increase_temp No Improvement success Improved Conversion increase_catalyst->success Improvement Seen increase_temp->success Improvement Seen failure Still No Conversion Consider Alternative Synthesis Route increase_temp->failure No Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Solutions and Explanations:

  • Verify Reagent Quality and Conditions:

    • Lewis Acid: Friedel-Crafts reactions are highly sensitive to moisture. Ensure your Lewis acid (e.g., AlCl₃) is fresh and has been handled under anhydrous conditions. Clumped or discolored AlCl₃ is a sign of degradation.

    • Acylating Agent: Use freshly distilled acetyl chloride or acetic anhydride.

    • Solvent: Ensure your solvent is rigorously dried.

  • Increase Catalyst Loading:

    • To counteract the catalyst deactivation by the quinoline nitrogen, an excess of the Lewis acid is often necessary.[1] Instead of a catalytic amount, start with a stoichiometric amount (e.g., 1.1 equivalents) and consider increasing it up to 2.5-3.0 equivalents. The excess AlCl₃ will complex with the quinoline nitrogen, leaving sufficient catalyst available to activate the acetyl chloride.

  • Optimize Reaction Temperature:

    • If the reaction is sluggish at lower temperatures, a gradual increase in temperature can improve the rate. However, be cautious, as excessive heat can lead to byproduct formation and decomposition.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Symptoms: TLC shows multiple product spots with similar Rf values. ¹H NMR of the crude product shows complex aromatic signals, indicating a mixture of 5-, 7-, and 8-acetyl-quinolones.

Causality Analysis: The substitution pattern of quinoline in electrophilic reactions is complex and highly dependent on reaction conditions. The 5- and 8-positions are often favored. Achieving high selectivity for the 7-position requires careful control of steric and electronic factors.

Solutions and Explanations:

  • Employ a Directing Group Strategy:

    • Modern synthetic methods use directing groups to force the reaction to a specific position. For quinolines, using a quinoline N-oxide is a powerful strategy.[14][15] The N-oxide group can coordinate to a transition metal catalyst (like palladium) and direct C-H activation and subsequent acylation to the C8 position with high selectivity.[7][16] While this favors the 8-position, similar strategies are being explored for other positions.

  • Modify the Quinoline Ring:

    • Introducing bulky substituents at positions that block the more reactive sites (like C8) can sterically hinder acylation at those positions, thereby increasing the relative yield of the 7-acetyl isomer.

  • Consider Alternative Synthetic Paradigms:

    • Instead of direct acylation of quinoline, a multi-step approach building the quinoline ring with the acetyl group already in place might be more efficient. The Friedländer synthesis, which condenses an o-aminoaryl ketone with a compound containing a reactive α-methylene group, is a classic example of this approach.[2][17]

Problem 3: Difficulty in Purifying the Final Product

Symptoms: The product and major impurities co-elute during column chromatography, or the product oils out during recrystallization attempts.

Causality Analysis: The acetylated quinolone isomers often have very similar polarities, making chromatographic separation challenging. "Oiling out" during recrystallization occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Purification Workflow:

G start Crude Product Mixture column Flash Column Chromatography (Fine Silica, Shallow Gradient) start->column fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions recrystallize Recrystallization of Enriched Fractions fractions->recrystallize Product Enriched mixed_fractions Mixed Isomers fractions->mixed_fractions Separation Poor solvent_screen Screen Solvent Systems (e.g., EtOH/Water, Hexane/EtOAc) recrystallize->solvent_screen Oils Out pure_product Pure 7-Acetyl-Quinolone recrystallize->pure_product Crystals Form solvent_screen->recrystallize Good System Found

Caption: Workflow for purification of 7-acetyl-quinolone.

Solutions and Explanations:

  • Optimized Column Chromatography:

    • Stationary Phase: Use high-quality silica gel with a small particle size for better resolution.

    • Mobile Phase: Employ a shallow gradient of a solvent mixture (e.g., starting with 95:5 hexane:ethyl acetate and slowly increasing the polarity). This can help resolve closely eluting spots.

  • Systematic Recrystallization:

    • Solvent Selection: The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for quinolone derivatives include ethanol/water, acetone/water, or hexane/ethyl acetate.[18][19]

    • Protocol: Dissolve the crude product in a minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent and slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Slow cooling is crucial for the formation of well-defined crystals rather than an oil.

Data Summary Table: Recrystallization Solvents

Solvent SystemSuitability for QuinolonesKey Considerations
Ethanol / WaterOften effective for moderately polar compounds.Product must be soluble in hot ethanol. Add hot water dropwise as the anti-solvent.
Hexane / Ethyl AcetateGood for less polar impurities.Dissolve in ethyl acetate, add hexane as the anti-solvent.
Acetone / WaterSimilar to ethanol/water, good for many nitrogen heterocycles.[20][21]Ensure slow cooling to prevent rapid precipitation.
TolueneCan be effective for aromatic compounds.Higher boiling point; be cautious of oiling out.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Quinoline
  • Disclaimer: This is a generalized procedure and must be optimized for your specific setup and scale. Always perform a thorough risk assessment before starting.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Suspend anhydrous aluminum chloride (2.5 eq.) in a dry solvent (e.g., dichloromethane or nitrobenzene) in the flask and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.2 eq.) dropwise to the suspension via the dropping funnel over 15-20 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

  • Addition of Substrate: Dissolve quinoline (1.0 eq.) in the same dry solvent and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by slowly adding crushed ice, followed by cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid using column chromatography followed by recrystallization as described in the troubleshooting section.

Protocol 2: Purity Analysis by HPLC
  • Objective: To determine the purity of the final product and quantify the presence of isomeric impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.[22]

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where quinolones absorb strongly (e.g., 254 nm or 290 nm).[23]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the product peak divided by the total area of all peaks.

References

  • Title: Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones Source: Molecules (Basel, Switzerland) URL: [Link]

  • Title: “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides Source: Organic Letters URL: [Link]

  • Title: “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides Source: Sci-Hub URL: [Link]

  • Title: Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances Source: Molecules URL: [Link]

  • Title: Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Green Synthesis of Quinoline and Its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022 Source: Malaysian Journal of Chemistry URL: [Link]

  • Title: Analytical methods for determining third and fourth generation fluoroquinolones: a review Source: Bohrium URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances URL: [Link]

  • Title: Why is a Friedel-Crafts reaction not possible on Quinoline? Source: Quora URL: [Link]

  • Title: Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review Source: ACS Measurement Science Au URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: Molecules URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules URL: [Link]

  • Title: “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides Source: Organic Letters URL: [Link]

  • Title: Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation Source: SAGE Journals URL: [Link]

  • Title: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Quinoline compounds and process of making same Source: Google Patents URL
  • Title: Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents Source: Frontiers in Chemistry URL: [Link]

  • Title: Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation Source: Pharmaguideline URL: [Link]

  • Title: Go-to recrystallization solvent mixtures Source: Reddit URL: [Link]

  • Title: Friedel-Crafts Acylation with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: The crystallization of quinoline Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Welcome to the technical resource center for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of stability and degradation studies for this compound. Drawing from established principles of quinolone chemistry, this document offers a framework for anticipating challenges, troubleshooting experiments, and ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with insights extrapolated from studies on structurally related quinolone carboxylic acids.

Q1: What are the primary environmental factors that are likely to degrade this compound?

A1: Based on the known reactivity of the 4-quinolone-3-carboxylic acid scaffold, the primary factors of concern are:

  • Light (Photodegradation): Quinolone derivatives are notoriously susceptible to degradation upon exposure to UV and even ambient room light.[1] This can lead to the formation of various photoproducts, including dimers. Therefore, the compound and its solutions must be rigorously protected from light during storage and handling.

  • pH (Hydrolysis): The stability of quinolones can be pH-dependent. Extreme pH conditions (strong acid or base) can catalyze the hydrolysis of susceptible functional groups. For this specific molecule, the acetyl group could potentially undergo hydrolysis, although this would require investigation. Alkaline conditions, in particular, have been shown to degrade some fluoroquinolones.[2][3]

  • Oxidizing Agents: The quinolone nucleus can be susceptible to oxidative degradation.[4][5] Exposure to atmospheric oxygen, peroxides, or metal ions can initiate degradation pathways, potentially affecting the quinolone ring system.

Q2: What are the most probable degradation pathways for this molecule?

A2: While specific studies on this molecule are not publicly available, we can hypothesize degradation pathways based on its structure and the behavior of related compounds:

  • Photodegradation: As mentioned, light exposure is a critical concern for quinolones, often leading to complex reactions.[6][7][8]

  • Decarboxylation: The carboxylic acid at the 3-position is a key functional group. Under thermal or certain catalytic conditions, decarboxylation (loss of CO2) could occur.

  • Side-Chain Oxidation: The acetyl group at the 7-position has a benzylic-like position, which can be susceptible to oxidation, potentially converting the methyl ketone to a carboxylic acid or other oxidized species.[9]

  • Hydrolysis of the Acetyl Group: While aromatic ketones are generally stable, extreme pH and temperature could potentially lead to the hydrolysis of the 7-acetyl group to a hydroxyl group.

Q3: How should I properly store the solid compound and its solutions to ensure stability?

A3: To maximize shelf-life and prevent degradation, adhere to the following storage protocols:

  • Solid Compound: Store in a tightly sealed, amber glass vial in a desiccator. Keep it in a cool, dark place, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage. One supplier suggests a shelf life of up to 1095 days under ideal conditions.[10]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a low-actinic (amber) volumetric flask or wrap the container in aluminum foil. Store solutions at low temperatures (2-8 °C or -20 °C) for short periods.[11] The stability of quinolones in solution can be significantly extended at lower temperatures.[11][12] For analytical standards, it is crucial to perform periodic checks to ensure concentration and purity have not changed.

Part 2: Troubleshooting Guide for Stability Studies

This section provides solutions to specific issues that may arise during the analytical phase of stability and degradation experiments.

Issue 1: Inconsistent or drifting peak areas during an HPLC analytical run.

  • Possible Cause: The compound is degrading in the autosampler due to light exposure or elevated temperature. Quinolones can be light-sensitive even in solution.[1]

  • Troubleshooting Steps:

    • Use a cooled autosampler: Set the autosampler temperature to a low, stable value (e.g., 4-10 °C).

    • Use amber or light-protected vials: This is the most critical step to prevent photodegradation.

    • Limit sample exposure time: Program the analytical sequence to minimize the time the sample vial sits in the autosampler before injection.

    • Check solution stability: Prepare a standard and inject it at the beginning, middle, and end of the sequence to quantify any degradation over the run time.

Issue 2: Poor peak shape (tailing) in reversed-phase HPLC.

  • Possible Cause A: Secondary interactions with the silica support. The 4-oxo and 3-carboxyl groups can chelate with residual metal ions in the stationary phase. The quinolone nitrogen can also interact with free silanol groups, causing tailing.

  • Solution A:

    • Lower the mobile phase pH: Use an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid, pH 2.5-3.5) to suppress the ionization of the carboxylic acid and minimize silanol interactions.

    • Add a chelating agent: Incorporate a small amount of a chelating agent like EDTA (e.g., 0.1 mM) into the mobile phase to sequester metal ions.

  • Possible Cause B: Inappropriate column chemistry.

  • Solution B:

    • Use a high-purity, end-capped column: Modern columns (e.g., C18) made from high-purity silica with thorough end-capping are less prone to these secondary interactions.

    • Consider an alternative stationary phase: Phenyl-hexyl or embedded polar group (PEG) phases can sometimes offer better peak shape for quinolone-type molecules.

Issue 3: Appearance of multiple, unexpected peaks in forced degradation samples.

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation of the initial products into numerous smaller, irrelevant molecules, complicating the analysis.

  • Solution:

    • Optimize stress conditions: The goal of forced degradation is to achieve 5-20% degradation of the parent compound. If you see near-total degradation, reduce the stressor concentration, temperature, or exposure time.

    • Time-course study: Sample the reaction at multiple time points (e.g., 2, 4, 8, 24 hours) to identify the primary degradation products before they degrade further.

    • Use a photodiode array (PDA) detector: A PDA detector can help distinguish true degradation products from artifacts. Degradation products should have a UV spectrum related to the parent chromophore, whereas artifacts (e.g., from the stress medium) may not.

Part 3: Experimental Protocols & Methodologies

These protocols provide a starting point for conducting robust stability studies. They should be optimized for your specific laboratory conditions and equipment.

Protocol 1: Stability-Indicating HPLC-UV Method Development

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV/PDA detector, cooled autosampler, and column oven.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution (Example):

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector, monitor at the λmax of the compound (e.g., 254 nm and 330 nm, verify with a UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of ~0.5 mg/mL.

Workflow for Stability-Indicating Method Validation

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation cluster_2 Method Validation Dev Develop HPLC Method Opt Optimize Separation Dev->Opt Acid Acid Hydrolysis Opt->Acid Apply Stress Base Base Hydrolysis Opt->Base Apply Stress Ox Oxidation (H2O2) Opt->Ox Apply Stress Therm Thermal Stress Opt->Therm Apply Stress Photo Photolytic Stress Opt->Photo Apply Stress Spec Specificity Check (Peak Purity) Acid->Spec Analyze Samples Base->Spec Analyze Samples Ox->Spec Analyze Samples Therm->Spec Analyze Samples Photo->Spec Analyze Samples Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Robust Robustness Prec->Robust Final Final Robust->Final Finalize Method

Caption: Workflow for validating a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

This protocol follows the principles outlined in ICH guideline Q1A(R2). Prepare a solution of the compound at ~0.5 mg/mL for each condition. Analyze stressed samples against a non-stressed control.

Stress ConditionReagent / ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 2-8 hoursNeutralize with an equivalent amount of NaOH before injection.
Base Hydrolysis 0.1 M NaOHRoom temp or heat at 60 °C for 1-4 hoursNeutralize with an equivalent amount of HCl before injection.
Oxidation 3% H₂O₂Room temp for 24 hoursProtect from light. Quench reaction if necessary.
Thermal Degradation Store solid & solution at 80 °C24-48 hoursUse a calibrated oven. Protect solution from evaporation.
Photostability Expose solid & solution to lightICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²)Use a validated photostability chamber. Run a dark control in parallel.

Part 4: Data Interpretation & Visualization

Hypothetical Degradation Pathway

Based on the chemical structure, the following diagram illustrates potential points of degradation on the 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid molecule.

Sources

Optimization

Technical Support Center: Synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, with a focus on identifying and mitigating impurities.

Introduction to the Synthesis

The most common and industrially relevant method for synthesizing 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the Gould-Jacobs reaction . This robust multi-step process begins with the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis.[1] For the target molecule, the key starting materials are 3-aminoacetophenone and diethyl ethoxymethylenemalonate (DEEMM) .

The overall synthetic pathway is illustrated below:

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification 3-aminoacetophenone 3-aminoacetophenone Intermediate Diethyl (3-acetyl-anilinomethylene)malonate 3-aminoacetophenone->Intermediate + DEEMM (Heat) DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Cyclized_Ester Ethyl 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclized_Ester High Temperature (e.g., Dowtherm A) Final_Product 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid Cyclized_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: The Gould-Jacobs synthesis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the formation of key impurities and strategies for their control.

Q1: My final product shows a significant isomeric impurity. What is it and how can I minimize it?

A1: The most probable isomeric impurity is 5-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Causality: The Gould-Jacobs reaction involves an electrophilic cyclization of the anilinomethylenemalonate intermediate onto the aromatic ring of the aniline derivative. With a meta-substituted aniline like 3-aminoacetophenone, the cyclization can occur at either the C2 or C6 position relative to the amino group. Cyclization at C2 (ortho to the amino group and para to the acetyl group) leads to the desired 7-acetyl isomer. However, cyclization at C6 (ortho to both the amino and acetyl groups) results in the undesired 5-acetyl isomer.[2] The regioselectivity of this step is influenced by both steric and electronic factors.

    Regioselectivity Intermediate Diethyl (3-acetyl-anilinomethylene)malonate Cyclization Thermal Cyclization Intermediate->Cyclization Product_7_acetyl Desired Product (7-Acetyl isomer) Cyclization->Product_7_acetyl  Cyclization at C2 (para to acetyl) Product_5_acetyl Isomeric Impurity (5-Acetyl isomer) Cyclization->Product_5_acetyl  Cyclization at C6 (ortho to acetyl) (Steric Hindrance)

    Caption: Regioselectivity in the cyclization step.

  • Troubleshooting & Optimization:

    • Temperature Control: The cyclization is typically performed at high temperatures (240-260 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether.[3] Lowering the cyclization temperature, if the reaction still proceeds at a reasonable rate, may favor the thermodynamically more stable 7-acetyl isomer. However, excessively low temperatures will lead to an incomplete reaction.

    • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to isomerization or degradation. It is crucial to monitor the reaction progress by techniques like HPLC to determine the optimal reaction time.

    • Catalyst: While the thermal cyclization is often uncatalyzed, the use of certain Lewis or Brønsted acids could potentially influence the regioselectivity. However, this would require careful optimization to avoid unwanted side reactions.

Q2: I have a significant amount of unreacted intermediate in my crude product. How can I drive the cyclization to completion?

A2: Incomplete thermal cyclization is a common issue, often due to insufficient thermal energy or reaction time.

  • Causality: The intramolecular cyclization step has a high activation energy and requires high temperatures to proceed efficiently.[3] If the temperature is too low or the heating time is too short, a significant amount of the diethyl (3-acetyl-anilinomethylene)malonate intermediate will remain unreacted.

  • Troubleshooting & Optimization:

    • Temperature Verification: Ensure that the reaction mixture reaches the target temperature. Use a high-temperature thermometer or thermocouple to accurately measure the internal temperature of the reaction.

    • Solvent Choice: High-boiling, thermally stable solvents like Dowtherm A or diphenyl ether are essential for achieving the necessary temperatures for cyclization.

    • Microwave Synthesis: The use of microwave irradiation can often shorten reaction times and improve yields by providing efficient and uniform heating.[4]

    • Monitoring the Reaction: Use HPLC or TLC to monitor the disappearance of the intermediate. The reaction should be heated until the intermediate is consumed to an acceptable level.

Q3: My product seems to have undergone decarboxylation. What causes this and how can I prevent it?

A3: The presence of 7-acetyl-1,4-dihydroquinolin-4-one indicates decarboxylation, which is often induced by excessive heat.

  • Causality: The carboxylic acid group at the 3-position can be lost as carbon dioxide under harsh thermal conditions, especially at temperatures exceeding what is necessary for cyclization. This can occur either with the final product or the ester intermediate, followed by hydrolysis.[3]

  • Troubleshooting & Optimization:

    • Optimize Cyclization Conditions: Carefully control the temperature and duration of the thermal cyclization step. Avoid unnecessarily high temperatures or prolonged heating times once the formation of the cyclized ester is complete.

    • Saponification Conditions: Perform the saponification under milder conditions (e.g., lower temperature, shorter reaction time) if decarboxylation is suspected during this step.

    • Purification: If decarboxylation has occurred, the resulting impurity can often be separated from the desired carboxylic acid by recrystallization or column chromatography, taking advantage of the difference in acidity and polarity.

Q4: What are other common process-related impurities I should be aware of?

A4: Besides the major impurities discussed above, you should also monitor for residual starting materials and potential byproducts from side reactions.

  • Unreacted Starting Materials:

    • 3-Aminoacetophenone: Can be present if the initial condensation reaction is incomplete.

    • Diethyl Ethoxymethylenemalonate (DEEMM): An excess is often used to drive the condensation to completion, so residual amounts may be present.

  • Malondianilide Formation: At lower temperatures during the condensation step, the formation of a malondianilide, where two molecules of the aniline react with one molecule of the malonate derivative, can occur.[5]

Impurity TypeStructure (if applicable)Formation StageMitigation Strategy
Starting Materials 3-Aminoacetophenone, DEEMMCondensationEnsure adequate reaction time and temperature for condensation. Use a slight excess of DEEMM. Purify the intermediate before cyclization.
Uncyclized Intermediate Diethyl (3-acetyl-anilinomethylene)malonateCyclizationIncrease cyclization temperature and/or time. Monitor reaction progress by HPLC/TLC.
Isomeric Impurity 5-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCyclizationOptimize cyclization temperature. Purify final product by recrystallization or chromatography.
Decarboxylation Product 7-Acetyl-1,4-dihydroquinolin-4-oneCyclization / SaponificationAvoid excessive temperatures and prolonged heating. Use milder saponification conditions.
Malondianilide N,N'-bis(3-acetylphenyl)malonamideCondensationEnsure appropriate reaction temperature for the initial condensation.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method provides a general guideline for the separation of the target compound from its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 290 nm.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative modes for identification of impurities.

Note: This method is a starting point and may require optimization for your specific instrumentation and impurity profile. Isomeric impurities may require specialized chiral or other selective columns for complete resolution.[7]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.[8]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for quinolone carboxylic acids include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetic acid, or mixtures with water or alcohols.

  • Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the mixture in an ice bath to maximize yield. e. Collect the crystals by filtration and wash with a small amount of cold solvent. f. Dry the purified crystals under vacuum.

References

  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Liquid Chromatography & Related Technologies, 29(13), 1879-1888. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Wernik, M., et al. (2019). Regioselectivity of the Gould–Jacobs Reaction. Molecules, 24(10), 1983. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Kappe, C. O., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1324. [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(8), 638-654. [Link]

  • Ramirez-Prada, J., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630. [Link]

  • University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S.
  • Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(8), 638-654. [Link]

  • Abdeen, S., et al. (2004). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[6]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Zeitschrift für Naturforschung B, 59(5), 569-574. [Link]

  • Al-Hiari, Y. M., et al. (2004). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[6][9]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Molecules, 9(11), 946-957. [Link]

  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link]

  • Vree, T. B., et al. (1989). Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 491, 449-457. [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1324. [Link]

  • Onysko, M. Y., et al. (2011). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Arkivoc, 2011(7), 255-267. [Link]

Sources

Troubleshooting

Resolving poor solubility of "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" in assays

Topic: Troubleshooting Poor Solubility of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of a Promising Quinolone...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Poor Solubility of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Promising Quinolone

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a member of the quinolone class of compounds, a scaffold known for a wide range of biological activities.[1][2] Its structure, featuring a carboxylic acid at the 3-position and a carbonyl group at the 4-position, is crucial for its potential biological interactions but also presents a significant challenge for researchers: poor aqueous solubility under typical physiological conditions (pH ~7.4).[3][4][5]

This guide provides a systematic, question-and-answer-based approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible data in your biochemical and cell-based assays.

Frequently Asked Questions & Troubleshooting Guide

Q1. I dissolved my compound in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer. Why is this happening?

This common phenomenon is known as "crashing out." Your compound has good solubility in a neat organic solvent like Dimethyl Sulfoxide (DMSO), but this does not guarantee its solubility in an aqueous environment.

The Underlying Chemistry: The structure of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid contains a carboxylic acid group (-COOH). This group is a weak acid, meaning its charge state is dependent on the pH of the surrounding medium.

  • At Acidic or Neutral pH (e.g., pH < 6): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is less polar and has very low intrinsic solubility in water.

  • At Basic pH (e.g., pH > 8): The group is deprotonated to form a carboxylate anion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[6][7][8]

When you dilute the high-concentration DMSO stock into a neutral aqueous buffer, you create a supersaturated solution. The compound, now in an environment where it is poorly soluble, rapidly precipitates out of the solution.[9] This can lead to erroneously low activity readings or false negatives in your assay.[10][11]

Q2. What is the best practice for preparing the initial high-concentration stock solution?

A properly prepared stock solution is the foundation of any successful experiment. For this compound, DMSO is the recommended starting solvent.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required amount of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (MW: 231.21 g/mol ) in a suitable vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Promote Dissolution: Mix thoroughly by vortexing. If dissolution is slow, brief sonication in a water bath or gentle warming (to 30-37°C) can be applied. Causality: These methods increase kinetic energy, overcoming the crystal lattice energy of the solid compound to facilitate its dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. Centrifuge the vial briefly to pellet any undissolved material and inspect carefully.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This prevents degradation and avoids repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[10][12]

Q3. How can I use pH to my advantage to keep the compound in solution during the assay?

Manipulating the pH of your assay buffer is the most direct and effective strategy for this specific compound. By raising the pH, you convert the compound to its more soluble salt form.

The Scientific Principle (Henderson-Hasselbalch Relationship): The solubility of an ionizable compound is directly related to its pKa (the pH at which 50% of the compound is ionized). To ensure solubility, the pH of the final solution should be at least 1.5 to 2 units higher than the compound's pKa. For most quinolone carboxylic acids, the relevant pKa is in the range of 5.5-6.5.[13] Therefore, maintaining an assay pH of ≥ 7.5 is a good starting point.

Workflow for pH-Based Solubilization

start Start: Compound Precipitates in Neutral Buffer (pH 7.4) identify Identify Root Cause: Compound is a weak acid (pKa ~6.0) start->identify strategy Strategy: Increase pH to > 1.5 units above pKa identify->strategy test_ph Test: Prepare Assay Buffer at pH 8.0 strategy->test_ph observe Observe Result test_ph->observe success Success: Compound Soluble Proceed with Assay observe->success  Clear Solution fail Failure: Still Precipitates Consider Co-solvents observe->fail Precipitate Forms  

Caption: Workflow for pH-based solubility troubleshooting.

Experimental Protocol: pH Testing

  • Prepare Buffers: Prepare several small batches of your assay buffer at varying pH values (e.g., pH 7.5, 8.0, 8.5). Ensure the buffering agent used is effective in this range (e.g., Tris, HEPES).

  • Test Dilution: Add your DMSO stock to each buffer to the final desired assay concentration. The final DMSO concentration should ideally be ≤1% to minimize solvent effects on the assay.[14]

  • Incubate & Observe: Incubate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Assess Solubility: Check for precipitation visually. For quantitative analysis, use nephelometry or light scattering, or centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.[10]

  • Validate Assay: Once a soluble condition is found, confirm that the higher pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Q4. My assay is strictly pH-sensitive and must be run at pH 7.4. What are my other options?

If altering the pH is not feasible, the next step is to screen a panel of water-miscible organic co-solvents. Co-solvents work by reducing the polarity of the bulk aqueous solvent, which can help solubilize nonpolar compounds.[15][16]

Common Co-solvents for Biological Assays

Co-SolventTypical Starting Concentration (v/v)Key Considerations
Ethanol 1-5%Generally well-tolerated by many enzymes and cells at low concentrations.
Propylene Glycol (PG) 1-5%Often used in pharmaceutical formulations; can be a good option.
Polyethylene Glycol 400 (PEG 400) 1-10%Higher viscosity; may require more vigorous mixing.
Glycerol 2-10%Can stabilize proteins but also significantly increases viscosity.

Important Considerations:

  • Assay Tolerance is Paramount: You must first run a solvent tolerance experiment. Test your assay's performance with varying concentrations of each potential co-solvent (without the test compound) to determine the maximum concentration that does not cause inhibition, activation, or other artifacts.

  • Combined Effects: The final concentration of DMSO plus the co-solvent must be considered. The total organic solvent concentration should be kept as low as possible.[17]

  • Briefly Mentioned Alternative: For particularly difficult cases, complexation with agents like cyclodextrins can be explored, which encapsulate the drug molecule to increase its apparent solubility.[9][18]

Systematic Troubleshooting Workflow

Use this comprehensive workflow to systematically address solubility issues with 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid or other poorly soluble weak acids.

cluster_prep Step 1: Stock Preparation cluster_solubility Step 2: Initial Solubility Test cluster_ph Step 3: Primary Strategy (pH) cluster_cosolvent Step 4: Secondary Strategy (Co-Solvent) cluster_validation Step 5: Final Validation prep_stock Prepare 10 mM Stock in 100% DMSO validate_stock Confirm Dissolution (Visual, Sonication) prep_stock->validate_stock dilute Dilute to Final Conc. in Assay Buffer (pH 7.4) validate_stock->dilute check_precip Precipitation? dilute->check_precip ph_mod Modify Buffer pH (Test pH 7.5, 8.0, 8.5) check_precip->ph_mod Yes validate_assay Validate Assay Performance under new conditions (Solvent/pH tolerance) check_precip->validate_assay No check_ph_sol Soluble? ph_mod->check_ph_sol cosolvent_screen Screen Co-solvents (Ethanol, PG, PEG400) at Neutral pH check_ph_sol->cosolvent_screen No check_ph_sol->validate_assay Yes check_co_sol Soluble? cosolvent_screen->check_co_sol check_co_sol->validate_assay Yes proceed Proceed with Experiment check_co_sol->proceed No (Advanced Formulation Needed) validate_assay->proceed

Caption: A systematic workflow for resolving compound solubility.

References

  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Vertex AI Search.
  • T. Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • He, X., et al. (2011). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Ruan, F., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

  • Kumar, L., & Verma, S. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Pobuży, E., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]

  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. ResearchGate. [Link]

  • Bevernage, J., et al. (2012). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences. [Link]

  • Sharma, A., & Jain, C. P. (2008). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics. [Link]

  • Leśniak, A., & Drabik, E. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC Advances. [Link]

  • Ross, D. L., & Riley, C. M. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]

  • Co-solvent: Significance and symbolism. Synonym.tech. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Talath, S., & Gadad, A. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie. [Link]

  • Martins, F. T., et al. (2012). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research. [Link]

  • Afonso, C. M. M., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

Sources

Optimization

"7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid" handling and storage guidelines

This guide provides researchers, scientists, and drug development professionals with essential handling and storage guidelines for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 51726-78-4). The following fr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential handling and storage guidelines for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 51726-78-4). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work with this and similar quinolone derivatives.

Section 1: Compound Handling and Storage

Proper handling and storage are paramount to ensure the integrity and stability of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, safeguarding experimental outcomes and ensuring laboratory safety.

Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the immediate safety precautions I should take when handling this compound for the first time?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3]

  • Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood.[2][3]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[1][2][3]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If accidental ingestion occurs, seek immediate medical attention.[1][2]

Q2: How should I store the solid (lyophilized) form of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A2: To maintain the long-term stability and integrity of the compound, adhere to the following storage conditions based on guidelines for similar quinolone derivatives:

  • Temperature: Store in a cool, dry place.[1][2] For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[1][2]

  • Light: Protect the compound from light, as quinolone derivatives can be susceptible to photodegradation.[4] Store vials in a dark location or use amber-colored vials.

Q3: What is the recommended procedure for reconstituting the solid compound?

A3: The reconstitution of lyophilized or solid compounds requires careful execution to ensure complete dissolution and accurate concentration. The following is a general protocol that can be adapted:

  • Equilibration: Allow the vial of the solid compound and your chosen solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the solid material is at the bottom.

  • Solvent Addition: Add the calculated volume of the appropriate solvent (see Section 2 on Solubility) to the vial.

  • Dissolution: Gently agitate the vial to dissolve the compound. Sonication in a water bath can aid in dissolving stubborn particles, but care should be taken to avoid excessive heating, which could lead to degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

Q4: How should I store stock solutions of this compound?

A4: The stability of stock solutions is critical for reproducible experimental results.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

  • Light Protection: Store aliquots in light-protected tubes (e.g., amber tubes or tubes placed in a dark container).

ParameterSolid FormStock Solution
Temperature Cool, dry place-20°C or -80°C
Light Protect from lightProtect from light
Atmosphere Tightly sealed containerTightly sealed container
Handling In a well-ventilated area or fume hoodOn ice when in use

Section 2: Solubility and Solution Stability

Understanding the solubility and stability of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in various solvents is fundamental for preparing accurate and effective experimental solutions.

Frequently Asked Questions (FAQs) on Solubility and Stability

Q1: What are the recommended solvents for dissolving 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

A1: While specific solubility data for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not extensively published, based on the chemical structure (a carboxylic acid derivative), the following solvents are likely to be effective:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for a wide range of organic compounds and is a common choice for preparing high-concentration stock solutions.[5]

  • Ethanol: Some quinolone derivatives show solubility in ethanol.[6]

  • Aqueous Buffers (pH-dependent): The solubility of quinolone carboxylic acids in aqueous solutions is often pH-dependent.[7] As a carboxylic acid, the solubility is expected to increase in alkaline conditions (pH > 7) due to the deprotonation of the carboxylic acid group.

Q2: How stable is this compound in solution? Are there any known degradation pathways?

A2: The stability of quinolone derivatives in solution can be influenced by several factors:

  • Photodegradation: A significant degradation pathway for many quinolones is photodegradation upon exposure to UV or even ambient light.[4][8][9][10] This can lead to a loss of biological activity. Therefore, it is imperative to protect solutions from light at all times.

  • pH Stability: The stability of quinolone carboxylic acids can be pH-dependent. Extremes in pH (highly acidic or alkaline) can potentially lead to hydrolysis or other forms of degradation.[11] It is advisable to prepare solutions in buffers that are close to the intended experimental pH and to use them fresh whenever possible.

  • Oxidation: While not as commonly reported as photodegradation, oxidation can be a degradation pathway for some organic molecules. Using degassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk if high stability is required.

Q3: Can I expect this compound to be stable through multiple freeze-thaw cycles?

A3: It is generally not recommended to subject stock solutions of complex organic molecules to multiple freeze-thaw cycles. This process can lead to the degradation of the compound and the introduction of variability into your experiments. The best practice is to aliquot stock solutions into single-use volumes to maintain their integrity.

Section 3: Experimental Troubleshooting

This section provides guidance on common issues that may arise during the use of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in experimental settings.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause 1: Compound Precipitation.

    • Explanation: When a high-concentration stock solution (typically in DMSO) is diluted into an aqueous cell culture medium, the compound may precipitate out of solution, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).

      • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining the solubility of the compound.

      • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in the assay medium.

      • Pre-warming: Pre-warming the aqueous medium before adding the compound stock can sometimes improve solubility.

  • Possible Cause 2: Compound Degradation.

    • Explanation: As discussed, quinolone derivatives can be susceptible to photodegradation.[4] Exposure to light during experimental setup can lead to a loss of active compound.

    • Troubleshooting Steps:

      • Light Protection: Perform all experimental manipulations under low-light conditions. Use amber-colored tubes and plates, or cover them with aluminum foil.

      • Fresh Solutions: Prepare fresh dilutions from a frozen stock aliquot for each experiment. Do not use previously diluted solutions that have been stored.

  • Possible Cause 3: Interaction with Assay Components.

    • Explanation: The compound may interact with components of the cell culture medium, such as serum proteins, which can reduce its bioavailability.

    • Troubleshooting Steps:

      • Serum-Free Conditions: If possible, perform initial characterization in serum-free media to assess the compound's intrinsic activity.

      • Vary Serum Concentration: If serum is required, test a range of serum concentrations to understand its effect on compound activity.

Issue 2: Variability in analytical measurements (e.g., HPLC, LC-MS).

  • Possible Cause 1: Adsorption to Vials or Tubing.

    • Explanation: Quinolone compounds can sometimes adsorb to plastic or glass surfaces, leading to lower detected concentrations.

    • Troubleshooting Steps:

      • Use Low-Binding Consumables: Utilize low-adsorption vials and pipette tips.

      • Solvent Rinses: Pre-rinse vials and syringes with the solvent used for the sample to saturate any binding sites.

  • Possible Cause 2: Incomplete Dissolution.

    • Explanation: If the compound is not fully dissolved in the analytical solvent, it will lead to inaccurate and variable concentration measurements.

    • Troubleshooting Steps:

      • Confirm Solubility: Ensure the chosen analytical solvent fully dissolves the compound at the desired concentration.

      • Sonication and Vortexing: Use brief periods of sonication and thorough vortexing to aid dissolution.

  • Possible Cause 3: On-Column Degradation.

    • Explanation: The pH of the mobile phase or the stationary phase of the HPLC column could potentially cause degradation of the analyte.

    • Troubleshooting Steps:

      • Mobile Phase pH: Investigate the effect of mobile phase pH on peak shape and recovery.

      • Column Selection: Test different column chemistries to find one that provides optimal separation and peak integrity.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Compound Precipitation or Low Bioactivity check_solubility Is the compound fully dissolved in the stock solvent? start->check_solubility reconstitute Re-evaluate reconstitution protocol. Use sonication or gentle warming. check_solubility->reconstitute No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_solubility->check_dilution Yes reconstitute->check_dilution optimize_dilution Optimize dilution strategy: - Serial dilutions - Lower final solvent concentration - Pre-warm aqueous buffer check_dilution->optimize_dilution Yes check_stability Is there a possibility of compound degradation? check_dilution->check_stability No optimize_dilution->check_stability protect_from_light Protect from light at all stages. Prepare fresh solutions for each experiment. check_stability->protect_from_light Yes end_further_investigation Further Investigation Needed: - Test alternative solvents - Evaluate compound purity check_stability->end_further_investigation No end_success Resolution: Consistent Experimental Results protect_from_light->end_success

Caption: A decision-making flowchart for troubleshooting poor solubility and precipitation issues.

G Key Handling and Storage Parameters compound 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid storage Storage compound->storage handling Handling compound->handling solution_prep Solution Preparation compound->solution_prep storage_temp Cool, Dry Place storage->storage_temp storage_light Protect from Light storage->storage_light storage_container Tightly Sealed Container storage->storage_container handling_ppe Use appropriate PPE (Goggles, Gloves, Lab Coat) handling->handling_ppe handling_ventilation Ensure Good Ventilation (Use Fume Hood for Solids) handling->handling_ventilation solution_solvents Solvents: - DMSO (for stock) - pH-adjusted aqueous buffers solution_prep->solution_solvents solution_stability Stability Considerations: - Aliquot to avoid freeze-thaw - Protect from light solution_prep->solution_stability

Caption: A diagram outlining the key considerations for handling, storage, and solution preparation.

References

  • The photodegradation of model quinolone carboxylates in aqueous media. (2014). Acta Chimica Slovaca.
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments. Benchchem.
  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Cayman Chemical.
  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.
  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024). Molecules.
  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024). Semantic Scholar.
  • Troubleshooting inconsistent results in Norfloxacin MIC assays. Benchchem.
  • SAFETY D
  • Photocatalytic degradation of fluoroquinolone antibiotics in solution. (2022). Preprints.org.
  • SAFETY D
  • SAFETY D
  • How to troubleshoot experiments. (2024). Chemistry World.
  • Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. (2011). Antimicrobial Agents and Chemotherapy.
  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (2001). Pharmaceutical Research.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). Antibiotics.
  • Nonclassical Biological Activities of Quinolone Deriv
  • recent studies about synthesis and biological activity of quinolones and derivatives: a review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2023).
  • Safety issues and drug-drug interactions with commonly used quinolones. (2015). Expert Opinion on Drug Metabolism & Toxicology.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Solubility D
  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2008).
  • CN1022183C - Process for preparing quinolone carboxylic acid intermediates.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules.
  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. (2018). Journal of the Mexican Chemical Society.
  • Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. (2021). Luminescence.
  • US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine.
  • Effect of various storage conditions on the stability of quinolones in raw milk. (2016). Food Additives & Contaminants: Part A.
  • Dimethyl Sulfoxide (DMSO)
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2019). Molecules.
  • Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxyl

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid against alternative analytical technologies. The methodologies, validation data, and comparative performance are presented to empower you in selecting the most appropriate analytical strategy for your regulatory and quality control needs.

Introduction to the Analyte and Analytical Imperatives

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinolone derivative, a class of compounds with significant interest in pharmaceutical development. Its structure, featuring a carboxylic acid and a keto group, presents specific analytical challenges. The accurate quantification of this compound and the detection and control of impurities are critical for regulatory compliance and ensuring product consistency.

The validation of analytical procedures is a mandatory requirement by global regulatory bodies, with the International Council for Harmonisation (ICH) Q2(R1) guideline serving as the global standard.[1][2][3][4][5] This guide will adhere to these principles to present a robust and trustworthy analytical framework.

Primary Analytical Technique: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing due to its high resolution, sensitivity, and reproducibility.[6][7] For a polar, acidic compound like 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, RP-HPLC offers an excellent separation mechanism.

Proposed HPLC Method Parameters

The development of this method was guided by the physicochemical properties of the analyte, which include a molecular formula of C12H9NO4 and a molecular weight of approximately 231.20 g/mol .[8][9] The presence of a carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure for separating the main component from potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetric peak shape on a C18 column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower viscosity compared to methanol.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to elute any less polar impurities that might be present and to ensure the column is adequately cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV-active quinolone chromophore. A UV scan of the main peak should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.
HPLC Method Validation Workflow

The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][5] The following diagram illustrates the key validation parameters and their logical flow.

HPLC_Validation_Workflow Start Method Development Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Experimental Protocols for HPLC Method Validation

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, peroxide, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential here.

This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]

  • Prepare a series of at least five standard solutions of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid covering 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value.[10]

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample. The acceptance criterion is typically 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Introduce small variations to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, orthogonal methods are often employed to build a comprehensive purity profile. The following table compares the validated HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE).

FeatureHPLCUHPLCCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.Separation based on the differential migration of ions in an electric field within a capillary.[11]
Resolution HighVery HighExcellent
Analysis Time ~20-30 minutes~2-5 minutes[7]~5-15 minutes
Solvent Consumption HighLowVery Low
Sensitivity Good (ng level)Excellent (pg level)Moderate (can be improved with sample stacking)
Robustness HighModerate (more susceptible to clogging)Moderate (capillary surface can be sensitive)
Capital Cost ModerateHighModerate to High
Best For Routine QC, purity, and assay of APIs and finished products.[7]High-throughput screening, complex mixtures, and impurity profiling.[7]Analysis of charged species, chiral separations, and as an orthogonal technique to HPLC.[11]
In-depth Comparison

HPLC vs. UHPLC: UHPLC is a significant advancement over traditional HPLC, offering faster run times and improved resolution due to the use of sub-2 µm particles.[7] This allows for higher throughput in a QC environment. However, the higher operating pressures of UHPLC systems require more specialized and expensive equipment. For the purity analysis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, UHPLC would provide a faster analysis with potentially better resolution of closely eluting impurities.

HPLC vs. Capillary Electrophoresis (CE): CE is a powerful separation technique with a different selectivity mechanism compared to HPLC, making it an excellent orthogonal method.[11] For an ionizable molecule like our target compound, CE can provide very high efficiency separations. Its extremely low solvent consumption is also a significant advantage. However, CE can sometimes suffer from lower reproducibility compared to HPLC and may have lower sensitivity for certain applications.

The following diagram illustrates the decision-making process for selecting an analytical method.

Method_Selection Start Define Analytical Need RoutineQC Routine QC? Start->RoutineQC HighThroughput High Throughput Needed? RoutineQC->HighThroughput Yes Orthogonal Orthogonal Method Required? RoutineQC->Orthogonal No HPLC Select HPLC HighThroughput->HPLC No UHPLC Select UHPLC HighThroughput->UHPLC Yes Orthogonal->HPLC No CE Select CE Orthogonal->CE Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validated RP-HPLC method presented in this guide provides a robust, reliable, and reproducible approach for the purity determination of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, meeting the stringent requirements of regulatory bodies like the ICH.[1][12] While HPLC remains the gold standard for routine quality control, alternative technologies like UHPLC and CE offer distinct advantages. UHPLC is superior for high-throughput environments, offering significant reductions in analysis time and solvent consumption.[7] CE provides a powerful orthogonal separation mechanism, which is invaluable for comprehensive impurity profiling and as a complementary technique to liquid chromatography.[11]

The choice of analytical methodology should be guided by a scientific, risk-based approach, considering the specific needs of the analysis, from routine batch release to in-depth characterization. By understanding the comparative performance of these techniques, researchers and drug development professionals can confidently select the most appropriate tools to ensure the quality and safety of their pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography. | Semantic Scholar. Available from: [Link]

  • HPLC chromatogram of quinolone-2-carboxylic acid aryl ester - ResearchGate. Available from: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available from: [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative - United Journal of Chemistry. Available from: [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available from: [Link]

  • 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • 7-Acetylquinoline-4-carboxylic acid | C12H9NO3 | CID 119086082 - PubChem. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available from: [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | C14H9NO3 | CID 308815 - PubChem. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization and Confirmation of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For the researcher engaged in the synthesis and development of novel chemical entities, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data is built. In the realm of medic...

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the synthesis and development of novel chemical entities, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data is built. In the realm of medicinal chemistry, where quinolone scaffolds are of significant interest, ensuring the precise identity of a synthesized compound like "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is not merely a formality—it is a prerequisite for reliable biological evaluation and intellectual property protection.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confirm the structure of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Molecular Formula: C₁₂H₉NO₄, Molecular Weight: 231.21 g/mol [1]). We will move beyond rote protocols to explore the causality behind experimental choices, offering a self-validating workflow that ensures the highest degree of scientific integrity. Our approach is orthogonal, leveraging multiple techniques that probe different aspects of the molecule's physical properties to build an unassailable structural proof.

The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation

A single analytical technique, however powerful, provides only one perspective on a molecule's identity. A robust structural confirmation relies on an orthogonal approach, where multiple, independent methods are used to corroborate the proposed structure. Each technique should be chosen for the unique information it provides, from molecular mass to functional group identity and the precise connectivity of atoms.

Our investigation will proceed through a logical sequence, beginning with the confirmation of molecular weight and elemental formula, followed by the identification of key functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework.

cluster_0 Initial Hypothesis & Synthesis cluster_1 Orthogonal Characterization cluster_2 Absolute Confirmation (Optional but Definitive) cluster_3 Final Confirmation Hypothesis Proposed Structure: 7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid MS Mass Spectrometry (LC-MS) Confirms Molecular Weight & Elemental Formula Hypothesis->MS Step 1 IR FTIR Spectroscopy Identifies Key Functional Groups (C=O, O-H, N-H) MS->IR Step 2 NMR NMR Spectroscopy (¹H & ¹³C) Maps C-H Framework & Confirms Connectivity IR->NMR Step 3 XRay Single Crystal X-Ray Crystallography Provides 3D Atomic Structure NMR->XRay For Absolute Proof Confirmation Structure Confirmed NMR->Confirmation Sufficient for Routine Confirmation XRay->Confirmation Gold Standard

Caption: Orthogonal workflow for structural confirmation.

Mass Spectrometry: Confirming Molecular Weight and Formula

The first and most fundamental question is: does the synthesized compound have the correct molecular weight? High-Resolution Mass Spectrometry (HRMS) is the ideal starting point as it provides not only the molecular weight but also an accurate mass measurement that can be used to predict the elemental formula.

Expertise & Causality: We select Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) as the method of choice. The causality is clear: 7-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a polar, non-volatile molecule, making it perfectly suited for ESI, a soft ionization technique that minimizes fragmentation and preserves the molecular ion. We opt for the positive ion mode ([M+H]⁺) because the quinolone nitrogen is readily protonated.

Predicted Mass Spectrometry Data

Ion SpeciesCalculated m/zDescription
[M+H]⁺232.0553The primary protonated molecular ion. This is the key ion to identify in the full scan spectrum.
[M+Na]⁺254.0373A common adduct seen with ESI, especially if there are trace sodium salts present.
[M-H₂O+H]⁺214.0448Fragmentation via loss of water from the carboxylic acid group is a common pathway for quinolones.[2][3]
[M-CO₂H+H]⁺186.0651Fragmentation via decarboxylation is another expected pathway under MS/MS conditions.[4]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or DMSO. Dilute this stock solution to a final concentration of ~1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography (for purity assessment and separation):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Data Acquisition: Collect both full scan data to identify the [M+H]⁺ ion and tandem MS (MS/MS) data by fragmenting the 232.06 m/z precursor ion to confirm fragmentation patterns.[5]

cluster_workflow LC-MS Experimental Workflow Sample Sample in Solution (~5 µg/mL) HPLC HPLC Injection (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Mass Analyzer (Q1) Selects m/z 232 ESI->MS1 CID Collision Cell (Q2) Fragments Precursor MS1->CID MS2 Mass Analyzer (Q3) Scans Fragment Ions CID->MS2 Detector Detector MS2->Detector

Caption: Generalized workflow for LC-MS/MS analysis.

Infrared Spectroscopy: Functional Group Identification

While MS confirms the mass, Fourier-Transform Infrared (FTIR) spectroscopy provides direct evidence of the functional groups present. For our target molecule, we are looking for definitive proof of the carboxylic acid, the ketone, and the aromatic system.

Expertise & Causality: The structure contains multiple polar functional groups capable of hydrogen bonding. This leads to the prediction of strong, and often broad, absorption bands. The carboxylic acid O-H stretch is particularly characteristic, appearing as a very broad band that can span from 3300 to 2500 cm⁻¹, often obscuring the C-H stretches.[6] This broadness is a direct consequence of hydrogen-bonded dimer formation in the solid state.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~3300 - 2500Carboxylic Acid O-HA very broad stretch due to extensive hydrogen bonding.
~1720 - 1690Carboxylic Acid C=OStrong carbonyl stretch. Its position can be influenced by conjugation and hydrogen bonding.
~1680 - 1660Ketone C=O (Acetyl)Strong carbonyl stretch, expected at a slightly lower frequency than the acid carbonyl due to its position on the aromatic ring.
~1650 - 1630Ketone C=O (Quinolone)The C4-keto group of the quinolone ring system.
~1620 - 1580Aromatic C=CBending vibrations within the quinoline ring system.
~1320 - 1210Carboxylic Acid C-OStretch associated with the carboxylic acid.
Experimental Protocol: FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR): ATR is the preferred method for solid samples as it requires minimal preparation.

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

    • Place a small amount (a few milligrams) of the dry, solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the data by performing an ATR correction if necessary.

NMR Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, number, and connectivity of every proton and carbon atom.

Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is the ideal choice for this molecule. The causality is twofold: first, its high polarity effectively dissolves the compound; second, and more importantly, it allows for the observation of exchangeable protons (the N-H of the quinolone and the O-H of the carboxylic acid), which would be lost in solvents like D₂O or CD₃OD. These protons often appear as broad singlets at a high chemical shift.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

Based on data from the parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid[7], and known substituent effects, we can predict the ¹H NMR spectrum. The acetyl group at C7 will influence the chemical shifts of the aromatic protons H5, H6, and H8.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~15.0 - 15.5br s1HCOOHVery downfield, broad signal due to intramolecular hydrogen bonding to the C4-keto group.
~13.5 - 14.0br s1HN-HDownfield, broad signal of the quinolone N-H proton.
~8.9s1HH2Singlet, highly deshielded by the adjacent nitrogen and C4-keto group.
~8.4d1HH8Doublet, deshielded by the C7-acetyl group.
~8.2d1HH5Doublet, deshielded by the quinolone ring current.
~7.9dd1HH6Doublet of doublets, coupled to both H5 and H8.
~2.7s3H-COCH₃Singlet for the three equivalent methyl protons of the acetyl group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

Predicting the ¹³C spectrum involves identifying all 12 unique carbon atoms in their respective chemical environments.

Predicted δ (ppm)Carbon AssignmentRationale
~197C H₃C =OAcetyl carbonyl carbon.
~177C4 (C =O)Quinolone C4-keto carbon.
~166C OOHCarboxylic acid carbonyl carbon.
~148C2Deshielded by adjacent nitrogen.
~140C8aQuaternary carbon at the ring junction.
~138C7Aromatic carbon attached to the acetyl group.
~134C5Aromatic CH carbon.
~127C4aQuaternary carbon at the ring junction.
~125C6Aromatic CH carbon.
~119C8Aromatic CH carbon.
~110C3Shielded relative to other quinolone carbons.
~27C H₃Acetyl methyl carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Tube and Shimming: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 16 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover approximately 0 to 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

Single Crystal X-Ray Crystallography: The Gold Standard

For absolute, unambiguous structural proof, single-crystal X-ray crystallography is unparalleled. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice. While often challenging, obtaining a crystal structure is the ultimate validation.

Expertise & Causality: The primary challenge is growing a diffraction-quality single crystal, which must be of sufficient size and have a highly ordered internal structure.[8] The choice of crystallization method is highly empirical and often requires screening multiple solvents and techniques. Slow evaporation or slow cooling of a saturated solution are common starting points for small organic molecules.[9][10]

Experimental Protocol: Crystallization and Analysis
  • Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth. Recrystallization or column chromatography should be performed prior to crystallization attempts.

  • Crystal Growth (Slow Evaporation):

    • Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size).

    • Mount the crystal on a goniometer head.[11]

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are fitted to the map and refined to yield the final crystal structure.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitationsRole in Confirmation
LC-MS Molecular Weight, Elemental Formula, PurityHigh sensitivity, requires very little sampleProvides limited structural information on its ownEssential First Step: Confirms mass and formula.
FTIR Presence of Functional GroupsFast, non-destructive, excellent for identifying key bonds (C=O, O-H)Spectrum can be complex; does not provide connectivity infoConfirmatory: Provides direct evidence of required functional groups.
NMR (¹H, ¹³C) Atom Connectivity, Chemical Environment, H/C CountProvides the most detailed structural information in solutionRequires more sample than MS, less sensitiveCore Technique: The primary tool for mapping the molecular structure.
X-Ray 3D Atomic Arrangement in Solid StateUnambiguous, absolute structural proofRequires a suitable single crystal, which can be difficult to obtainGold Standard: The ultimate, definitive proof of structure.

By systematically applying this orthogonal workflow, a researcher can move from a proposed structure to a fully validated and confirmed chemical entity with the highest level of scientific confidence. Each piece of data, from the molecular weight provided by the mass spectrometer to the final atomic coordinates from the diffractometer, serves as a self-validating check on the others, culminating in a comprehensive and trustworthy structural assignment.

References

  • Pintilie, L., Nita, S., & Caproiu, M. T. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM. (Bucharest), 61(8), 745.
  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives
  • Apexmol. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of The American Society for Mass Spectrometry.
  • Goger, N. G., & Tiritiris, I. (2018). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements. Plemochoe Repository.
  • Kubota, R., et al. (2019). Absolute Configuration of Small Molecules by Co-crystallization.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2198-2222.
  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • PubChem. (n.d.). 4-Oxo-quinoline-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Li, Q., et al. (2024).
  • Ho, C.-Y., et al. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Balan, B., et al. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(5), 1-13.
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

Validation

A Comparative Guide to 7-Acetyl and 7-Halo Quinolone Derivatives: A Deep Dive into Structure, Activity, and Synthesis

This guide offers an in-depth comparative analysis of two critical classes of quinolone antibacterials: 7-acetyl and 7-halo derivatives. Designed for researchers, medicinal chemists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of two critical classes of quinolone antibacterials: 7-acetyl and 7-halo derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will dissect the synthetic strategies, compare antibacterial efficacy with supporting experimental data, and elucidate the nuanced structure-activity relationships (SAR) that govern the performance of these compounds.

The Quinolone Pharmacophore: Understanding the Core of Antibacterial Action

The quinolone scaffold is a cornerstone of antibacterial therapy. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The efficacy of any quinolone derivative is not determined by the core alone but is profoundly influenced by the substituents at various positions. The C-7 position, in particular, is a critical determinant of the compound's potency, spectrum of activity, and pharmacokinetic properties.[4][5][6] Modifications at this site directly influence the drug's interaction with its target enzymes and its ability to penetrate bacterial cell walls.

Caption: Key positions on the quinolone scaffold influencing its antibacterial properties.

Synthetic Pathways: Introducing the C-7 Substituents

The introduction of substituents at the C-7 position is typically achieved through a nucleophilic aromatic substitution reaction. The process generally starts with a quinolone core that has a good leaving group, almost universally a fluorine atom, at both the C-6 and C-7 positions. This difluorinated intermediate is a versatile precursor for a wide array of derivatives.

The choice of nucleophile dictates the final substituent. For 7-halo derivatives, this is straightforward. For 7-acetyl derivatives, a common strategy involves using a piperazine nucleophile, which is subsequently acetylated.

Synthesis_Workflow cluster_halo 7-Halo Synthesis cluster_acetyl 7-Acetyl Synthesis start Difluorinated Quinolone Precursor (e.g., at C-6, C-7) amine Nucleophilic Attack by Heterocyclic Amine (e.g., Piperazine) start->amine piperazine Nucleophilic Attack by Piperazine start->piperazine halo_result 7-Halo-Substituted Quinolone amine->halo_result Direct Substitution (less common) or via more complex routes intermediate 7-Piperazinyl Quinolone Intermediate piperazine->intermediate acetylation Acetylation Reaction (e.g., Acetic Anhydride) intermediate->acetylation acetyl_result 7-Acetylpiperazinyl Quinolone acetylation->acetyl_result

Caption: General synthetic workflows for 7-halo and 7-acetyl quinolone derivatives.

Experimental Protocol: General Synthesis of a 7-Substituted Quinolone

This protocol describes a generalized procedure for the nucleophilic substitution at the C-7 position of a fluoroquinolone.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a base, typically a tertiary amine like triethylamine or potassium carbonate (1.5-2.0 equivalents), to the solution to act as an acid scavenger.

  • Nucleophile Addition: Add the desired heterocyclic amine (e.g., piperazine for the acetyl precursor) (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at reflux for a period of 4 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 7-substituted quinolone.

  • (For Acetyl Derivatives): The purified 7-piperazinyl intermediate is then dissolved in a solvent like dichloromethane, and acetic anhydride is added. The reaction is stirred at room temperature until completion, followed by work-up and purification to yield the final 7-acetyl derivative.[6]

Comparative Analysis of Antibacterial Activity

The true measure of a quinolone derivative lies in its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the standard metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates higher potency.

The substitution at C-7 significantly impacts both the potency and the spectrum of activity. Halogen substitution, particularly fluorine, has been a cornerstone of modern quinolone development, leading to broad-spectrum agents.[7][8] The introduction of an acetyl group, often on a piperazinyl linker, presents a different set of properties.

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Quinolone Derivatives

Compound TypeDerivative ExampleS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
7-Halo (Fluoro) Ciprofloxacin0.2 - 0.780.010.1[9]
7-Halo (Difluoro) E-4534 (6,8-difluoro)Potent ActivityPotent ActivityPotent Activity[10]
7-Halo (Chloro) 7-Azetidinyl-8-chloroquinoloneOutstanding ActivityGood ActivityGood Activity[11]
7-Acetyl Acetylated Pazufloxacin25 - 50>50>50[6]
7-Acetyl Acetylated NorfloxacinGood ActivityGood ActivityNot Specified[1]
Parent (for comparison) Pazufloxacin0.156 - 0.625Not SpecifiedNot Specified[6]

Note: Data is synthesized from multiple sources and represents a general trend. Direct head-to-head comparisons in a single study are limited. MIC values can vary based on the specific strain and testing conditions.

Analysis of Performance:
  • 7-Halo Derivatives: Generally, halo-substituted quinolones, especially those with fluorine at C-6 and another halogen at C-8, exhibit broad-spectrum and high-potency activity.[5][10] The 7-iodo and 7-bromo derivatives have also shown activity comparable to their 7-chloro counterparts against P. falciparum.[12] The presence of a halogen at C-8, in conjunction with a C-7 substituent, often enhances activity against anaerobes and improves oral absorption.[5]

  • 7-Acetyl Derivatives: The impact of acetylation can be highly dependent on the parent molecule. For instance, the acetylation of pazufloxacin led to a significant decrease in antibacterial activity.[6] However, other studies report that modifying norfloxacin with an acetylated piperazinyl group at C-7 can result in good in vitro activity, sometimes even better than the parent compound.[1] This suggests that the interplay between the acetyl group and the rest of the quinolone scaffold is complex and not universally predictable.

Structure-Activity Relationship (SAR) Deconstructed

The observed differences in antibacterial activity are rooted in the distinct physicochemical properties of the acetyl and halo substituents and their influence on target binding and cell permeation.

  • The Role of Halogens: Halogens, particularly fluorine, are highly electronegative. The C-F bond is strong and can enhance the metabolic stability of the molecule. A fluorine atom at C-6 is a near-ubiquitous feature of modern quinolones, credited with improving both cell penetration and DNA gyrase inhibition.[8] A halogen at C-8 can further modulate potency and pharmacokinetics.[5] The size and electronegativity of the halogen at C-7 can fine-tune the binding affinity within the enzyme-DNA complex.

  • The Influence of the Acetyl Group: The acetyl group introduces both steric bulk and different electronic properties compared to a halogen. It is a hydrogen bond acceptor. When attached via a piperazine ring, the overall size of the C-7 substituent increases significantly. This increased bulk can either be beneficial, by creating new favorable interactions with the target enzyme, or detrimental, by causing steric hindrance that prevents optimal binding.[5] The variable outcomes reported in the literature suggest that the specific conformation of the piperazine ring and the overall electronic distribution of the molecule are critical factors.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Stock Solution: Prepare a stock solution of the test quinolone derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: Culture the bacterial strain to be tested overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).

Conclusion and Future Perspectives

The choice between a 7-acetyl and a 7-halo substituent on a quinolone scaffold is a critical decision in the drug design process, with profound implications for the final compound's biological profile.

  • 7-Halo derivatives , particularly fluoroquinolones, are a well-established and highly successful strategy for developing potent, broad-spectrum antibacterial agents. The structure-activity relationships are relatively well-understood, making it a reliable approach.

  • 7-Acetyl derivatives present a more complex and variable picture. While acetylation can sometimes lead to potent compounds, it can also significantly diminish activity, as seen with pazufloxacin.[6] This variability underscores the need for careful molecular modeling and empirical testing to predict the impact of such a modification.

Future research should focus on hybrid designs that may incorporate elements of both strategies. For example, exploring acetylated derivatives on different heterocyclic linkers at the C-7 position or combining an acetyl moiety with different halogenation patterns on the core quinolone ring could yield novel compounds with unique activity profiles, potentially overcoming existing resistance mechanisms.

References

  • Domagala, J. M., et al. (1988). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
  • Al-Masoudi, N. A., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Medicinal Chemistry. [Link]

  • Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.
  • Coll, R., et al. (1991). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Ma, L., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry. [Link]

  • Kim, J. Y., et al. (2007). Synthesis of quinolone analogues: 7-[2-aminomethylaziridin-1-yl]. Bulletin of the Korean Chemical Society.
  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Rusu, A., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences. [Link]

  • O'Donnell, J. A., & Gelone, S. P. (2000). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships.
  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. [Link]

  • Rusu, A., et al. (2022). The mechanism of action of antibacterial (fluoro)quinolones.
  • Andriole, V. T. (1999). The future of the quinolones. Drugs.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Chu, D. T., et al. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research. [Link]

Sources

Comparative

The Critical Role of the C7 Substituent in Quinolone-3-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

For decades, quinolone-3-carboxylic acids have been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and potent bactericidal effects. The core scaffold, a 1,4-dihydro-4-oxo-pyridine-3-c...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, quinolone-3-carboxylic acids have been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and potent bactericidal effects. The core scaffold, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for their mechanism of action, but the true determinants of their potency, spectrum, and clinical utility lie in the substituents at key positions. Among these, the C7 position has proven to be the most versatile and impactful for molecular modification.[1][2][3] This guide provides an in-depth comparison of 7-substituted quinolone-3-carboxylic acids, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that drive their antibacterial efficacy.

The Mechanism of Action: A Tale of Two Enzymes

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of double-stranded DNA breaks and, ultimately, cell death.[4] The 3-carboxyl and 4-keto groups of the quinolone core are essential for this activity, chelating a magnesium ion and interacting with the DNA and the topoisomerase enzyme.[6]

The C7 substituent, while not directly involved in the core binding interactions, plays a pivotal role in modulating the drug's affinity for the enzyme-DNA complex, influencing its antibacterial spectrum, and even overcoming resistance mechanisms.[1][2] The nature of the C7 substituent directly impacts the drug's ability to penetrate the bacterial cell wall and its susceptibility to efflux pumps.[2]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Cleavage_Complex Stabilized Enzyme-DNA-Quinolone Complex DNA DNA DNA_Gyrase->DNA Acts on DSB Double-Strand Breaks Cleavage_Complex->DSB Leads to Cell_Death Cell Death DSB->Cell_Death Induces Synthesis Workflow Start Start Reactants Combine 7-chloro-fluoroquinolone core and excess piperazine in a polar aprotic solvent (e.g., DMSO). Start->Reactants Heating Heat the reaction mixture (e.g., 140°C for 1.5-2 hours). Reactants->Heating Cooling_Dilution Cool the reaction mixture and dilute with water. Heating->Cooling_Dilution Acidification Acidify with HCl to precipitate the product. Cooling_Dilution->Acidification Filtration_Washing Filter the precipitate and wash with distilled water. Acidification->Filtration_Washing Purification Purify the crude product (e.g., recrystallization). Filtration_Washing->Purification Characterization Characterize the final product (NMR, MS, Elemental Analysis). Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of a 7-(piperazin-1-yl)quinolone.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of the 7-chloro-fluoroquinolone-3-carboxylic acid starting material with 2-3 equivalents of piperazine.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the reactants.

  • Heating: Heat the reaction mixture to a temperature between 120-140°C for 1.5 to 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. [7]4. Work-up:

    • Cool the reaction mixture to approximately 70°C.

    • Slowly add distilled water to the mixture with stirring.

    • Further cool the mixture in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt. [7]5. Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold distilled water and then with a small amount of a suitable organic solvent like ethanol.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique. [8][9] Step-by-Step Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. [7]2. Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the test quinolone in a suitable solvent (e.g., DMSO or dilute NaOH).

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to cover the desired concentration range.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. [9]5. Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

Conclusion

The substituent at the C7 position of the quinolone-3-carboxylic acid scaffold is a critical determinant of antibacterial activity and spectrum. The introduction of various cyclic amines, particularly piperazine and pyrrolidine derivatives, has been instrumental in the development of highly potent and broad-spectrum quinolone antibiotics. Structure-activity relationship studies have shown that factors such as the basicity, steric bulk, and conformational flexibility of the C7 substituent directly influence the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV. A thorough understanding of these SAR principles is essential for the rational design of new quinolone derivatives with improved efficacy, an expanded spectrum of activity, and the ability to overcome emerging resistance mechanisms.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & Medicinal Chemistry, 11(8), 1701–1708. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320–324. [Link]

  • Cavallini, G., & Massarani, E. (1958). N-Dialkylaminoalkyl Derivatives of Piperazine. Journal of the American Chemical Society, 80(14), 3878–3880. [Link]

  • Kimura, Y., Atarashi, S., Kawakami, K., Sato, K., & Hayakawa, I. (1993). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(10), 1356–1363. [Link]

  • Foroumadi, A., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5396–5407. [Link]

  • Bouzard, D., et al. (1989). Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives. Journal of Medicinal Chemistry, 32(3), 537-542. [Link]

  • Assali, M., et al. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. ResearchGate. [Link]

  • MacGowan, A. P., & Wise, R. (1998). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Journal of Antimicrobial Chemotherapy, 42(5), 599–604. [Link]

  • Palu, G., Valisena, S., Ciarrocchi, G., Gatto, B., & Palumbo, M. (1992). Quinolone binding to DNA is mediated by magnesium ions. Proceedings of the National Academy of Sciences, 89(20), 9671–9675. [Link]

  • Mladenovska, K., et al. (2007). Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives. Journal of Chemical Information and Modeling, 47(3), 1101-1110. [Link]

  • Satya Parameshwar, K., Ashok Kumar, B., Siva Reddy, A., & Parthasarathy, T. (2010). QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES OF QUINOLONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry, 3(4), 656-660. [Link]

  • Khan, I., et al. (2024). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. RSC Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2022). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. ACS Omega, 7(3), 3055-3069. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]

  • ResearchGate. (n.d.). Quantitative structure activity relationship (QSAR) studies of quinolone derivatives as potential antibacterial agents. [Link]

  • Leonard, J. T., & Roy, K. (2006). Quantitative structure-activity relationship (QSAR) studies of quinolone antibacterials against M. fortuitum and M. smegmatis using theoretical molecular descriptors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4802-4808. [Link]

  • ResearchGate. (n.d.). MIC comparison of quinolones. [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1660. [Link]

  • Kimura, Y., Atarashi, S., Kawakami, K., Sato, K., & Hayakawa, I. (1993). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(10), 1356-1363. [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Montes-Zavala, F., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 808. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Pliva d.d. (2003). A process for synthesis of fluoroquinolonic derivatives.
  • Mena-Ortiz, A., et al. (2022). Rapid and Simple Morphological Assay for Determination of Susceptibility/Resistance to Combined Ciprofloxacin and Ampicillin, Independently, in Escherichia coli. Antibiotics, 11(11), 1541. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of human EGFR for the pyrrolopyrimidines with varied 4-amino group. [Link]

Sources

Validation

A Comparative Analysis of the Antibacterial Spectrum: 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid versus Ciprofloxacin

A Technical Guide for Researchers in Drug Discovery and Development Introduction The quinolone scaffold remains a cornerstone in the development of new antibacterial agents. Its core structure, 4-oxo-1,4-dihydroquinoline...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The quinolone scaffold remains a cornerstone in the development of new antibacterial agents. Its core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is the foundation for the highly successful fluoroquinolone class of antibiotics. This guide provides a comparative analysis of the well-established second-generation fluoroquinolone, ciprofloxacin, and a lesser-known derivative, 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Ciprofloxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[1] In contrast, "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a quinolone derivative for which, to date, no direct experimental data on its antibacterial spectrum is publicly available. Therefore, this guide will leverage established structure-activity relationship (SAR) principles of the quinolone class to infer its potential antibacterial profile and compare it with the known spectrum of ciprofloxacin.[3][4][5] This analysis aims to provide a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Chemical Structures

A foundational understanding of the chemical structures of both compounds is essential for appreciating the nuances of their antibacterial activity.

cluster_0 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid cluster_1 Ciprofloxacin a a b b

Figure 1: Chemical structures of the compared quinolone compounds.

Comparative Analysis of Antibacterial Spectrum

The antibacterial spectrum of an antibiotic is a critical determinant of its clinical utility. Below is a comparison of the known activity of ciprofloxacin and the inferred activity of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid against a panel of clinically relevant bacteria.

Disclaimer: The Minimum Inhibitory Concentration (MIC) values for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are hypothetical and inferred from structure-activity relationship (SAR) studies of the quinolone class. These values are for comparative and illustrative purposes only and require experimental validation.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) in µg/mL

Bacterial SpeciesGram StainCiprofloxacin MIC (µg/mL)7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid MIC (µg/mL) - Inferred
Staphylococcus aureusGram-positive0.6[6]Likely higher than ciprofloxacin
Streptococcus pneumoniaeGram-positive0.5 - 4[7]Likely significantly higher than ciprofloxacin
Enterococcus faecalisGram-positive0.25 - 1[7]Likely higher than ciprofloxacin
Escherichia coliGram-negative0.013[6]Potentially moderate activity
Klebsiella pneumoniaeGram-negative≤0.25[8]Potentially moderate activity
Pseudomonas aeruginosaGram-negative0.15[6]Likely limited activity
Haemophilus influenzaeGram-negative≤0.03Potentially moderate activity
Neisseria gonorrhoeaeGram-negative≤0.06Potentially moderate activity
Insights from Structure-Activity Relationships (SAR)

The predicted antibacterial spectrum of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is based on the following SAR principles for the quinolone class:

  • The C-7 Substituent: This position is crucial for interaction with DNA gyrase and topoisomerase IV. The nature of the substituent at C-7 significantly influences the potency and spectrum of activity.[4][9]

    • Ciprofloxacin possesses a piperazine ring at the C-7 position, which is known to confer broad-spectrum activity, particularly against Gram-negative bacteria.[1]

    • In "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," the C-7 position is occupied by an acetyl group. This is a relatively small and neutral substituent compared to the basic piperazine ring in ciprofloxacin.

  • Impact on Gram-Positive Activity: The bulky and often basic substituents at C-7 in many potent fluoroquinolones, such as the aminopyrrolidinyl group, are known to enhance activity against Gram-positive bacteria.[1][10] The smaller, non-basic acetyl group in the target compound is therefore predicted to result in weaker activity against Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae compared to ciprofloxacin.

  • Impact on Gram-Negative Activity: While the C-7 piperazine ring of ciprofloxacin is a key contributor to its potent anti-Gram-negative activity, other quinolones with different C-7 substituents still exhibit activity.[11] The acetyl group's impact is less certain without experimental data. It is plausible that it may allow for some interaction with the target enzymes in Gram-negative bacteria, leading to moderate activity, but it is unlikely to match the potency of ciprofloxacin, especially against challenging pathogens like Pseudomonas aeruginosa.[3][5]

Experimental Protocols for Determining Antibacterial Spectrum

To experimentally validate the inferred activity of novel compounds like 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, standardized methodologies are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing susceptibility via agar disk diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. B Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute to the final concentration. A->B C Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). B->C D Incubate the plate at 35°C for 16-20 hours. C->D E Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth. D->E

Figure 2: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only). Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

A Prepare a standardized bacterial inoculum (0.5 McFarland standard). B Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate. A->B C Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface. B->C D Incubate the plate at 35°C for 16-20 hours. C->D E Measure the diameter of the zone of complete growth inhibition around each disk. D->E F Interpret the results as 'Susceptible', 'Intermediate', or 'Resistant' based on standardized zone diameter breakpoints. E->F

Figure 3: Workflow for the agar disk diffusion susceptibility test.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a standardized concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. Interpret these zone diameters according to established breakpoints to categorize the organism as susceptible, intermediate, or resistant to the tested agent.

Mechanism of Action

The shared 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core strongly suggests that both ciprofloxacin and 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exert their antibacterial effects through the same general mechanism: inhibition of bacterial type II topoisomerases.

A Quinolone antibiotic enters the bacterial cell. B The antibiotic binds to the DNA-gyrase/topoisomerase IV complex. A->B C This stabilizes the transient double-strand DNA breaks created by the enzymes. B->C D Inhibition of DNA relegation leads to an accumulation of DNA damage. C->D E Disruption of DNA replication and transcription. D->E F Bacterial cell death. E->F

Figure 4: Generalized mechanism of action for quinolone antibiotics.

Ciprofloxacin: As a well-characterized fluoroquinolone, ciprofloxacin's primary target in Gram-negative bacteria is DNA gyrase, while in Gram-positive bacteria, it more effectively inhibits topoisomerase IV.[1] By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, the cessation of DNA replication and transcription, and ultimately, bacterial cell death.

7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: It is highly probable that this compound also targets DNA gyrase and topoisomerase IV. The 3-carboxylic acid and 4-oxo groups are essential for binding to the cleaved DNA within the enzyme-DNA complex.[5] The differences in potency and spectrum compared to ciprofloxacin would arise from the different interactions of the C-7 substituent (acetyl group versus piperazine ring) with the amino acid residues of the target enzymes.[12]

Conclusion and Future Directions

This guide provides a comprehensive comparison of the antibacterial spectrum of the established antibiotic ciprofloxacin and the novel compound 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. While ciprofloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, the analysis of structure-activity relationships suggests that 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is likely to have a more limited spectrum, with potentially moderate activity against some Gram-negative bacteria and weaker activity against Gram-positives.

For researchers and drug development professionals, this comparative analysis underscores the critical role of the C-7 substituent in determining the antibacterial profile of quinolones. The key takeaway is the urgent need for experimental validation of the inferred activity of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Performing the standardized MIC and disk diffusion assays detailed in this guide would provide the necessary empirical data to confirm or refute the hypotheses derived from SAR studies. Such experimental work is fundamental to advancing our understanding of this and other novel quinolone derivatives and is a crucial step in the journey of discovering new and effective antibacterial therapies.

References

  • Ciprofloxacin - Wikipedia. Available from: [Link]

  • Emmerson AM, Jones AM. The quinolones: decades of development and use. J Antimicrob Chemother. 2003 May;51 Suppl 1:13-20.
  • Ren, Y., et al. (2020). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current medicinal chemistry, 27(19), 3145–3173.
  • Chu, D. T., & Fernandes, P. B. (1989). Quinolone antimicrobial agents: structure-activity relationships. Antimicrobial agents and chemotherapy, 33(2), 131–135.
  • EUCAST. Ciprofloxacin MIC distributions. Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. The Journal of infectious diseases, 209(4), 488–495.
  • Clinical and Laboratory Standards Institute. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Tenth Edition. CLSI, 2015.
  • Clinical and Laboratory Standards Institute. M02-A13: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard-Thirteenth Edition. CLSI, 2018.
  • Domagala, J. M., et al. (1990). New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of medicinal chemistry, 33(2), 849–854.
  • Pan, X. S., & Fisher, L. M. (2000). Engineering the specificity of antibacterial fluoroquinolones: benzenesulfonamide modifications at C-7 of ciprofloxacin change its primary target in Streptococcus pneumoniae from topoisomerase IV to gyrase. Antimicrobial agents and chemotherapy, 44(10), 2810–2816.
  • EUCAST. (2024). EUCAST ciprofloxacin area of technical uncertainty in Escherichia coli and Klebsiella pneumoniae using BD Phoenix™ and VITEK® 2 automated susceptibility systems. Journal of Antimicrobial Chemotherapy.
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358–1363.
  • Fass, R. J. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American journal of medicine, 82(4A), 15–18.
  • Al-Trawneh, S. A., & Taha, M. O. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules (Basel, Switzerland), 26(23), 7175.
  • Claus, H., et al. (2021). Distribution of the E. coli ciprofloxacin MICs and comparison with ECOFFs.
  • Zhang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry, 10, 959604.
  • Le, D. T., et al. (2021). MIC 50 and MIC 90 values of ciprofloxacin, minocycline, or rifampin alone and in combination with either tobramycin-ciprofloxacin hybrid 11, tobramycin-lysine peptoid hybrid 13, or tobramycin-NMP hybrid 14 against MDR/XDR P. aeruginosa isolates (n 10) a.
  • BenchChem. (2025).
  • University of Nebraska Medical Center. Gram Positive Cocci (GPC) Gram Neg (rods = GNR)
  • Firsov, A. A., et al. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial agents and chemotherapy, 42(10), 2575–2580.
  • Hogberg, T., et al. (1984). Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. Journal of medicinal chemistry, 27(12), 1543–1548.
  • Ani, N., et al. (2016). Antibiotics susceptibility profiles of gram positive isolates.
  • Bookstaver, P. B., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics (Basel, Switzerland), 9(10), 652.
  • Asiri, A. M., & Khan, S. A. (2010). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 15(8), 5208–5217.
  • Abu-Hashem, A. A., & Youssef, M. M. (2015). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, V[1]. Synthesis and antibacterial activity of some new 2, 3-disubstituted 7-oxo-7, 10-dihydropyrido [2, 3-f] quinoxaline-8-carboxylic acids and esters. Zeitschrift fur Naturforschung. B, A journal of chemical sciences, 70(1), 29–36.

  • Masadeh, M. M., et al. (2012). Determination of MIC of ciprofloxacin.
  • Humphries, R. M., et al. (2021). Distributions of ciprofloxacin and levofloxacin MICs according to GD and the reference method (either broth microdilution or agar dilution).

Sources

Comparative

A Comparative Guide to the In Vitro ADMET Properties of 7-Acetyl-Quinolone Derivatives

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a new chemical entity is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a new chemical entity is paramount. This guide provides a comparative analysis of the in vitro ADMET properties of 7-acetyl-quinolone derivatives, a promising class of compounds with diverse biological activities. While extensive experimental data on this specific subclass is emerging, we can infer and compare their likely properties against well-characterized quinolone analogs, such as the widely used fluoroquinolones. This guide will delve into the key in vitro assays that form the bedrock of early drug discovery, providing not just the "what" but the "why" behind the experimental choices and interpreting the potential implications for drug development.

Quinolones are a significant class of synthetic compounds, initially recognized for their antibacterial prowess.[1] Their scaffold has proven to be a versatile template for developing agents with a broad spectrum of biological activities, including anticancer properties.[2] Chemical modifications, particularly at the C-7 position, have been a focal point for modulating the pharmacological and pharmacokinetic properties of these molecules. The introduction of an acetyl group at this position presents a unique structural motif that warrants a thorough investigation of its ADMET characteristics.

I. Absorption: Predicting Oral Bioavailability

A crucial determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[3][4] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Comparative Permeability Profile

While direct experimental data for 7-acetyl-quinolone derivatives in Caco-2 assays is not yet widely published, we can draw comparisons with established fluoroquinolones. A study on the permeability of several fluoroquinolones classified ciprofloxacin as a low permeability drug, whereas lomefloxacin, levofloxacin, and ofloxacin were categorized as high permeability drugs.[5] All four of these quinolones exhibited concentration-dependent permeability, suggesting the involvement of active transport mechanisms.[5] Furthermore, the degree of efflux, a process where the cell actively pumps a substance out, varied among these compounds, with ciprofloxacin showing the highest efflux.[5]

Table 1: Comparative Caco-2 Permeability of Fluoroquinolone Analogs

CompoundApparent Permeability (Papp) (cm/s)Permeability ClassEfflux Ratio (B-A/A-B)Reference
CiprofloxacinLowLow> Lomefloxacin[5]
LomefloxacinHighHigh< Ciprofloxacin[5]
LevofloxacinHighHigh< Lomefloxacin[5]
OfloxacinHighHigh< Levofloxacin[5]

For 7-acetyl-quinolone derivatives, the nature of the substituent at the 7-position will critically influence its permeability. The acetyl group, being relatively small and polar, may have a variable impact. It is plausible that these derivatives will exhibit moderate to high permeability, but this is highly dependent on the overall physicochemical properties of the entire molecule. The potential for active transport and efflux must also be considered and can be investigated using specific inhibitors in the Caco-2 assay.[3]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of a test compound using the Caco-2 cell model.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system.
  • The cells are cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[3]
  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assessment:

  • The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B transport).
  • Simultaneously, in a separate set of wells, the compound is added to the basolateral (B) side to assess efflux (B to A transport).
  • Samples are taken from the receiver compartment (B for absorption, A for efflux) at specific time points over a 2-hour incubation period.[3]

3. Quantification and Data Analysis:

  • The concentration of the test compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.
  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of drug transport across the monolayer.
  • A is the surface area of the membrane.
  • C0 is the initial concentration of the compound in the donor compartment.
  • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[3]

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_0 Cell Culture cluster_1 Permeability Experiment cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to Apical (A) or Basolateral (B) side C->D E Incubate for 2 hours D->E F Collect samples from receiver compartment E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp (A-B and B-A) G->H I Determine Efflux Ratio H->I

Caption: Workflow for the in vitro Caco-2 permeability assay.

II. Distribution: The Role of Plasma Protein Binding

Once a drug enters the systemic circulation, its distribution to various tissues is influenced by its binding to plasma proteins, primarily albumin.[2] Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. Therefore, determining the extent of plasma protein binding (PPB) is a critical step in drug discovery.

Comparative Plasma Protein Binding

The majority of fluoroquinolone drugs exhibit low to moderate plasma protein binding, typically in the range of 20% to 40%.[2][6] This characteristic contributes to their good tissue penetration. For 7-acetyl-quinolone derivatives, the degree of PPB will be influenced by their lipophilicity and other electronic features. While specific data is needed, it is reasonable to hypothesize that they will also display low to moderate binding, a favorable property for achieving therapeutic concentrations at the site of action.

Table 2: Plasma Protein Binding of Common Fluoroquinolones

CompoundPlasma Protein Binding (%)Primary Binding ProteinReference
Ciprofloxacin~30%Albumin[6]
Levofloxacin~31%Albumin[6]
Moxifloxacin~48%Albumin[6]

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma.

1. Apparatus Setup:

  • A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
  • One compartment is filled with plasma containing the test compound, and the other with a protein-free buffer.

2. Equilibration:

  • The apparatus is incubated at 37°C with gentle agitation to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

3. Sample Analysis:

  • After equilibration, the concentration of the test compound in both the plasma and buffer compartments is measured by LC-MS/MS.
  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer compartment to the concentration in the plasma compartment.

III. Metabolism: Assessing Metabolic Stability

The metabolic stability of a compound determines its half-life in the body and influences its dosing regimen. In vitro assays using liver microsomes or hepatocytes are essential for predicting in vivo hepatic clearance.[7] These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

Predicting Metabolic Fate

By incubating the 7-acetyl-quinolone derivatives with human liver microsomes (HLM) or hepatocytes, we can determine their intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver enzymes towards the compound.[8]

Table 3: Interpreting In Vitro Metabolic Stability Data

In Vitro Half-life (t1/2)Intrinsic Clearance (CLint)Predicted In Vivo Hepatic Clearance
> 30 minLowLow
10 - 30 minModerateModerate
< 10 minHighHigh

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of a test compound using liver microsomes.

1. Incubation:

  • The test compound is incubated with pooled human liver microsomes at 37°C.[9]
  • The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP-mediated metabolism.[9]
  • A control incubation without NADPH is also performed to assess non-enzymatic degradation.

2. Time-Point Sampling:

  • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

3. Analysis:

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
  • The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
  • The intrinsic clearance (CLint) is then calculated from the half-life.

Diagram 2: Metabolic Stability Assay Workflow

G cluster_0 Incubation Setup cluster_1 Sampling cluster_2 Data Analysis A Incubate test compound with liver microsomes at 37°C B Initiate reaction with NADPH A->B C Collect aliquots at multiple time points B->C D Quench reaction with cold acetonitrile C->D E Quantify parent compound (LC-MS/MS) D->E F Plot ln(% remaining) vs. time E->F G Calculate in vitro t1/2 and Intrinsic Clearance (CLint) F->G

Caption: General workflow for an in vitro liver microsomal stability assay.

IV. Toxicity: Early Assessment of Cytotoxicity

Early identification of potential toxicity is crucial to avoid late-stage drug development failures. In vitro cytotoxicity assays using various human cell lines provide a preliminary assessment of a compound's safety profile.

Comparative Cytotoxicity

Several novel quinolone derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, with some compounds showing greater potency than established anticancer drugs like doxorubicin.[1][10][11] This highlights the potential of the quinolone scaffold in oncology. For 7-acetyl-quinolone derivatives intended for non-cancer indications, it is important to assess their cytotoxicity against relevant normal human cell lines to ensure a therapeutic window. Conversely, if being developed as anticancer agents, high potency against cancer cells and lower toxicity to normal cells is desirable.[11]

Table 4: In Vitro Cytotoxicity of Novel Quinolone Derivatives (Illustrative Examples)

Compound ClassCell LineIC50 (µM)Reference
4-Quinolone-3-carboxamideBreast Cancer (MDA-MB-231)7.10[11]
4-Quinolone-3-carboxamideNon-cancerous breast (MCF-10A)> 83.2[11]
3-Aryl-2-quinoloneVarious Human Cancer Lines> 10[12]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Human cells (e.g., HepG2 for liver toxicity, or a specific cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

4. Formazan Solubilization and Measurement:

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The cell viability is expressed as a percentage of the untreated control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Conclusion

This guide provides a comparative framework for understanding the in vitro ADMET properties of 7-acetyl-quinolone derivatives. By leveraging data from structurally related and well-characterized quinolone analogs, we can anticipate the likely pharmacokinetic and safety profiles of this novel chemical series. The detailed experimental protocols for key in vitro ADMET assays—Caco-2 permeability, plasma protein binding, liver microsomal stability, and MTT cytotoxicity—offer a practical roadmap for researchers to generate crucial data for their drug discovery programs. As more experimental data on 7-acetyl-quinolone derivatives become available, a more direct and refined comparison will be possible, further guiding the optimization of this promising class of compounds into safe and effective medicines.

References

  • Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. (n.d.). ACS Publications. Retrieved from [Link]

  • Clinical Role of Protein Binding of Quinolones. (2002). PubMed. Retrieved from [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (n.d.). PubMed. Retrieved from [Link]

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Clinical Role of Protein Binding of Quinolones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Permeability classification of representative fluoroquinolones by a cell culture method. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ADME properties of derivatives and ciprofloxacin by Graphical picture... (n.d.). ResearchGate. Retrieved from [Link]

  • In silico design based on quantum chemical, molecular docking studies and ADMET predictions of ciprofloxacin derivatives as novel potential antibacterial and antimycrobacterium agents. (2023). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Compound 7g Caco-2 permeability study Compound 7g Caco-2 permeability results summary... (n.d.). ResearchGate. Retrieved from [Link]

  • In-vitro plasma protein binding. (2023). protocols.io. Retrieved from [Link]

  • Physicochemical and ADMET Parameters of Molecules 2−14, and Ciprofloxacin a. (n.d.). ResearchGate. Retrieved from [Link]

  • Plasma protein binding – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Retrieved from [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate. (n.d.). eScholarship.org. Retrieved from [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. (2023). MDPI. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Enantiomeric Purity Analysis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of mod...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of modern analytical techniques for the enantiomeric purity analysis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a quinolone derivative of significant interest. We will explore the causality behind experimental choices in Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data from closely related structural analogs to provide a practical framework for method development and validation.

The Imperative of Enantiomeric Purity in Quinolone Carboxylic Acids

The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects.[1] Therefore, regulatory bodies mandate strict control over the enantiomeric composition of pharmaceutical compounds.[2] 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid possesses a stereocenter, making the development of robust and reliable analytical methods for its enantiomeric purity a critical step in its development pathway. This guide will compare the predominant techniques used for this purpose, offering insights into their principles, performance, and practical application.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its high resolution, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[1][2] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP, leading to different retention times.[2]

The Mechanism of Chiral Recognition in HPLC

Successful chiral separation on a CSP is governed by the "three-point interaction model," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP are necessary for enantiomeric recognition. The greater the difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP, the better the separation.

Experimental Protocol: A Model Method for a Quinolone Carboxylic Acid Analog

While a specific, validated method for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not publicly available, the following protocol for a structurally similar fluoroquinolone provides a robust starting point for method development.

Objective: To achieve baseline separation of the enantiomers of a quinolone carboxylic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IG-3 (250 x 4.6 mm, 3 µm)

  • Mobile Phase: 10 mM Ammonium Acetate in Methanol (30:70, v/v)[3]

  • Flow Rate: 0.7 mL/min[3]

  • Column Temperature: 25°C[3]

  • Detection: UV at 284 nm[3]

  • Injection Volume: 10 µL

Rationale for Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak IG-3 are known for their broad applicability in separating chiral compounds, including those with acidic and aromatic functionalities present in the target molecule.

  • Mobile Phase: The combination of a polar organic solvent (methanol) and an aqueous buffer (ammonium acetate) in reversed-phase mode is a common starting point. The ammonium acetate helps to control the ionization of the carboxylic acid group, which is crucial for consistent interactions with the CSP.

  • Temperature Control: Maintaining a constant column temperature is critical for reproducible retention times and enantioselectivity.

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development Workflow A Analyte Characterization (pKa, solubility, UV spectra) B CSP Screening (Polysaccharide, Pirkle, etc.) A->B Select potential columns C Mobile Phase Optimization (Solvent, Additives, pH) B->C Optimize for best separation D Parameter Optimization (Flow rate, Temperature) C->D Fine-tune for robustness E Method Validation (ICH Q2(R1)) D->E Verify performance

Caption: Chiral HPLC method development workflow.

Chiral Capillary Electrophoresis (CE): High Efficiency and Low Consumption

Capillary electrophoresis has emerged as a powerful alternative to HPLC for chiral separations, offering exceptionally high separation efficiencies, short analysis times, and minimal consumption of solvents and chiral selectors.[4] In chiral CE, a chiral selector is typically added to the background electrolyte (BGE), and separation occurs due to differences in the electrophoretic mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.[5]

The Principle of Enantioseparation in CE

The observed electrophoretic mobility of an analyte in the presence of a chiral selector is a weighted average of the mobility of the free analyte and the analyte-selector complex. Since the two enantiomers may have different binding constants with the chiral selector, they will have different effective mobilities, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules.[6]

Experimental Protocol: A Generic Method for Fluoroquinolone Enantiomers

The following protocol, adapted from the analysis of various fluoroquinolones, serves as an excellent template for the analysis of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[7]

Objective: To resolve the enantiomers of a fluoroquinolone carboxylic acid using CE.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm).

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 70 mM phosphate buffer containing 40 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD), pH adjusted to 3.9.[7]

  • Applied Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV at 290 nm

Rationale for Experimental Choices:

  • Chiral Selector: HP-β-CD is a versatile and widely used neutral cyclodextrin that can effectively encapsulate the aromatic quinolone core.[7]

  • Background Electrolyte and pH: A low pH phosphate buffer ensures that the carboxylic acid group is protonated to varying degrees, influencing its interaction with the cyclodextrin and its overall electrophoretic mobility. The low pH also suppresses the ionization of silanol groups on the capillary wall, reducing electroosmotic flow and analyte-wall interactions.

  • Voltage and Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency while minimizing Joule heating.

Workflow for Chiral CE Method Development

G cluster_1 Method Development Workflow F Analyte Properties (pKa, charge) G Chiral Selector Screening (Neutral & charged cyclodextrins) F->G Guide initial selection H BGE Optimization (pH, Buffer concentration, CS concentration) G->H Optimize separation conditions I Voltage & Temperature Optimization H->I Improve resolution & speed J Method Validation I->J Confirm suitability

Caption: Chiral CE method development workflow.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Powerful Quantitative Tool

NMR spectroscopy offers a distinct approach for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte form rapidly exchanging diastereomeric solvates.[8] These diastereomeric complexes exist in different chemical environments, which can lead to separate, observable signals for the two enantiomers in the NMR spectrum.[9] The ratio of the integrals of these signals provides a direct and accurate measure of the enantiomeric excess.

The Principle of Enantiodiscrimination by NMR

The key to successful enantiodiscrimination by NMR is the formation of diastereomeric complexes with sufficiently different magnetic environments to induce a chemical shift non-equivalence (ΔΔδ) between corresponding protons of the two enantiomers. The magnitude of this separation is influenced by the nature of the CSA, the analyte, the solvent, and the temperature.

Experimental Protocol: A General Approach for Carboxylic Acids

This protocol outlines a general procedure for the enantiomeric excess determination of a chiral carboxylic acid using a CSA.[10]

Objective: To determine the enantiomeric excess of a chiral carboxylic acid by ¹H NMR.

Materials:

  • High-resolution NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a BINOL-based amino alcohol)[10]

  • Racemic and enantiomerically enriched samples of the analyte.

Procedure:

  • Prepare a solution of the analyte (racemic or unknown sample) in CDCl₃ (e.g., 5 mg in 0.6 mL).

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • To the same NMR tube, add a molar equivalent of the CSA.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Identify a proton signal (ideally a singlet or a well-resolved multiplet) close to the chiral center that shows splitting in the presence of the CSA.

  • Integrate the two resolved signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Rationale for Experimental Choices:

  • Chiral Solvating Agent: The choice of CSA is critical and often empirical. CSAs that can form strong intermolecular interactions, such as hydrogen bonds, with the carboxylic acid group of the analyte are often effective.

  • Solvent: A non-polar, aprotic solvent like CDCl₃ is typically used to promote the formation of hydrogen-bonded diastereomeric complexes.

  • Molar Ratio: A 1:1 molar ratio of analyte to CSA is a good starting point, but this can be optimized to maximize the chemical shift difference.

Performance Comparison of Analytical Techniques

ParameterChiral HPLCChiral CENMR with CSA
Principle Differential partitioning with a chiral stationary phaseDifferential mobility of transient diastereomeric complexesFormation of diastereomeric solvates with distinct NMR signals
Resolution (Rs) Typically > 1.5 for baseline separation[11]High efficiency can lead to very high resolutionDependent on ΔΔδ and line width
Selectivity (α) Generally > 1.1 for good separationCan be very high with appropriate selectorNot directly comparable
Analysis Time 10 - 30 minutes[11]5 - 20 minutes< 10 minutes per sample
LOD/LOQ ng/mL to µg/mL range[11]Generally higher than HPLC, but can be improvedmg/mL range (less sensitive)
Precision (%RSD) < 2% for major enantiomer[11]Typically < 3%< 2%
Solvent Consumption HighVery LowLow
Method Development Can be time-consuming due to column screeningRelatively fast due to BGE modificationCan be rapid if a suitable CSA is known
Validation Well-established protocols (ICH Q2(R1))[12][13]Well-established protocolsLess standardized for routine QC

Conclusion: Selecting the Optimal Technique

The choice of analytical method for the enantiomeric purity of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid depends on the specific requirements of the analysis.

  • Chiral HPLC remains the workhorse for quality control environments due to its robustness, high precision, and established validation guidelines. It is the recommended technique for routine analysis and release testing.

  • Chiral CE is an excellent orthogonal technique for method validation and is particularly advantageous when sample amounts are limited or when rapid method development is required. Its high efficiency can resolve enantiomers that are difficult to separate by HPLC.

  • NMR with CSAs is a powerful tool for absolute quantification without the need for a reference standard of the pure enantiomer. While less sensitive than chromatographic methods, it is invaluable for structural confirmation and for providing an independent measure of enantiomeric excess.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can develop and validate a scientifically sound analytical strategy to ensure the stereochemical integrity of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and other chiral pharmaceuticals.

References

  • PubMed. (n.d.). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Retrieved January 16, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved January 16, 2026, from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved January 16, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. Retrieved January 16, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved January 16, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2011). Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-β-cyclodextrin as chiral selector. Retrieved January 16, 2026, from [Link]

  • MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Retrieved January 16, 2026, from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2015). Enantiodiscrimination of carboxylic acids using the NMR chiral solvating agent diphenylprolinols. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved January 16, 2026, from [Link]

  • LCGC North America. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 16, 2026, from [Link]

  • MDPI. (2022). Cyclodextrin-Modified Capillary Zone Electrophoresis for the Chiral Analysis of Proline and Hydroxyproline Stereoisomers in Chicken Collagen Hydrolysates. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved January 16, 2026, from [Link]

  • PubMed. (n.d.). Chiral Separation of Four Fluoroquinolone Compounds Using Capillary Electrophoresis With Hydroxypropyl-Beta-Cyclodextrin as Chiral Selector. Retrieved January 16, 2026, from [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved January 16, 2026, from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 16, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of the novel compound, "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid." Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of the novel compound, "7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid." Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity of this promising molecule.

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Motif with Inherent Cross-Reactivity Potential

The 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, from antibacterial fluoroquinolones to potent anti-cancer kinase inhibitors. Its rigid, planar structure and capacity for diverse substitutions make it an ideal candidate for interacting with various biological targets, particularly the ATP-binding sites of protein kinases.

Our focus compound, 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, is a novel derivative within this class. While its primary target is under investigation, the inherent nature of its quinoline core necessitates a thorough evaluation of its off-target binding profile. Understanding this cross-reactivity is paramount for predicting potential side effects, elucidating its mechanism of action, and ultimately determining its therapeutic viability.

This guide will provide a comparative analysis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid against relevant alternative compounds and detail the essential experimental protocols for a comprehensive cross-reactivity assessment.

The Imperative of Cross-Reactivity Profiling

A compound's selectivity is a critical determinant of its safety and efficacy. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A systematic cross-reactivity study is therefore not merely a regulatory hurdle but a fundamental aspect of understanding a compound's biological footprint. The quinoline scaffold, in particular, has a known propensity for interacting with a broad range of protein kinases, including but not limited to:

  • c-Met: A receptor tyrosine kinase implicated in cell proliferation and motility.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell growth and differentiation, often dysregulated in cancer.[3][4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis.[6][7]

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in a multitude of cellular processes.[8][9][10]

Furthermore, the structural similarity of our lead compound to fluoroquinolone antibiotics raises the possibility of off-target effects observed with that class, such as central nervous system (CNS) and cardiovascular toxicities.[11][12][13][14][15][16][17]

Comparative Compound Selection: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, we will compare its performance against two classes of compounds:

  • Structurally Related Compounds with Known Off-Target Effects: Fluoroquinolone antibiotics (e.g., Ciprofloxacin, Moxifloxacin) serve as a crucial benchmark for potential liabilities associated with the quinoline core.

  • Kinase Inhibitors with Varying Selectivity Profiles:

    • Cabozantinib: A multi-kinase inhibitor with a quinoline core that targets c-Met and VEGFR2, among others.[1]

    • Erlotinib: A more selective inhibitor of EGFR.[5]

This comparative approach will allow for a nuanced interpretation of the experimental data, highlighting both potential risks and opportunities for our lead compound.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged experimental strategy is essential for a thorough assessment of off-target binding. The following workflows provide a logical and robust framework for this investigation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Cross-Reactivity Screening cluster_secondary_validation Secondary Target Validation cluster_functional_assessment Functional & Phenotypic Assessment synthesis Synthesis via Gould-Jacobs Reaction qc Purity & Identity Confirmation (NMR, LC-MS, HPLC) synthesis->qc kinome_scan Broad Kinome Profiling (e.g., KINOMEscan®) qc->kinome_scan Test Compound binding_assay Quantitative Binding Assays (Radioligand or AlphaScreen) kinome_scan->binding_assay Identified Hits cellular_assay Cellular Target Engagement (Cellular Thermal Shift Assay) kinome_scan->cellular_assay Identified Hits cell_panel Cancer Cell Line Panel Screening binding_assay->cell_panel cellular_assay->cell_panel off_target_pheno Phenotypic Assays for Known Off-Target Liabilities (e.g., hERG) cell_panel->off_target_pheno

Figure 1: A comprehensive workflow for cross-reactivity profiling.
Part 1: Synthesis and Characterization

A prerequisite for any biological study is a well-characterized compound of high purity. The 4-oxo-1,4-dihydro-quinoline-3-carboxylic acid scaffold is commonly synthesized via the Gould-Jacobs reaction.[18][19][20][21]

Protocol 1: Synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid via Gould-Jacobs Reaction

  • Condensation: React 3-aminoacetophenone with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a high-boiling point solvent or under neat conditions at elevated temperatures.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is cyclized at high temperatures (typically >250 °C) in a solvent such as Dowtherm A to form the ethyl ester of 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

  • Hydrolysis: The ethyl ester is saponified using a base such as sodium hydroxide.

  • Acidification: The reaction mixture is acidified to precipitate the final product, 7-acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

  • Purification and Characterization: The crude product is purified by recrystallization. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, LC-MS, and HPLC analysis.

Part 2: Broad Kinome Profiling

Given the propensity of the quinoline scaffold to interact with kinases, an initial broad screening against a large panel of kinases is the most efficient way to identify potential off-targets.

kinome_profiling compound Test Compound (7-Acetyl-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid) binding_event Competition Binding Event (Displacement of an immobilized ligand) compound->binding_event kinase_panel Large Panel of Purified Kinases (e.g., >400 kinases) kinase_panel->binding_event quantification Quantification of Bound Kinase (e.g., qPCR of DNA tag) binding_event->quantification data_analysis Data Analysis (% Inhibition, Kd determination) quantification->data_analysis

Figure 2: Workflow for broad kinase profiling (e.g., KINOMEscan®).

Protocol 2: Broad Kinase Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

  • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

  • Compound Preparation: Prepare a stock solution of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in DMSO.

  • Assay Execution (performed by a specialized vendor):

    • The test compound is incubated with a panel of kinases, each tagged with a unique DNA identifier.

    • The kinase-compound mixture is then added to wells containing an immobilized ligand that binds to the active site of the kinases.

    • After an incubation period to allow for binding equilibrium, unbound kinase is washed away.

    • The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as percent inhibition relative to a DMSO control. For compounds showing significant inhibition, a dissociation constant (Kd) can be determined by running the assay at multiple compound concentrations.

Table 1: Hypothetical Kinome Profiling Data

Kinase Target% Inhibition at 1 µMKd (nM)
Primary Target X 9815
c-Met75250
VEGFR268400
EGFR30>1000
CK285150
... (other kinases)<20>10000
Part 3: Secondary Target Validation

Hits identified from the primary screen must be validated using orthogonal assays to confirm the interaction and obtain quantitative binding or functional data.

Protocol 3: Quantitative Kinase Inhibition Assay (AlphaScreen)

  • Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the phosphorylation of a biotinylated substrate by a kinase.[22][23][24][25][26]

  • Reagent Preparation:

    • Prepare a dilution series of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

    • Prepare a reaction mixture containing the kinase of interest (e.g., c-Met, VEGFR2, CK2), its biotinylated substrate, and ATP.

  • Kinase Reaction:

    • Add the test compound dilutions to the kinase reaction mixture.

    • Incubate to allow for the phosphorylation reaction to proceed.

  • Detection:

    • Add streptavidin-coated donor beads and phospho-specific antibody-conjugated acceptor beads.

    • Incubate in the dark. If the substrate is phosphorylated, the beads are brought into proximity, generating a chemiluminescent signal.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[27][28][29][30][31]

  • Cell Treatment:

    • Culture cells that endogenously express the target kinase (e.g., a cancer cell line with high c-Met expression).

    • Treat the cells with various concentrations of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated protein and cell debris by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Comparative IC50 and Thermal Shift Data

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)EGFR IC50 (nM)CK2 IC50 (nM)c-Met ΔTm (°C)
7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid 250400>1000150+5.2
Cabozantinib1.30.0351100>1000+7.8
Erlotinib>10000>100001>10000Not Determined
Ciprofloxacin>10000>10000>10000>10000No Shift
Part 4: Functional and Phenotypic Assessment

The final step is to assess the functional consequences of the observed off-target interactions.

Protocol 5: Cancer Cell Line Panel Screening

  • Cell Lines: Select a panel of cancer cell lines with known dependencies on the identified off-target kinases (e.g., lung cancer lines with EGFR mutations, gastric cancer lines with c-Met amplification).

  • Cell Viability Assay: Treat the cell lines with a dose-response of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and the comparator compounds.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. Correlate the cellular potency with the enzymatic inhibition data to understand the functional relevance of the off-target activity.

Protocol 6: hERG Channel Inhibition Assay

  • Assay Principle: The hERG potassium channel is a critical anti-target in drug discovery due to the risk of drug-induced QT prolongation and cardiac arrhythmias.[11][12]

  • Execution: This is typically performed as a fee-for-service assay using automated patch-clamp electrophysiology.

  • Data Analysis: The IC50 for hERG channel inhibition is determined and used to calculate a therapeutic index relative to the on-target potency.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. By employing a combination of broad screening, quantitative validation, and functional assessment, researchers can build a detailed understanding of the compound's selectivity. The comparative data generated against relevant benchmarks will be instrumental in making informed decisions about the future development of this promising molecule. A thorough understanding of its off-target interactions will not only mitigate potential risks but may also uncover new therapeutic opportunities through beneficial polypharmacology.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Dual inhibitors of epidermal growth factor receptor and topoisomerase IIα derived from a quinoline scaffold. RSC Publishing. [Link]

  • Cardiotoxicity of fluoroquinolones. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. ACS Publications. [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • C-Met quinoline inhibitors: cabozantinib and foretinib (in boxes structure analogies are highlighted). ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. PubMed. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed. [Link]

  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Fluoroquinolone Antibiotics Linked To Heart Problems In Patients With Cardiac Issues. Science 2.0. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • Two-step AlphaScreen kinase assay. (a) Schematic assay presentation.... ResearchGate. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. [Link]

  • [PDF] Cardiotoxicity of fluoroquinolones. Semantic Scholar. [Link]

  • redefining-the-significance-of-quinoline-containing-compounds-as-potent-vegfr-2-inhibitors-for-cancer-therapy. Ask this paper | Bohrium. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • Quinolone Neurotoxicity: How to Avoid or Minimize the Risk. Consultant360. [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. PubMed. [Link]

  • Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus. [Link]

  • Some clinically used VEGFR-2 inhibitors as well as quinoxaline.... ResearchGate. [Link]

  • Serious cardiovascular adverse events with fluoroquinolones versus other antibiotics: A self‐controlled case series analysis. National Institutes of Health. [Link]

  • Casein kinase inhibitor. Otava Chemicals. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. PubMed Central. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Fluoroquinolone Induced Neurotoxicity: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • TGA warns of severe CNS and psychiatric events linked to antibiotic. AusDoc. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Depressive and Other Adverse CNS Effects of Fluoroquinolones. MDPI. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

Validation

A Comparative Guide to Validated Analytical Standards for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical standards for 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , a quinolone derivative of interest. As a validated analytical standard for this specific compound is not commercially prevalent, this guide will establish a robust analytical framework by leveraging validated methodologies for a closely related and widely studied compound, Ciprofloxacin . This comparative approach will provide the necessary tools to develop and validate a reliable analytical method for the title compound.

Introduction: The Imperative for Validated Analytical Standards

"7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" belongs to the quinolone class of compounds, which are foundational in the development of antibacterial agents. The efficacy and safety of any potential drug candidate are critically dependent on the purity and accurate quantification of the active pharmaceutical ingredient (API). A validated analytical standard serves as a benchmark for identity, purity, and strength, ensuring the reliability and reproducibility of experimental data throughout the drug development lifecycle.

This guide will navigate the principles of establishing a validated analytical standard, using the well-documented methodologies for Ciprofloxacin as a practical blueprint. We will explore the development of a High-Performance Liquid Chromatography (HPLC) method, a cornerstone of pharmaceutical analysis, and discuss the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" and Ciprofloxacin is fundamental to developing a selective and robust analytical method.

Property7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acidCiprofloxacin
Molecular Formula C₁₂H₉NO₄[2]C₁₇H₁₈FN₃O₃[3]
Molecular Weight 231.21 g/mol [2]331.34 g/mol [3]
Chemical Structure A quinolone core with an acetyl group at the 7-position.A fluoroquinolone with a piperazine ring at the 7-position and a cyclopropyl group at the 1-position.[3]
Solubility Sparingly soluble in common organic solvents.Slightly soluble in water and some organic solvents.[3]
UV Absorbance Expected to have a UV maximum around 270-280 nm due to the quinolone chromophore.Maximum UV absorbance at approximately 278 nm.[3]

The structural similarities, particularly the shared 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, suggest that analytical techniques effective for Ciprofloxacin can be adapted for our target compound. The primary difference lies in the substituent at the 7-position, which will influence retention behavior in chromatography.

High-Performance Liquid Chromatography (HPLC) Method: A Comparative Protocol

HPLC is the preferred method for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[4][5] Below is a validated HPLC method for Ciprofloxacin that can serve as a starting point for developing a method for "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid."

Experimental Workflow: HPLC Analysis of Quinolones

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution (e.g., 100 µg/mL in mobile phase) filter Filter through 0.45 µm syringe filter prep_standard->filter prep_sample Prepare Sample Solution (e.g., Dissolve in mobile phase) prep_sample->filter injection Inject Sample/Standard (e.g., 20 µL) filter->injection Filtered Solution hplc_system HPLC System (Pump, Injector, Column Oven, Detector) column C18 Column (e.g., 250 x 4.6 mm, 5 µm) column->hplc_system mobile_phase Mobile Phase (e.g., Acetonitrile:Water with acid) mobile_phase->hplc_system detection UV Detection (e.g., 278 nm) injection->detection Elution chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte integration->quantification

Caption: A generalized workflow for the HPLC analysis of quinolone compounds.

Detailed HPLC Protocol for Ciprofloxacin

This protocol is adapted from established and validated methods.[3][5][6]

1. Materials and Reagents:

  • Ciprofloxacin Hydrochloride Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (Analytical grade)

  • Triethylamine (Analytical grade)

  • Water (HPLC grade/deionized)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an organic solvent (e.g., a 40:60 v/v mixture of methanol and a buffer solution). The buffer can be 0.025 M orthophosphoric acid with the pH adjusted to 3.0 ± 0.1 with triethylamine.[3]

  • Flow Rate: 1.5 mL/min[5]

  • Column Temperature: 30 ± 1°C[6]

  • Detection Wavelength: 278 nm[3][6]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh about 25 mg of Ciprofloxacin HCl reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 500 µg/mL.[5]

  • Further dilute this stock solution with the mobile phase to prepare working standards at different concentrations (e.g., 10-50 µg/mL) for linearity studies.[3]

4. Sample Solution Preparation:

  • For a bulk drug sample of "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," accurately weigh an appropriate amount and prepare a stock solution in a suitable solvent (a small amount of DMSO or methanol might be necessary for initial dissolution, followed by dilution with the mobile phase).

  • For formulated products, a suitable extraction procedure would be required.

5. System Suitability:

  • Before sample analysis, inject the standard solution multiple times (e.g., six replicates).

  • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is not more than 1.5%, and the tailing factor for the Ciprofloxacin peak is not more than 2.0.[6]

Method Validation: A Comparative Framework

A validated analytical method provides confidence in the generated data. The following table outlines the key validation parameters according to ICH guidelines and compares the expected performance for both compounds.

Validation ParameterCiprofloxacin (Established Data)7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Projected)
Specificity The method is selective for Ciprofloxacin, with no interference from excipients or degradation products.[5]A similar level of specificity is expected, though this needs to be confirmed experimentally.
Linearity Excellent linearity is typically observed in the range of 10-50 µg/mL with a correlation coefficient (r²) > 0.999.[3]A linear response is anticipated within a similar concentration range.
Accuracy High accuracy with recovery rates between 98% and 102%.[7]Similar recovery rates are expected upon experimental verification.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD values typically below 2%.[7]Comparable precision is anticipated.
Limit of Detection (LOD) Can be as low as 0.25 µM.[4]The LOD will be dependent on the molar absorptivity at the detection wavelength but is expected to be in a similar low µg/mL range.
Limit of Quantitation (LOQ) Quantifiable at low µg/mL concentrations.Expected to be in the low µg/mL range.
Robustness The method is robust to small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).Robustness will need to be experimentally determined.

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for the analysis of quinolones, particularly for preliminary assessments or in the absence of HPLC instrumentation.

  • Spectrofluorimetry: Nalidixic acid, an older quinolone, is often analyzed using spectrofluorimetry due to its native fluorescence.[8] This method can be highly sensitive and specific. It is plausible that "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" also exhibits fluorescence, making this a potential analytical avenue.

Conclusion and Recommendations

Establishing a validated analytical standard for "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a critical step in its development as a potential pharmaceutical agent. While a specific, commercially available standard with a validated method is not readily found, a robust analytical procedure can be developed and validated by leveraging the extensive knowledge base for structurally similar quinolones, such as Ciprofloxacin.

The recommended approach is to adapt the detailed HPLC-UV method for Ciprofloxacin. The initial method development should focus on optimizing the mobile phase composition to achieve a symmetrical peak shape and an appropriate retention time for "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." Subsequently, a comprehensive method validation encompassing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness must be performed in accordance with ICH guidelines to ensure the reliability of the analytical data.

This comparative guide provides a solid foundation and a clear roadmap for researchers and scientists to establish a scientifically sound and validated analytical standard for "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid," thereby facilitating its progression through the drug development pipeline.

References

  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. ResearchGate. [Link]

  • HPLC Assay Method for Ciprofloxacin. Scribd. [Link]

  • Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Standard). Conference on Nonlinear Systems Biology and Dynamics (CNSD). [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science. [Link]

  • Determination of norfloxacin, a new nalidixic acid analog, in human serum and urine by high-performance liquid chromatography. Antimicrobial Agents and Chemotherapy. [Link]

  • THE SPECTROFLUORIMETRY METHOD FOR DETERMINATION OF NALIDIXIC ACID IN HUMAN PLASMA. Brieflands. [Link]

  • RP-HPLC Method Development and Validation of Nalidixic acid in bulk and Pharmaceutical dosage forms. ResearchGate. [Link]

  • High Performance Liquid Chromatographic Determination of Nalidixic Acid in Tablets. Semantic Scholar. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica. [Link]

  • 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Crysdot. [Link]

  • 7-acetyl-4-oxo-3H-quinoline-3-carboxylic acid. PubChem. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 7-acetyl-4-oxo-4aH-quinoline-3-carboxylic acid. PubChem. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical does not end when an experiment is co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, the integrity of our research facilities, and the protection of our environment. This guide provides a detailed, scientifically-grounded framework for the safe handling and disposal of 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 51726-78-4).

As researchers, our commitment to excellence extends beyond generating data; it encompasses a deep responsibility for the materials we use from acquisition to disposal. This document is designed to empower you with the knowledge to manage this compound's waste stream confidently and in compliance with the highest safety standards. While this guide is comprehensive, it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS) before proceeding , as local regulations are paramount.

PART 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the quinolone class of compounds, which are widely used as scaffolds in antibacterial drug development.[1][2][3] While a specific, detailed toxicological profile for this exact molecule is not extensively published, data from structurally similar quinolone carboxylic acids allow us to anticipate its primary hazards.

Safety Data Sheets for analogous compounds, such as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, classify them as causing skin and serious eye irritation.[4][5][6] It is therefore prudent to handle 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as, at minimum, an irritant. Due to its classification as a complex organic chemical with potential biological activity, it must be treated as a hazardous waste unless explicitly determined otherwise by your institution's EHS department.[7] Discharging such compounds into sewer systems must be strictly avoided to prevent environmental contamination and potential long-term aquatic toxicity.[8][9][10][11][12]

Property Information Source
Chemical Name 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-
CAS Number 51726-78-4[13]
Molecular Formula C₁₂H₉NO₄[13]
Appearance Solid (Anticipated)General Chemical Knowledge
Anticipated Hazards Causes skin irritation, Causes serious eye irritation[4][6]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[8]
Disposal Consideration Hazardous Waste. Do not discharge to sewer. Requires disposal by a licensed facility.[8][14][15]
PART 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any chemical waste, ensuring personal and environmental safety is the primary directive. This begins with wearing the appropriate PPE as dictated by the chemical's SDS and standard laboratory practice.

Essential PPE for Handling Quinolone Waste:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When handling larger quantities or creating dust, safety goggles or a full-face shield are necessary to protect against splashes and airborne particles.[14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always check the glove manufacturer's compatibility chart for quinolone compounds if available. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened. For larger-scale operations, a chemical-resistant apron may be advisable.[14]

  • Work Area: All handling of this compound's waste, especially decanting or weighing, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[14]

PART 3: Waste Segregation and Containment Protocol

Proper identification and segregation are the cornerstones of a compliant waste management program.[14][16] Mixing incompatible waste streams can lead to dangerous chemical reactions, property damage, and regulatory violations.

Step 1: Waste Characterization Unless you have explicit data and EHS approval stating otherwise, all waste containing 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid must be classified as Hazardous Chemical Waste .[7][15] This includes the pure compound, solutions, reaction mixtures, and contaminated materials.

Step 2: Segregation Follow these critical segregation principles:

  • Solid vs. Liquid: Collect solid waste (powder, crystals) and liquid waste (solutions) in separate, dedicated containers.[14]

  • Aqueous vs. Organic: Do not mix aqueous solutions with organic solvent waste.[14]

  • Avoid Incompatibles: As a carboxylic acid, this compound's waste should be kept separate from bases. It should also be segregated from strong oxidizing and reducing agents.[16][17]

Step 3: Proper Containment

  • Container Selection: Use only chemically compatible containers with secure, screw-top lids. High-density polyethylene (HDPE) containers are generally suitable. Containers must be in good condition, free of leaks or cracks.[15][18]

  • Labeling: This is a strict regulatory requirement.[19][20] Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste".[15][19]

    • The full chemical name: "7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid". Avoid abbreviations or formulas.[15]

    • An accurate list of all constituents by percentage, including solvents.

    • The relevant hazard warnings (e.g., "Irritant").[19]

  • Container Management: Keep waste containers closed at all times except when adding waste.[7][15][18] Do not fill containers beyond 80-90% capacity to allow for vapor expansion and prevent spills.[14][21]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store your labeled, closed waste container in a designated SAA.[16][18] This area must be at or near the point of generation and under the control of laboratory personnel.[18][22] The SAA should be inspected weekly for leaks or container degradation.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Pathway Waste Waste containing 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is generated Solid Solid Waste (e.g., powder, residue) Waste->Solid Liquid Liquid Waste (e.g., solutions) Waste->Liquid Contaminated Contaminated Materials (e.g., gloves, wipes, weigh paper) Waste->Contaminated Empty Empty Stock Container Waste->Empty SolidContainer Place in compatible, sealed container. Label as 'Hazardous Solid Waste' with full chemical name. Solid->SolidContainer LiquidContainer Place in compatible, sealed container. Label as 'Hazardous Liquid Waste' with full chemical name and solvent(s). Liquid->LiquidContainer ContContainer Double-bag and place in 'Hazardous Solid Waste' container. Contaminated->ContContainer Rinse Triple rinse with a suitable solvent (e.g., ethanol, acetone). Collect all rinsate as hazardous liquid waste. Empty->Rinse StoreSAA Store in designated Satellite Accumulation Area (SAA). SolidContainer->StoreSAA LiquidContainer->StoreSAA ContContainer->StoreSAA Rinse->LiquidContainer Deface Deface original label. Dispose of rinsed container as regular trash or per EHS policy. Rinse->Deface EHS Arrange for pickup by institutional EHS for licensed disposal. StoreSAA->EHS

Caption: Decision workflow for proper segregation and disposal of waste.

PART 4: Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Solid Waste and Residues

  • Work Area: Perform all actions within a chemical fume hood.

  • Transfer: Carefully scrape or sweep residual solid compound from flasks, beakers, or surfaces using a dedicated spatula or brush.

  • Containment: Transfer the solid waste directly into a pre-labeled "Hazardous Solid Waste" container.

  • Decontamination: Decontaminate the spatula and any affected surfaces. Wipes used for decontamination must also be disposed of as hazardous solid waste (see Protocol 4.3).

  • Storage: Securely cap the waste container and return it to the SAA.

Protocol 4.2: Disposal of Liquid Waste (Aqueous & Organic Solutions)

  • Work Area: Perform all actions within a chemical fume hood.

  • Container: Select the appropriate, pre-labeled liquid waste container (e.g., "Halogenated Organic Waste," "Aqueous Acidic Waste").

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Storage: Securely cap the waste container and return it to the SAA. Do not mix aqueous and organic waste streams.

Protocol 4.3: Disposal of Contaminated Labware and PPE

  • Collection: Items such as used gloves, weighing papers, pipette tips, and paper towels contaminated with the compound should be collected immediately.

  • Containment: Place these items in a dedicated, labeled hazardous waste bag or directly into the "Hazardous Solid Waste" container.

  • Glassware: Contaminated disposable glassware should be placed in a labeled, puncture-proof container (e.g., a cardboard box with a liner) and managed as hazardous solid waste. Reusable glassware must be decontaminated via triple rinsing, with the rinsate collected as hazardous liquid waste.

Protocol 4.4: Disposal of Empty Stock Containers An "empty" container that held a hazardous chemical must be properly managed to be disposed of as non-hazardous trash.[7]

  • Rinsing: In a fume hood, triple-rinse the empty container with a suitable solvent (e.g., ethanol, acetone, or water if the material is soluble) that can effectively remove the compound residue.[7][15]

  • Rinsate Collection: Crucially, all three rinses (rinsate) must be collected and disposed of as hazardous liquid waste. [7][15]

  • Drying: Allow the rinsed container to air dry completely in the fume hood.

  • Defacing: Completely remove or deface the original chemical label to prevent confusion.[7]

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in regular trash or recycling, pending your institution's specific policy.[7]

PART 5: Emergency Procedures for Spills and Exposure

In the event of an accidental release, a swift and correct response is critical. All personnel handling this compound should be familiar with the location of safety showers, eyewash stations, and spill kits.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material or a chemical spill pad to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent and paper towels, collecting all cleanup materials as hazardous waste.

  • Skin Exposure:

    • Immediately remove any contaminated clothing.

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]

    • Seek immediate medical attention.

Conclusion: Upholding a Culture of Safety

The proper management of chemical waste is a direct reflection of our commitment to professional responsibility and scientific integrity. For 7-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, this means treating all associated waste streams as hazardous, adhering to strict segregation and containment protocols, and always operating under the guidance of your institution's EHS department. By integrating these practices into our daily workflow, we build a deeper trust in our processes and ensure a safe, sustainable research environment for ourselves and future generations of scientists.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Sigma-Aldrich. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
  • Benchchem. (n.d.). 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid.
  • Zabinski, R. A., et al. (1993). Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads. Antimicrobial Agents and Chemotherapy.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid.
  • PubChem. (n.d.). 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid.
  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives. (n.d.).
  • Al-Gheethi, A., et al. (n.d.). Recent advancements in fluoroquinolones removal techniques from wastewater. Heliyon.
  • CymitQuimica. (2023). 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet.
  • Castro, N. C., et al. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega.
  • Google Patents. (n.d.). US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.
  • AK Scientific, Inc. (n.d.). 7-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Safety Data Sheet.
  • MDPI. (2023). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent.
  • YouTube. (2022). Keep it Clean: Cleaning, Disinfecting, Deactivation, & Decontamination.
  • MDPI. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.
  • PubMed. (n.d.). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives.
  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Sigma-Aldrich. (n.d.). 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.

Sources

Handling

Essential Personal Protective Equipment (PPE) and Safety Protocols for Handling 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The handling of any chemical compound in a research and development setting necessitates a thorough understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The handling of any chemical compound in a research and development setting necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. As a member of the quinolone carboxylic acid class, this compound is integral to various research applications, and ensuring the safety of laboratory personnel is paramount. This document is structured to provide clear, actionable guidance rooted in established safety principles and data from related compounds.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Direct contact may cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3]

  • Respiratory Irritation: As a powdered substance, inhalation may cause respiratory tract irritation.[2]

  • Aquatic Toxicity: Some quinolone derivatives are harmful to aquatic life with long-lasting effects.[3]

Given these potential hazards, 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid should be handled as a potent pharmaceutical compound, particularly in its powdered form, which increases the risk of inhalation and dissemination.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes and airborne particles.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Disposable Gown/ApronFor procedures with a higher risk of contamination, a disposable gown or apron provides additional protection.
Respiratory Protection N95 Respirator or higherEssential when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation. For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4][6]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk. The following step-by-step guide outlines the best practices for handling 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in a laboratory setting.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before starting work.

  • Review Procedures: Familiarize yourself with the experimental protocol and the safety information in this guide.

Handling the Powder

The primary risk associated with this compound is the inhalation of the fine powder.

  • Weighing:

    • Whenever possible, weigh the compound directly within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the powder to a tared container.

    • Avoid any actions that could generate dust.

  • Dissolving:

    • When preparing solutions, add the powder to the solvent slowly and stir gently to avoid splashing.

    • Keep the container covered as much as possible during this process.

Post-Handling
  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Method

The recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[7] This ensures the complete destruction of the chemical. Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is vital.

Spill Cleanup
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For a powder spill, gently cover the spill with a damp paper towel or absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully collect the contaminated material using a scoop or other appropriate tool and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate Work Area (Fume Hood) Prep2 Gather PPE & Spill Kit Prep1->Prep2 Prep3 Review Protocol & Safety Guide Prep2->Prep3 Hand1 Weigh Powder in Contained Space Prep3->Hand1 Proceed to Handling Hand2 Dissolve Slowly & Gently Hand1->Hand2 Post1 Decontaminate Surfaces & Equipment Hand2->Post1 After Experiment Post2 Dispose of Waste Properly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: A logical workflow for handling 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

DisposalWorkflow cluster_collection Waste Collection cluster_container Containerization cluster_final Final Disposal Solid Contaminated Solids (Gloves, etc.) SolidCont Labeled Hazardous Solid Waste Bin Solid->SolidCont Liquid Solutions Containing Compound LiquidCont Labeled Hazardous Liquid Waste Bottle Liquid->LiquidCont Sharps Contaminated Sharps SharpsCont Designated Sharps Container Sharps->SharpsCont EHS Contact EHS for Pickup SolidCont->EHS LiquidCont->EHS SharpsCont->EHS Incineration High-Temperature Incineration EHS->Incineration Managed by Licensed Vendor

Caption: A step-by-step process for the safe disposal of waste.

References

  • Potent Pharmaceutical Compound Containment Case Study. AIHA. [Link]

  • Handling of high potency drugs: process and containment. WIT Press. [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Guidance document on disposal of expired/unused drugs (WI/01/DCC-P-25). CDSCO. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. GIC Medical Disposal. [Link]

  • Here's How to Dispose Of Your Pharmaceutical Waste. Trikon Clinical Waste. [Link]

  • How to Safely Dispose of Pharmaceutical Waste. TriHaz Solutions. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.